molecular formula C10H16N2O2S B1335441 4-amino-N-(sec-butyl)benzenesulfonamide CAS No. 59724-58-2

4-amino-N-(sec-butyl)benzenesulfonamide

Cat. No.: B1335441
CAS No.: 59724-58-2
M. Wt: 228.31 g/mol
InChI Key: MHZQWYQBRRHREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(sec-butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-butan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZQWYQBRRHREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405778
Record name 4-amino-N-(sec-butyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-58-2
Record name 4-amino-N-(sec-butyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-amino-N-(sec-butyl)benzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-amino-N-(sec-butyl)benzenesulfonamide

This guide provides a comprehensive technical overview of this compound, a sulfonamide compound of interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, spectroscopic profile, synthesis, and potential applications, offering insights grounded in established chemical principles.

Core Molecular Profile and Identifiers

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The presence of a primary aromatic amine and a secondary alkyl substitution on the sulfonamide nitrogen imparts specific chemical characteristics relevant to its potential use as a synthetic intermediate or a biologically active agent.

Table 1: Key Identifiers and Properties

Property Value Source(s)
IUPAC Name 4-amino-N-butan-2-ylbenzenesulfonamide [1]
CAS Number 59724-58-2 [1][2][3]
Molecular Formula C₁₀H₁₆N₂O₂S [1][3]
Molecular Weight 228.31 g/mol [1][2][3]
Canonical SMILES CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N [1]

| InChIKey | MHZQWYQBRRHREA-UHFFFAOYSA-N |[1] |

Physicochemical Characteristics

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and biological absorption.

Table 2: Physicochemical Data

Property Value Details and Context Source(s)
Melting Point 120.5 °C This distinct melting point suggests the compound is a crystalline solid at room temperature, which is typical for aromatic sulfonamides. [2][3]
Boiling Point 381.8 ± 44.0 °C (Predicted) The high boiling point is characteristic of molecules with polar functional groups capable of hydrogen bonding. [2][3]
Density 1.187 ± 0.06 g/cm³ (Predicted) [2][3]
pKa 12.74 ± 0.50 (Predicted) This value likely corresponds to the sulfonamide N-H proton, which is weakly acidic. [3]

| Solubility | Limited water solubility | Like many sulfonamides, it is expected to have limited solubility in water but should be soluble in organic solvents like ethanol, acetone, and chloroform. |[4][5][6] |

Synthesis and Purification Protocol

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry. The most common and reliable method involves the reaction of a sulfonyl chloride with an amine. For this compound, a two-step process involving a protecting group for the aromatic amine is advisable to prevent side reactions and ensure regioselectivity.

Causality Behind the Synthetic Strategy:

The primary aromatic amine at the 4-position is nucleophilic and would compete with the target sec-butylamine for the electrophilic sulfonyl chloride. To prevent the formation of undesired polymeric side products, the aromatic amine is first protected, typically as an acetamide. Following the sulfonamide formation, a simple hydrolysis step removes the protecting group to yield the final product. This strategy is a self-validating system as it ensures a clean, high-yielding reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(4-(N-(sec-butyl)sulfamoyl)phenyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Add sec-butylamine (1.1 eq) dropwise to the stirring mixture. The slight excess of the amine ensures the complete consumption of the sulfonyl chloride.

  • Base Addition: Concurrently or subsequently, add an aqueous solution of a base such as potassium carbonate or sodium hydroxide (1.2 eq) to neutralize the hydrochloric acid byproduct generated during the reaction.[7][8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Workup: Once complete, acidify the mixture with dilute HCl. Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water and brine to remove inorganic impurities.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

Step 2: Deprotection to Yield this compound

  • Hydrolysis: Reflux the crude product from Step 1 in an aqueous solution of hydrochloric acid (e.g., 3M HCl) for 1-2 hours. This acidic hydrolysis cleaves the acetamide group.

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide) until it is slightly alkaline. The free amine product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection cluster_2 Purification A 4-Acetamidobenzenesulfonyl Chloride C Reaction in THF with K2CO3 (aq) A->C B sec-Butylamine B->C D Acidic Workup & Extraction C->D Reaction E Protected Intermediate D->E Isolation F Protected Intermediate G Acidic Hydrolysis (HCl, Reflux) F->G H Neutralization & Precipitation G->H Cleavage I Final Product H->I Isolation J Final Product (Crude) K Recrystallization (Ethanol/Water) J->K L Pure Crystalline Solid K->L Purification

Caption: Key reactive sites on the this compound molecule.

Safety and Toxicology

No specific toxicological data for this compound is readily available. However, based on related sulfonamide compounds, certain precautions are warranted. [5]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [9]* Irritation: Sulfonamides can be irritating to the eyes, skin, and respiratory tract, particularly in powdered form. [5][10]Handle in a well-ventilated area or a fume hood.

  • Allergenicity: Sulfonamides are a known class of compounds that can cause allergic reactions in sensitized individuals. [4]* Toxicity Profile (Inferred): Related compounds like N-butylbenzenesulfonamide have shown low to moderate acute oral toxicity in animal studies. [6]Prolonged or repeated exposure to some sulfonamides may pose risks to organs like the liver. [11] Always consult a substance-specific Safety Data Sheet (SDS) before handling.

Applications in Research and Drug Development

The structure of this compound makes it a compound of interest for several research avenues:

  • Antibacterial Agents: The core 4-aminobenzenesulfonamide structure is the classic pharmacophore for sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria. This compound could be investigated as a potential antibacterial agent.

  • Intermediates in Synthesis: It serves as a versatile building block for more complex molecules in pharmaceutical and agrochemical research. [4][5]The primary amine can be readily modified to introduce other functionalities.

  • Enzyme Inhibitors: The N-benzylbenzenesulfonamide moiety, a related structure, is found in compounds that inhibit γ-secretase, an enzyme implicated in Alzheimer's disease. [7]This suggests that N-substituted benzenesulfonamides are a promising scaffold for developing enzyme inhibitors.

  • Antiandrogenic Activity: Notably, the related compound N-butylbenzenesulfonamide has been isolated from Prunus africana and has demonstrated antiandrogenic activity, inhibiting the growth of prostate cancer cells. [5][12]This provides a strong rationale for investigating this compound and its derivatives for applications in prostate-related conditions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 59724-58-2(this compound) Product Description. Retrieved from [Link]

  • Polymer Additives. (2017). Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lanxess. (2016). Product Safety Assessment: Benzenesulfonamide, n-butyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, N-butyl- - Substance Details. Retrieved from [Link]

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link]

  • Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

4-amino-N-(sec-butyl)benzenesulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-amino-N-(sec-butyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key structural motif in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale for experimental choices. Two primary, robust synthetic routes are detailed: the classical pathway involving the protection of an aniline precursor followed by chlorosulfonation and amination, and an alternative route via a nitrobenzene intermediate. Each method is presented with detailed, self-validating protocols, safety considerations, and characterization data. The aim is to equip the reader with the necessary knowledge for a successful and reproducible synthesis.

Introduction

The sulfonamide functional group (-SO₂NR₂) is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The specific compound, this compound, holds interest as a building block in the synthesis of more complex molecules with potential pharmacological value. Understanding its synthesis is crucial for the exploration of new chemical entities. This guide will explore the two most prevalent and reliable methods for its laboratory-scale synthesis.

PART 1: The Acetanilide Pathway: A Classic and Controlled Approach

This pathway is a well-established, multi-step synthesis that begins with the protection of the amino group of aniline, followed by the introduction of the sulfonyl chloride functionality, reaction with sec-butylamine, and subsequent deprotection. This method offers excellent control over each synthetic step.

Rationale for the Acetanilide Pathway

The initial acetylation of aniline to form acetanilide is a critical step. The amino group of aniline is highly activating and susceptible to oxidation. Direct chlorosulfonation of aniline would lead to undesirable side reactions and a complex mixture of products. The acetyl group serves as a protecting group, moderating the reactivity of the aromatic ring and directing the incoming chlorosulfonyl group to the para position due to steric hindrance and electronic effects.

Overall Synthetic Workflow

The synthesis can be visualized as a four-step process:

Synthesis_Pathway_1 Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Acetic Anhydride) SulfonylChloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation (Chlorosulfonic Acid) ProtectedProduct N-(sec-Butyl)-4-acetamidobenzenesulfonamide SulfonylChloride->ProtectedProduct Amination (sec-Butylamine) FinalProduct This compound ProtectedProduct->FinalProduct Deprotection (Acid Hydrolysis)

Caption: The Acetanilide Pathway for this compound synthesis.

Detailed Experimental Protocols

Step 1: Acetylation of Aniline to Acetanilide [1]

  • Objective: To protect the amino group of aniline.

  • Procedure:

    • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 130 mL of water.

    • Add 5.5 mL of concentrated hydrochloric acid.

    • Prepare a separate solution of 8.0 g of sodium acetate trihydrate in 30 mL of water.

    • To the aniline hydrochloride solution, add 6.5 mL of acetic anhydride.

    • Immediately add the sodium acetate solution and stir the mixture vigorously.

    • Cool the mixture in an ice bath to induce crystallization of acetanilide.

    • Collect the crude acetanilide by vacuum filtration and wash with cold water. The product can be used directly in the next step or recrystallized from hot water for higher purity.

Step 2: Chlorosulfonation of Acetanilide [1][2][3]

  • Objective: To introduce the sulfonyl chloride group at the para position.

  • CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1]

  • Procedure:

    • Place 5.0 g of dry acetanilide in a dry 100 mL round-bottom flask.

    • Gently warm the flask to melt the acetanilide, then cool to room temperature to create a finely divided solid.

    • Cool the flask in an ice bath.

    • In the fume hood, carefully add 12.5 mL of chlorosulfonic acid dropwise to the acetanilide with constant swirling. A vigorous evolution of HCl gas will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 30 minutes.

    • Heat the reaction mixture in a water bath at 60-70 °C for 30 minutes to complete the reaction.[1]

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

    • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Amination with sec-Butylamine [1]

  • Objective: To form the sulfonamide by reacting the sulfonyl chloride with sec-butylamine.

  • Procedure:

    • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a suitable reaction vessel.

    • Add an excess of sec-butylamine (approximately 2-3 molar equivalents) dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.

    • Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is typically washed with dilute acid to remove excess amine and base, followed by a wash with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-(sec-butyl)-4-acetamidobenzenesulfonamide.

Step 4: Deprotection of the Acetyl Group [3]

  • Objective: To remove the acetyl protecting group to yield the final product.

  • Procedure:

    • To the crude N-(sec-butyl)-4-acetamidobenzenesulfonamide, add an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

    • Heat the mixture under reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution until the product precipitates.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation
StepStarting MaterialReagentsKey ParametersProduct
1AnilineAcetic anhydride, HCl, Sodium acetate0-10 °CAcetanilide
2AcetanilideChlorosulfonic acid0 °C then 60-70 °Cp-Acetamidobenzenesulfonyl chloride
3p-Acetamidobenzenesulfonyl chloridesec-Butylamine, TriethylamineRoom TemperatureN-(sec-Butyl)-4-acetamidobenzenesulfonamide
4N-(sec-Butyl)-4-acetamidobenzenesulfonamide6 M HClRefluxThis compound

PART 2: The Nitrobenzene Pathway: A Convergent Approach

This alternative route involves the reaction of 4-nitrobenzenesulfonyl chloride with sec-butylamine, followed by the reduction of the nitro group. This pathway can be more efficient in some cases as it avoids the protection-deprotection sequence of the amino group.

Rationale for the Nitrobenzene Pathway

The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, allowing for the direct introduction of the sulfonyl chloride group. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation. This approach is often favored for its convergency.

Overall Synthetic Workflow

The synthesis via the nitrobenzene intermediate is a two-step process from the commercially available 4-nitrobenzenesulfonyl chloride.

Synthesis_Pathway_2 NitroSulfonylChloride 4-Nitrobenzenesulfonyl Chloride NitroProduct N-(sec-Butyl)-4-nitrobenzenesulfonamide NitroSulfonylChloride->NitroProduct Amination (sec-Butylamine) FinalProduct This compound NitroProduct->FinalProduct Reduction (e.g., Sn/HCl, H₂/Pd-C)

Caption: The Nitrobenzene Pathway for this compound synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(sec-Butyl)-4-nitrobenzenesulfonamide [4][5][6]

  • Objective: To form the sulfonamide by reacting 4-nitrobenzenesulfonyl chloride with sec-butylamine.

  • Procedure:

    • Dissolve 4-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sec-butylamine (approximately 2.2 equivalents) and a base like triethylamine (1.1 equivalents) in the same solvent.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.

    • After completion, wash the reaction mixture with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(sec-butyl)-4-nitrobenzenesulfonamide. This product can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

  • Objective: To reduce the nitro group to an amino group.

  • Method A: Tin and Hydrochloric Acid

    • Procedure:

      • Suspend the crude N-(sec-butyl)-4-nitrobenzenesulfonamide in ethanol in a round-bottom flask.

      • Add an excess of tin metal powder (e.g., 3-5 equivalents).

      • Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling.

      • Heat the mixture at reflux for 1-2 hours until the reaction is complete.

      • Cool the reaction mixture and filter to remove any unreacted tin.

      • Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide until the solution is basic and the product precipitates.

      • Extract the product with a suitable organic solvent like ethyl acetate.

      • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

  • Method B: Catalytic Hydrogenation

    • Procedure:

      • Dissolve the N-(sec-butyl)-4-nitrobenzenesulfonamide in a solvent such as ethanol or ethyl acetate.

      • Add a catalytic amount of palladium on carbon (10% Pd/C).

      • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Evaporate the solvent to obtain the this compound.

Data Presentation
StepStarting MaterialReagentsKey ParametersProduct
14-Nitrobenzenesulfonyl chloridesec-Butylamine, Triethylamine0 °C to Room TemperatureN-(sec-Butyl)-4-nitrobenzenesulfonamide
2N-(sec-Butyl)-4-nitrobenzenesulfonamideSn/HCl or H₂/Pd-CReflux or Room TemperatureThis compound

PART 3: Characterization and Purity Assessment

Regardless of the synthetic pathway chosen, the final product, this compound, should be thoroughly characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point is 120.5 °C.[7]

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments.

    • IR (Infrared) Spectroscopy: To identify key functional groups, such as N-H stretches for the amine and sulfonamide, S=O stretches for the sulfonamide, and aromatic C-H bends.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound. The molecular weight of this compound is 228.31 g/mol .[7][8]

  • Chromatographic Analysis:

    • TLC (Thin-Layer Chromatography): For monitoring reaction progress and assessing purity.

    • HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis.

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The choice between the acetanilide and nitrobenzene pathway will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both routes, when executed with care and adherence to the outlined protocols, will yield the target compound in good purity. The provided experimental details and underlying chemical principles are intended to empower researchers to confidently synthesize this valuable chemical building block for their drug discovery and development endeavors.

References

  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem.
  • N-Butyl-4-nitrobenzenesulfonaMide synthesis - ChemicalBook.
  • This compound | C10H16N2O2S | CID 4713533 - PubChem.
  • Navigating the Synthesis of 4-Nitrobenzenesulfonamide (CAS 6325-93-5).
  • Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applic
  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide - LiveJournal.
  • This compound CAS - ChemicalBook.
  • THE SYNTHESIS OF SULFA DRUGS - Theochem @ Mercer University.

Sources

Spectroscopic data of 4-amino-N-(sec-butyl)benzenesulfonamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-amino-N-(sec-butyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent studies are built. For a compound such as this compound, a sulfonamide derivative, a multi-faceted analytical approach is not just recommended, but essential. Sulfonamides are a critical class of compounds known for their antibacterial properties.[1] This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this specific molecule.

The molecular formula of this compound is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol .[2][3] Our objective is to move beyond mere data reporting and delve into the causality of the spectroscopic signals, providing a self-validating framework for researchers and drug development professionals to confirm the identity, purity, and structure of this compound.

Molecular Structure and Expected Spectroscopic Features

A thorough analysis begins with a clear understanding of the molecule's architecture. The structure combines a para-substituted aromatic ring with a primary amine, a sulfonamide linkage, and a chiral sec-butyl group. Each of these components will generate a distinct and predictable signature in the various spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular connectivity.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable protons like those on the amine and sulfonamide groups.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR: Predicted Data and Interpretation

The proton NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environment, and their neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5Doublet2HAr-H (ortho to SO₂)These protons are deshielded by the electron-withdrawing sulfonyl group. They are split into a doublet by the adjacent protons.
~ 6.6Doublet2HAr-H (ortho to NH₂)These protons are shielded by the electron-donating amino group. They appear upfield and are split by their neighbors.
~ 5.8Broad Singlet2HAr-NH₂The primary amine protons are typically broad due to quadrupole effects and exchange. This signal will disappear upon a D₂O shake.
~ 7.8Doublet/Broad1HSO₂NHThe sulfonamide proton is acidic and its position can be concentration-dependent. It may couple to the adjacent CH proton.
~ 3.2 - 3.4Multiplet1HN-CH(CH₃)This methine proton is adjacent to the nitrogen and a chiral center, leading to a complex splitting pattern.
~ 1.4 - 1.6Multiplet2H-CH₂CH₃The methylene protons of the ethyl group are diastereotopic and will show a complex multiplet.
~ 1.0Doublet3HN-CH(CH₃)This methyl group is split into a doublet by the adjacent methine proton.
~ 0.8Triplet3H-CH₂CH₃This terminal methyl group is split into a triplet by the adjacent methylene group.
¹³C NMR: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective functional groups.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 152Ar-C (C-NH₂)The carbon attached to the electron-donating amino group is significantly shielded and appears furthest upfield among the substituted aromatic carbons.
~ 129Ar-C (ortho to SO₂)Aromatic carbons adjacent to the sulfonyl group.
~ 127Ar-C (C-SO₂)The carbon directly attached to the electron-withdrawing sulfonyl group is deshielded.
~ 113Ar-C (ortho to NH₂)Aromatic carbons adjacent to the amino group, strongly shielded.
~ 52N-CH(CH₃)The methine carbon is deshielded due to its direct attachment to the electronegative nitrogen atom.
~ 29-CH₂CH₃Aliphatic methylene carbon.
~ 20N-CH(CH₃)Aliphatic methyl carbon attached to the methine.
~ 11-CH₂CH₃Terminal methyl carbon of the sec-butyl group, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR
  • Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring minimal sample preparation.

  • Sample Application: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean crystal is recorded first and automatically subtracted from the sample spectrum.

IR: Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups.[1][4]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)The presence of two distinct bands in this region is a definitive indicator of a primary amine.
3300 - 3250N-H StretchSulfonamide (-SO₂NH-)This single peak corresponds to the stretching of the N-H bond in the sulfonamide group.
3100 - 3000C-H StretchAromatic C-HStretching vibrations of the sp² C-H bonds on the benzene ring.
2980 - 2850C-H StretchAliphatic C-HStretching vibrations of the sp³ C-H bonds in the sec-butyl group.
~ 1620N-H ScissoringPrimary Amine (-NH₂)Bending vibration of the primary amine group.
1600, 1500C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~ 1330S=O Asymmetric StretchSulfonyl (-SO₂-)A strong and characteristic absorption band for the sulfonyl group. This is one of the most reliable peaks for identifying sulfonamides.[1]
~ 1160S=O Symmetric StretchSulfonyl (-SO₂-)The second strong, characteristic absorption for the sulfonyl group.[1]
~ 900S-N StretchSulfonamide (S-N)Stretching vibration of the sulfur-nitrogen bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint and aids in confirming the structure.

Experimental Protocol: MS
  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides, typically producing the protonated molecular ion [M+H]⁺.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly or via liquid chromatography (LC) into the mass spectrometer.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass of the parent ion.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed.

MS: Data Interpretation

The mass spectrum provides the molecular weight and key structural fragments. The fragmentation of sulfonamides under ESI-MS/MS conditions is well-studied and follows predictable pathways.[5][6][7]

m/z (Mass-to-Charge Ratio)IonRationale
229.10[M+H]⁺The protonated molecular ion. High-resolution MS would confirm the elemental composition as C₁₀H₁₇N₂O₂S⁺.
156.01[H₂N-C₆H₄-SO₂]⁺This is a very common and diagnostically important fragment for amino-benzenesulfonamides, resulting from the cleavage of the S-N bond.[7]
92.05[H₂N-C₆H₄]⁺•This radical cation is formed by the subsequent loss of sulfur dioxide (SO₂) from the m/z 156 fragment. This SO₂ elimination is a characteristic rearrangement pathway for aromatic sulfonamides.[6][8]
173.08[M+H - C₄H₈]⁺Loss of butene from the sec-butyl group.

Integrated Spectroscopic Analysis Workflow

The synergy of these techniques provides a robust and self-validating system for structural confirmation. The workflow is a logical progression from sample preparation to final structural verification.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_data Phase 3: Data Interpretation cluster_conclusion Phase 4: Structural Confirmation Prep Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (ESI-MS/MS) Prep->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Elucidation Comprehensive Structure Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The structural characterization of this compound is achieved through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy provides rapid and definitive confirmation of the essential functional groups, particularly the primary amine and the sulfonamide's sulfonyl moiety. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that serve as a structural fingerprint. Together, these methods provide an unambiguous and comprehensive dataset, ensuring the identity and integrity of the compound for any research or development application.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the Mass Spectrometry Society of Japan, 56(5), 223-230. [Link]

  • Tfouni, S. A. V., & Vessecchi, R. (2018). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Kilic, Z., Yilmaz, V. T., & Ulkü, D. (2008). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 31(3), 577-590. [Link]

  • Cheng, Y., & Siu, K. W. M. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 84(15), 9438-9445. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-(sec-butyl)benzenesulfonamide is a synthetic aromatic sulfonamide. Its chemical structure, characterized by a p-aminobenzenesulfonamide core with a secondary butyl group attached to the sulfonamide nitrogen, places it within a class of compounds with well-documented biological activities. While direct and extensive research on the specific molecular interactions of this compound is not widely published, its mechanism of action can be inferred with a high degree of confidence from the vast body of literature on benzenesulfonamide derivatives. This guide will provide a detailed exploration of the two primary putative mechanisms of action for this compound: the inhibition of dihydropteroate synthase (DHPS) in microorganisms and the inhibition of carbonic anhydrases (CAs) in mammals.

Primary Putative Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

The foundational mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleic acids (DNA and RNA), which are vital for bacterial growth and replication.[1]

The Bacterial Folic Acid Synthesis Pathway

Bacteria are incapable of utilizing exogenous folate and must synthesize it de novo.[2] This pathway begins with the conversion of guanosine triphosphate to dihydropterin pyrophosphate. In a subsequent crucial step, DHPS catalyzes the condensation of dihydropterin pyrophosphate with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. This intermediate is then converted to dihydrofolic acid and subsequently to the biologically active tetrahydrofolic acid.

Competitive Inhibition of DHPS

The chemical structure of this compound closely mimics that of PABA. This structural analogy allows it to act as a competitive antagonist for the PABA binding site on the DHPS enzyme.[3] By binding to the active site, the sulfonamide prevents the natural substrate, PABA, from binding, thus halting the synthesis of dihydropteroate and, consequently, folic acid. This disruption of folate synthesis leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.[2]

Mammalian cells are not affected by this mechanism because they lack the DHPS enzyme and instead obtain folate from their diet.[3]

DHPS_Inhibition cluster_reaction Bacterial Folate Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Folate_Pathway Further Folate Synthesis Dihydropteroate->Folate_Pathway Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.

Experimental Protocol: DHPS Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on DHPS activity.

  • Preparation of Reagents:

    • Recombinant DHPS enzyme from a target bacterium (e.g., E. coli).

    • PABA solution of known concentration.

    • Dihydropterin pyrophosphate solution.

    • This compound stock solution in a suitable solvent (e.g., DMSO), with serial dilutions.

    • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, DHPS enzyme, and varying concentrations of the sulfonamide inhibitor.

    • Initiate the reaction by adding PABA and dihydropterin pyrophosphate.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the reaction progress by measuring the decrease in PABA concentration over time using a spectrophotometer at a wavelength where PABA absorbs.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Perform kinetic studies with varying substrate (PABA) and inhibitor concentrations to determine the mode of inhibition (e.g., competitive) by analyzing Lineweaver-Burk plots.

Secondary Putative Mechanism of Action: Inhibition of Carbonic Anhydrases (CAs)

Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, there are at least 15 different CA isoforms, which play crucial roles in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[2]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides on CAs involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme.[2] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The benzene ring and its substituents, such as the sec-butyl group in this case, can form additional interactions with hydrophobic and hydrophilic residues in the active site, which influences the binding affinity and isoform selectivity of the inhibitor.[2]

CA_Inhibition cluster_enzyme Enzyme Active Site CA Carbonic Anhydrase (CA) Active Site HCO3 HCO3- + H+ CA->HCO3 Catalysis Zn Zn2+ H2O H2O H2O->Zn Coordination CO2 CO2 CO2->CA Substrate Binding Sulfonamide This compound Sulfonamide->Zn Inhibitory Binding

Caption: Inhibition of Carbonic Anhydrase by coordination of the sulfonamide to the active site zinc ion.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of CA activity.

  • Preparation of Reagents:

    • Purified human CA isoform (e.g., hCA II).

    • This compound stock solution and serial dilutions.

    • Buffer solution (e.g., HEPES).

    • pH indicator solution (e.g., p-nitrophenol).

    • CO2-saturated water.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument to measure the kinetics of the CO2 hydration reaction.

    • The enzyme solution, containing the buffer, pH indicator, and the sulfonamide inhibitor at various concentrations, is rapidly mixed with the CO2-saturated water.

    • The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • The initial rates of the reaction are determined from the absorbance change.

    • The IC50 value is calculated by plotting the reaction rates against the inhibitor concentrations.

    • The inhibition constant (Ki) can be determined by applying the Cheng-Prusoff equation.

Structure-Activity Relationship and Inferred Properties

The specific substitutions on the benzenesulfonamide scaffold of this compound are expected to influence its biological activity:

  • 4-Amino Group: The primary amino group at the para position is a key feature for mimicking PABA and is crucial for the antibacterial activity via DHPS inhibition.[3]

  • N-(sec-butyl) Group: The substitution on the sulfonamide nitrogen generally reduces the antibacterial activity compared to the unsubstituted sulfanilamide. However, this substitution can enhance the inhibitory activity against carbonic anhydrases. The size and hydrophobicity of the sec-butyl group can influence the binding affinity and selectivity for different CA isoforms by interacting with hydrophobic pockets in the enzyme's active site.[2]

Quantitative Data Summary

As there is no specific published data for this compound, the following table provides a representative range of inhibition constants (Ki) for benzenesulfonamide derivatives against different CA isoforms to illustrate the potential activity.

Compound ClassTargetTypical Ki Range (nM)
BenzenesulfonamideshCA I40 - 1500
BenzenesulfonamideshCA II30 - 800
BenzenesulfonamideshCA IX1.5 - 40
BenzenesulfonamideshCA XII0.8 - 15

Note: These values are illustrative and based on published data for various benzenesulfonamide derivatives.[3][4] The actual values for this compound would require experimental determination.

Conclusion

Based on its chemical structure, this compound is predicted to exert its biological effects through two primary mechanisms: the competitive inhibition of dihydropteroate synthase in bacteria and the inhibition of carbonic anhydrases in mammals. The former mechanism underlies its potential as an antibacterial agent, while the latter suggests a possible role in modulating various physiological processes regulated by carbonic anhydrases. The specific potency and selectivity of this compound against these targets would be dictated by the interplay of its aromatic ring, the 4-amino group, and the N-sec-butyl substitution. Definitive characterization of the mechanism of action and the biological activity profile of this compound necessitates direct experimental investigation using the types of assays outlined in this guide.

References

  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13380.
  • Nocentini, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183307.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Di Cesare Mannelli, L., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 6(11), 1152-1156.
  • Poe, M. (1973). Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. Antimicrobial Agents and Chemotherapy, 3(6), 665-669.
  • Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114.
  • Abdel-Ghani, T. M., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(14), 5360.

Sources

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological targets of the sulfonamide compound, 4-amino-N-(sec-butyl)benzenesulfonamide. Directed at researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a comprehensive understanding of the methodologies and scientific rationale essential for robust target identification and validation. We will delve into the primary and well-established targets of the sulfonamide class, principally the carbonic anhydrase enzyme family, and explore potential off-target interactions. This guide is structured to provide not only theoretical knowledge but also actionable, field-proven experimental protocols and data interpretation frameworks. By integrating detailed methodologies with the underlying scientific principles, this document aims to empower researchers to confidently navigate the complexities of target deconvolution for this and similar small molecules.

Introduction: The Imperative of Target Identification

The efficacy and safety of any therapeutic agent are intrinsically linked to its interactions with biological macromolecules. The journey from a promising small molecule to a clinically approved drug is paved with the critical milestones of target identification and validation. For this compound, a member of the venerable sulfonamide class of compounds, understanding its molecular targets is paramount to elucidating its mechanism of action, predicting its therapeutic potential, and anticipating potential adverse effects.

Sulfonamides have a rich history in medicine, initially recognized for their antimicrobial properties. Their mechanism in bacteria involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis[1][2]. However, in mammalian systems, the primary targets are a different class of enzymes: the carbonic anhydrases[3][4][5]. This guide will focus on the strategies and techniques to confirm and characterize these interactions for this compound, while also considering the broader landscape of potential off-target interactions.

Primary Target Class: The Carbonic Anhydrases

The benzenesulfonamide scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[6]. These enzymes are ubiquitous in the human body and play a critical role in a myriad of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[7][8][9].

The Significance of Carbonic Anhydrase Isoforms

Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles[5]. This isoform diversity is a key consideration in drug development, as isoform-selective inhibitors can offer improved therapeutic windows and reduced side effects. The dysregulation of specific CA isoforms has been implicated in a range of pathologies, making them attractive drug targets[7][9][10][11].

  • CA I and II (Cytosolic): Found in high concentrations in red blood cells, the gastrointestinal tract, and the kidneys. They are involved in CO2 transport and pH regulation[7][9]. Inhibition of CA II in the eye is the basis for the use of sulfonamides in the treatment of glaucoma[8][11].

  • CA IX and XII (Transmembrane, Tumor-Associated): Overexpressed in many types of hypoxic tumors, they contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. This makes them prime targets for anticancer therapies[10][12].

  • Other Isoforms: Various other isoforms (e.g., CA IV, VA, VB, VI, VII, XIII) have specialized roles in different tissues, and their modulation is being explored for a variety of therapeutic applications[5][7][9].

Predicted Inhibitory Profile of this compound
Target Isoform Predicted Inhibition Constant (Kᵢ) Rationale for Prediction & Therapeutic Relevance
hCA I 100 - 500 nMModerate inhibition is typical for many sulfonamides. Off-target inhibition can lead to side effects.
hCA II 10 - 100 nMPotent inhibition is expected. A primary target for glaucoma treatment.[3][13]
hCA IX 5 - 50 nMHigh affinity is likely due to structural similarities with other potent CA IX inhibitors. A key oncology target.[12][14]
hCA XII 10 - 100 nMPotent inhibition is anticipated. Also a significant target in cancer therapy.[12]
hCA VII 50 - 200 nMModerate to potent inhibition is possible. Implicated in neurological disorders.
hCA XIII 20 - 150 nMInhibition is likely. The precise therapeutic relevance is still under investigation.

Note: The Kᵢ values presented are estimations based on published data for analogous compounds and should be experimentally verified.

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to definitively identify and validate the biological targets of this compound. The following sections provide detailed protocols for key assays.

Workflow for Primary Target Identification

The following diagram illustrates a typical workflow for identifying the primary biological targets of a small molecule.

Target_Identification_Workflow Figure 1: Experimental Workflow for Target Identification cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Validation & Engagement cluster_2 Cellular & Physiological Confirmation Compound This compound Literature Literature & Database Search (e.g., PubChem, ChEMBL) Compound->Literature Structural Analysis AffinityChrom Affinity Chromatography- Mass Spectrometry Compound->AffinityChrom Bait Molecule Literature->AffinityChrom Hypothesize Target Class CETSA Cellular Thermal Shift Assay (CETSA) AffinityChrom->CETSA Identified Protein Hits EnzymeAssay Enzymatic Activity Assay AffinityChrom->EnzymeAssay Candidate Targets CellBased Cell-Based Phenotypic Assays CETSA->CellBased Confirmed Target Engagement EnzymeAssay->CellBased Validated Inhibition InVivo In Vivo Animal Models CellBased->InVivo Demonstrated Cellular Effect

Caption: A generalized workflow for identifying and validating the biological targets of a small molecule.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate potential binding partners of a small molecule from a complex biological lysate[9][13][15].

Principle: this compound (the "bait") is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the bait are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Step-by-Step Methodology:

  • Immobilization of the Bait:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that does not interfere with the predicted binding pharmacophore (e.g., the sulfonamide group).

    • Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent linkage.

    • Thoroughly wash the beads to remove any unreacted compound.

  • Preparation of Cell Lysate:

    • Select a cell line known to express a range of carbonic anhydrase isoforms (e.g., HEK293T or a relevant cancer cell line).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Capture:

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would involve 5-10 alternating washes with low and high salt buffers.

  • Elution:

    • Elute the specifically bound proteins. This can be achieved by:

      • Competitive elution: Incubating the beads with a high concentration of free this compound.

      • Denaturing elution: Boiling the beads in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular context[7][11][16][17][18][19][20][21][22][23][24].

Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining at different temperatures is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells in a multi-well format and allow them to adhere.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating:

    • Seal the plate and heat the cells to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler or a water bath.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (e.g., a specific carbonic anhydrase isoform) in the supernatant using a suitable method, such as:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.

      • ELISA: Use a specific antibody pair to capture and detect the target protein.

      • Mass Spectrometry: For a proteome-wide analysis (MS-CETSA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and confirms target engagement.

Detailed Protocol: Carbonic Anhydrase Enzymatic Activity Assay

This assay directly measures the functional consequence of inhibitor binding[3][4][16][25][26].

Principle: The activity of carbonic anhydrase is measured by monitoring the rate of a pH change resulting from the hydration of CO2. An inhibitor will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 20 mM Tris-HCl, pH 8.0.

    • Enzyme: Purified recombinant human carbonic anhydrase isoform (e.g., hCA II or hCA IX).

    • Substrate: CO2-saturated water (prepared by bubbling CO2 gas through ice-cold water).

    • Inhibitor: A stock solution of this compound in DMSO, with serial dilutions prepared in the assay buffer.

  • Assay Procedure (Electrometric Method):

    • In a chilled beaker, add 6.0 mL of the Tris-HCl buffer.

    • Add a small volume of the inhibitor solution (or vehicle for control).

    • Add the enzyme solution and briefly mix.

    • Rapidly add 4.0 mL of the CO2-saturated water and immediately start a timer.

    • Record the time it takes for the pH to drop from 8.3 to 6.3.

  • Data Analysis:

    • Calculate the Wilbur-Anderson units of enzyme activity.

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • The inhibition constant (Kᵢ) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Potential Off-Target Effects and Secondary Pharmacology

While carbonic anhydrases are the most probable primary targets, it is crucial to investigate potential off-target interactions to build a comprehensive safety and efficacy profile. The benzenesulfonamide moiety is present in a variety of drugs with diverse biological activities, including diuretics, anti-diabetic agents, and anti-inflammatory drugs[2][27].

Investigating Off-Target Binding

Broader screening approaches are necessary to identify unanticipated off-target interactions.

  • Proteome-wide CETSA (MS-CETSA): This unbiased approach can identify any protein in the proteome that is thermally stabilized upon compound treatment, providing a global view of target engagement.

  • Capture Compound Mass Spectrometry (CCMS): This chemoproteomic technique uses a trifunctional probe to covalently capture and identify binding partners, including those with weak or transient interactions[6].

Potential for Neurotoxicity and Cardiovascular Effects

Some sulfonamide derivatives have been reported to exhibit neurotoxic or cardiovascular effects[20][28][29]. Therefore, it is prudent to assess the potential for such liabilities early in the drug development process using relevant in vitro and in vivo models.

Signaling Pathway Modulation

The inhibition of key carbonic anhydrase isoforms, particularly the tumor-associated CA IX and XII, can have significant downstream effects on cellular signaling pathways.

CAIX_Signaling_Pathway Figure 2: Simplified Signaling Pathway of CA IX Inhibition cluster_0 Extracellular Space (Acidic) cluster_1 Cell Membrane cluster_2 Intracellular Space CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ Prolif Cell Proliferation & Survival H_HCO3->Prolif Promotes Metastasis Invasion & Metastasis H_HCO3->Metastasis Promotes CAIX->H_HCO3 pH_reg Intracellular pH Homeostasis CAIX->pH_reg Maintains Inhibitor This compound Inhibitor->CAIX Inhibits

Caption: Inhibition of CA IX by this compound disrupts pH regulation, leading to a less acidic tumor microenvironment and subsequent downstream effects on cancer cell proliferation and metastasis.

Conclusion

The identification and validation of biological targets for this compound is a critical endeavor that underpins its potential therapeutic development. Based on its chemical structure, the carbonic anhydrase family of enzymes represents the most probable primary target class. This guide has provided a comprehensive framework, including detailed experimental protocols, for rigorously testing this hypothesis. By employing a combination of affinity-based proteomics, biophysical assays like CETSA, and functional enzymatic assays, researchers can build a robust target profile. Furthermore, a proactive investigation into potential off-target effects will be instrumental in ensuring a favorable safety profile. The methodologies and principles outlined herein are intended to serve as a valuable resource for the scientific community, facilitating the translation of promising small molecules into effective and safe therapeutics.

References

  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]

  • Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]

  • Supuran, C. T. (2016). Carbonic Anhydrases as Disease Markers. Expert Opinion on Therapeutic Patents. [Link]

  • Gentry, J., et al. (2006). Laying Out Pathways With Rgraphviz. The R Journal. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2015). ResearchGate. [Link]

  • DOT (graph description language). Wikipedia. [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019). PMC. [Link]

  • Carbonic Anhydrase. Wikipedia. [Link]

  • Chemical Information Review Document for N-Butylbenzenesulfonamide. National Toxicology Program (NTP). [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). PMC. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Revista de la Facultad de Medicina. [Link]

  • synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. (2013). PubMed. [Link]

  • Laying Out Pathways With Rgraphviz. (2006). The R Journal. [Link]

  • DOT Language. Graphviz. [Link]

  • N-Butylbenzenesulfonamide. PubChem. [Link]

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2023). PMC. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2022). Cleveland Clinic. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed. [Link]

  • Graphviz - Making Super Cool Graphs. (2016). Jessica Dene Earley-Cha. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2022). MDPI. [Link]

  • This compound. PubChem. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). Environmental Science and Pollution Research. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). PMC. [Link]

  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2018). ResearchGate. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • Sulfonamide derivatives as multi-target agents for complex diseases. (2019). PubMed. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

Sources

4-amino-N-(sec-butyl)benzenesulfonamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-amino-N-(sec-butyl)benzenesulfonamide

Introduction

This compound is a sulfonamide compound of significant interest within pharmaceutical research and drug development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's formulation, delivery, and ultimate bioavailability.[1][2] Poor aqueous solubility is a leading cause of low oral bioavailability, hindering the journey of many promising compounds from the laboratory to clinical application.[1]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple data sheet, this document synthesizes theoretical principles with practical experimental guidance to offer researchers, scientists, and drug development professionals a robust framework for working with this compound. We will explore its key physicochemical properties, predict its behavior in various solvent systems, provide a detailed protocol for empirical solubility determination, and discuss the implications for pharmaceutical formulation.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for this compound are summarized below. These values form the basis for understanding and predicting its solubility behavior.

PropertyValueSource
CAS Number 59724-58-2[3][4]
Molecular Formula C₁₀H₁₆N₂O₂S[3][4]
Molecular Weight 228.31 g/mol [3][4]
Melting Point 120.5 °C[3][5]
pKa (Predicted) 12.74 ± 0.50[3]
XLogP3 (Predicted) 1.5[4]
Boiling Point (Predicted) 381.8 ± 44.0 °C[3][5]
Density (Predicted) 1.187 ± 0.06 g/cm³[3][5]

The structure contains a polar sulfonamide group (-SO₂NH-), a basic primary amino group (-NH₂), and non-polar moieties (a benzene ring and a sec-butyl group). This amphiphilic nature dictates its complex interactions with different solvents. The predicted pKa suggests it is a very weak acid, while the amino group provides a basic character. The XLogP3 value of 1.5 indicates a moderate degree of lipophilicity.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is governed by the interplay between the lattice energy of the solid and the solvation energy released upon interaction with the solvent. Several key principles help predict this behavior.

  • "Like Dissolves Like" : This fundamental principle states that substances with similar polarities are more likely to be soluble in one another.[6] The polar sulfonamide and amino groups of this compound will favor interactions with polar solvents (like water, ethanol, and acetone) through hydrogen bonding and dipole-dipole forces. Conversely, the non-polar benzene ring and sec-butyl group will interact more favorably with non-polar solvents (like hexane) via van der Waals forces.

  • Effect of Temperature : For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[2][6]

  • Effect of pH : The presence of the ionizable primary amino group means that the aqueous solubility of this compound will be highly pH-dependent. In acidic solutions (pH < pKa of the conjugate acid), the amino group will be protonated (-NH₃⁺), forming a salt. This ionized form is significantly more polar and thus more water-soluble than the neutral molecule.

  • Hildebrand and Hansen Solubility Parameters : For a more quantitative prediction, especially in mixed solvent systems, the Hildebrand solubility approach can be employed. This model relates solubility to the cohesive energy densities of the solute and solvent.[7][8] Maximum solubility is often achieved when the solubility parameter of the solvent matches that of the solute.

Predicted Solubility Profile

While extensive empirical data for this specific molecule is not publicly available, a scientifically sound solubility profile can be inferred from its structure and data on analogous sulfonamides.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous WaterSlightly Soluble / PoorThe polar groups are countered by the non-polar hydrocarbon portions. Sulfonamides generally have limited water solubility.[9][10][11]
Polar Protic Ethanol, Methanol, IsopropanolSolubleThe hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the sulfonamide and amino groups.[9][10]
Polar Aprotic Acetone, DMSO, Dimethylacetamide (DMAC)SolubleThese solvents are strong hydrogen bond acceptors and have high polarity, enabling effective solvation of the polar functional groups.[7][10]
Chlorinated Chloroform, DichloromethaneModerately SolubleThese solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform has slight hydrogen bond donor capability.[9][12]
Non-Polar Hexane, Toluene, CyclohexaneInsoluble / Very Poorly SolubleThe large difference in polarity between the solute and solvent results in weak solute-solvent interactions, which are insufficient to overcome the solute-solute interactions in the crystal lattice.[13][14]

Experimental Determination of Equilibrium Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate formulation development. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility.[15]

Protocol: Isothermal Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvent(s) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Slurries:

    • Add an excess amount of solid this compound to a series of vials (perform in triplicate for each solvent). "Excess" ensures that solid remains after equilibrium is reached, confirming saturation.

    • Causality Insight: Using an excess of the solid is critical to ensure the final solution is truly saturated, representing the thermodynamic equilibrium solubility.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurries for a predetermined period (typically 24 to 72 hours). A preliminary time-to-equilibrium study is recommended to determine the minimum required duration.

    • Causality Insight: Continuous agitation ensures intimate contact between the solid and solvent, accelerating the dissolution process to reach equilibrium. Maintaining a constant temperature is vital as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

    • To separate the undissolved solid from the saturated solution, either:

      • Centrifuge the vials at high speed.

      • Filter the supernatant using a syringe filter chemically compatible with the solvent.

    • Trustworthiness Check: This step is crucial. Incomplete removal of solid particulates will lead to an overestimation of solubility. The first few drops from the filter should be discarded to avoid any adsorption effects.

  • Quantification:

    • Immediately after separation, carefully aspirate a known volume of the clear, saturated supernatant.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

    • Causality Insight: A validated, stability-indicating analytical method ensures that the measured concentration is accurate and corresponds only to the intact compound, not any degradants.

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in desired units, such as mg/mL, µg/mL, or mol/L.

Visualizing Key Concepts

Diagrams can clarify complex relationships and workflows. The following are represented in Graphviz DOT language.

G cluster_0 Molecular Properties cluster_1 Solvent Properties Mol_Polarity Polarity (Amide, Amino vs. Alkyl, Aryl) Result Solubility Mol_Polarity->Result 'Like Dissolves Like' Mol_pKa pKa / Ionization Mol_pKa->Result Mol_MW Molecular Weight & Crystal Lattice Energy Mol_MW->Result Affects Energy to Dissolve Sol_Polarity Polarity & H-Bonding Sol_Polarity->Result Sol_pH pH Sol_pH->Result Affects Ionization Sol_Temp Temperature Sol_Temp->Result Affects Dissolution Energy

Caption: Factors influencing the solubility of this compound.

G Start 1. Add Excess Solid to Solvent in Vial Equilibrate 2. Equilibrate (Shake at const. T°) for 24-72h Start->Equilibrate Separate 3. Separate Phases (Centrifuge or Filter) Equilibrate->Separate Quantify 4. Dilute Supernatant & Quantify (HPLC) Separate->Quantify End 5. Calculate Solubility Quantify->End

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Discussion and Implications for Drug Development

The predicted "slightly soluble" nature of this compound in water has significant consequences for its development as an orally administered drug.

  • Bioavailability Challenge: Low aqueous solubility is often the rate-limiting step for absorption in the gastrointestinal tract, leading to poor and variable bioavailability.[1] The moderate lipophilicity (XLogP3 = 1.5) suggests that permeability may not be a major barrier, placing greater emphasis on overcoming the solubility hurdle.

  • Formulation Strategies: To enhance aqueous solubility and improve its biopharmaceutical properties, several formulation strategies could be considered:

    • pH Modification: Given the basic amino group, formulating the compound in an acidic microenvironment or as a salt (e.g., a hydrochloride salt) would drastically increase its solubility.

    • Co-solvents: For liquid formulations, the use of water-miscible co-solvents in which the drug is more soluble (e.g., ethanol, propylene glycol, PEG 400) can be an effective approach.

    • Solid Dispersions: Creating a solid dispersion by dissolving the drug and a hydrophilic carrier (e.g., PVP, HPMC) in a common solvent and then removing the solvent can trap the drug in an amorphous, higher-energy state, leading to enhanced dissolution rates.[1]

  • Preclinical Development: The solubility in solvents like Dimethyl Sulfoxide (DMSO) is highly relevant for initial in vitro screening assays, where stock solutions are typically prepared in DMSO. Understanding its solubility limit in this solvent is crucial to avoid precipitation in assay media.

Conclusion

This compound exhibits a solubility profile characteristic of many sulfonamide-based drug candidates: poor in aqueous media and non-polar solvents, but favorable in polar organic solvents. Its amphiphilic structure, governed by polar amino and sulfonamide groups and non-polar alkyl/aryl moieties, dictates this behavior. While theoretical predictions provide a strong foundation, this guide emphasizes the necessity of rigorous, empirical solubility determination using standardized protocols like the isothermal shake-flask method. For drug development professionals, addressing the compound's limited aqueous solubility through strategic formulation approaches such as pH modification or solid dispersions will be a critical step in unlocking its therapeutic potential.

References

  • Jinli Chemical. N-butyl Benzene Sulfonamide Best Quality.
  • CymitQuimica. CAS 3622-84-2: N-Butylbenzenesulfonamide.
  • Solubility of Things. N-butylbenzenesulfonamide - Solubility of Things.
  • Oxford Academic. N-Butylbenzenesulfonamide | Experimental and Clinical Neurotoxicology.
  • ChemicalBook. 59724-58-2(this compound) Product Description.
  • PubChem. This compound.
  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ResearchGate.
  • J. Braz. Chem. Soc. Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.
  • ChemicalBook. 3622-84-2(Nn-Butyl benzene sulfonamide) Product Description.
  • ChemicalBook. This compound CAS.
  • National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • NIST. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

Sources

Stability and degradation profile of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 4-amino-N-(sec-butyl)benzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a primary arylamine sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of antibacterial drugs. Understanding the chemical stability of any active pharmaceutical ingredient (API) is fundamental to drug development, ensuring its safety, efficacy, and quality throughout its shelf life. This guide provides a comprehensive technical overview of the stability and degradation profile of this compound. We will explore its susceptibility to various stress conditions, elucidate potential degradation pathways, and outline the analytical methodologies required for a robust stability assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, manufacturing, and quality control of sulfonamide-based compounds.

Physicochemical Properties

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its stability. Key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂S[1][2]
Molecular Weight 228.31 g/mol [1][3]
CAS Number 59724-58-2[1][2][3][4]
Melting Point 120.5 °C[3]
Boiling Point (Predicted) 381.8 ± 44.0 °C[3]
Density (Predicted) 1.187 ± 0.06 g/cm³[3]
IUPAC Name 4-amino-N-butan-2-ylbenzenesulfonamide[1]

The structure contains a primary aromatic amine and a secondary sulfonamide. The aromatic amine is a potential site for oxidation, while the sulfonamide bond (S-N) can be susceptible to hydrolysis under certain conditions.

Forced Degradation: A Mechanistic Approach

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[5][6] Its primary purpose is to identify the likely degradation products that may form during storage and to establish the intrinsic stability of the molecule. This process is critical for developing and validating stability-indicating analytical methods, which can resolve the API from any significant degradants.[5][7] A degradation of 5-20% is generally considered optimal for revealing the primary degradation pathways without overly complicating the resulting chromatograms.[6]

The following sections detail the experimental rationale and protocols for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Degradation

Causality: Hydrolysis investigates the susceptibility of the molecule to degradation in aqueous environments across a range of pH values. The sulfonamide linkage is the primary site of interest for potential hydrolytic cleavage. While sulfonamides are generally resistant to hydrolysis, extreme pH and elevated temperatures can force the reaction.[8] Some studies on related compounds, like 4-aminobenzenesulfonyl chloride, show that reactivity can be surprisingly independent of pH over a wide range, suggesting complex mechanistic pathways.[9][10]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the stressor solution to the final target concentration.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl).

  • Base Hydrolysis: Mix the stock solution with 0.1 N Sodium Hydroxide (NaOH).

  • Neutral Hydrolysis: Mix the stock solution with purified water.

  • Incubation: Store the solutions at 60°C and withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Expected Degradation Pathway: The primary expected degradation product from hydrolysis is the cleavage of the S-N bond, yielding 4-aminobenzenesulfonic acid and sec-butylamine.

Oxidative Degradation

Causality: Oxidation is a common degradation pathway, often initiated by atmospheric oxygen, trace metals, or peroxides that may be present as excipients in a formulation. The electron-rich aromatic ring and the primary amino group of this compound are susceptible to attack by oxidizing agents.[11] Advanced oxidation processes are known to effectively degrade sulfonamides, primarily through the action of highly reactive species like hydroxyl (HO•) and sulfate (SO₄•⁻) radicals.[11][12]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of the API in acetonitrile or methanol.

  • Stress Condition: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, and withdraw aliquots at specified intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method.

Expected Degradation Pathways:

  • Oxidation of the Amino Group: The primary amine can be oxidized to form nitroso or nitro derivatives.

  • Hydroxylation of the Benzene Ring: The aromatic ring can be hydroxylated.[13]

  • N-dealkylation: Cleavage of the N-sec-butyl group is a possibility.

  • Radical-Mediated Degradation: In the presence of strong oxidants, degradation can proceed via phenoxy radicals, leading to coupling products or quinones.[14]

Photolytic Degradation

Causality: Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions. As mandated by ICH guideline Q1B, photostability testing is essential to determine if the drug substance or product requires light-resistant packaging.[6] The photodegradation of sulfonamides is well-documented and can be enhanced by photocatalysts, proceeding through radical-mediated pathways.[13][15][16][17]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the API (e.g., 0.1 mg/mL) in a photochemically inert solvent (e.g., water/acetonitrile). Place the solution in a chemically inert, transparent container.

  • Control Sample: Prepare an identical sample wrapped in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the test sample to a light source that provides both UV and visible output, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by a stability-indicating HPLC method.

Expected Degradation Pathways:

  • Cleavage of the S-N bond: A common pathway observed in the photodegradation of various sulfonamides.[13]

  • Hydroxylation of the Benzene Ring: Formation of hydroxylated derivatives.[13]

  • Photo-oxidation: Oxidation of the aniline moiety.

Thermal Degradation

Causality: High temperatures can provide the activation energy required to break chemical bonds, leading to decomposition. This is relevant for processes like drying, milling, and heat sterilization, as well as for storage in hot climates. The thermal degradation of sulfonamides often follows first-order kinetics.[18][19]

Experimental Protocol:

  • Sample Preparation: Place the solid API in a vial.

  • Incubation: Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze using a stability-indicating HPLC method.

Expected Degradation Pathways: The specific pathways for thermal degradation are complex and can involve desulfonation, cleavage of the alkyl chain, and polymerization. Pyrolysis-GC/MS is often used to identify the resulting fragments.[20]

Visualization of Degradation & Workflow

Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API API Substance Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Thermal Thermal (Solid) (105°C) API->Thermal Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Photo Photolytic (ICH Q1B) Stock->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS If unknowns > threshold Profile Degradation Profile HPLC->Profile Pathways Identify Pathways LCMS->Pathways Method Validate Method Profile->Method

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

This diagram summarizes the primary degradation reactions discussed in the previous sections.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) Parent 4-amino-N-(sec-butyl) benzenesulfonamide DP1 4-aminobenzenesulfonic acid Parent->DP1 S-N Cleavage DP3 Ring-Hydroxylated Derivatives Parent->DP3 Ring Attack DP4 N-Oxide / Nitro Derivatives Parent->DP4 Amine Attack DP5 S-N Bond Cleavage Products (similar to Hydrolysis) Parent->DP5 Photon Energy DP2 sec-butylamine DP6 Photoproducts (e.g., dimers)

Caption: Potential degradation pathways for the API.

Stability-Indicating Analytical Method

A robust analytical method is essential to accurately quantify the decrease in the parent compound and the increase of any degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.

Objective: To develop a method that provides baseline separation of this compound from all process-related impurities and degradation products.

Starting Point for Method Development:

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[21] A C18 column is also a standard choice.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A linear gradient starting with a higher percentage of aqueous phase (e.g., 95% A) and ramping up the organic phase (e.g., to 95% B) over 20-30 minutes to elute both polar degradants and the more nonpolar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength where the parent and expected degradants have significant absorbance (e.g., 265 nm, based on similar structures).[21] A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.

  • Injection Volume: 10 µL.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for proving the method's specificity and stability-indicating nature.

Structural Elucidation: For degradation products exceeding the identification threshold, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique for structural elucidation.[18][22] By determining the mass-to-charge ratio (m/z) of the unknown peak and analyzing its fragmentation pattern (MS/MS), a definitive structure can be proposed.

Summary and Conclusion

This guide outlines a comprehensive strategy for assessing the stability and degradation profile of this compound. The molecule possesses functional groups—a primary aromatic amine and a secondary sulfonamide—that are susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress. The primary degradation pathways are anticipated to involve hydrolysis of the sulfonamide bond and oxidation of the aniline moiety.

A systematic approach using forced degradation studies is essential for identifying potential degradants and for the development of a validated, stability-indicating HPLC method. The insights gained from these studies are critical for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of the final drug product.

References

  • Kowalska, G., & Felis, E. (2021).
  • García-Galiano, V., et al. (2021). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI.
  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Kowalska, G., & Felis, E. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Zhang, Y., et al. (2021).
  • Li, D., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • García-Galán, M. J., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • Prajapati, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
  • Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Anonymous. (n.d.). An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Tetradecylbenzenesulfonic Acid. Benchchem.
  • Sanders, J. M., et al. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Cevasco, G., & Guanti, G. (2011).
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Li, S., et al. (2007). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
  • Anonymous. (n.d.). This compound CAS. ChemicalBook.
  • Anonymous. (n.d.). 59724-58-2(this compound) Product Description. GuideChem.
  • Anonymous. (n.d.). This compound | 59724-58-2. ChemicalBook.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Liu, X., et al. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances.
  • Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Hassouan, M. K., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed.
  • Cervantes-González, E., et al. (2013).
  • Cevasco, G., & Guanti, G. (2011).
  • Kishore, R. S., et al. (2011). Degradation of Polysorbates 20 and 80: Studies on Thermal Autoxidation and Hydrolysis.
  • National Center for Biotechnology Information. (n.d.). 4-Butylbenzenesulfonamide. PubChem.
  • Centers for Disease Control and Prevention. (2003). Alphabetical Method Listing - B - NMAM 4th Edition. NIOSH.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-butyl-N-methylbenzenesulfonamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-hydroxybenzenesulfonamide. PubChem.
  • Quek, Y. L., et al. (n.d.). Analytical Methods. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). N-Butylbenzenesulfonamide. PubChem.
  • Zhang, H., & Huang, C. H. (2003). Oxidative transformation of triclosan and chlorophene by manganese oxides. PubMed.
  • Gao, J., et al. (2012). Dependence of Sulfadiazine Oxidative Degradation on Physicochemical Properties of Manganese Dioxides.

Sources

An In-Depth Technical Guide to GS 39783: A Positive Allosteric Modulator of the GABAB Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of the research compound GS 39783. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of GABAB receptors and the therapeutic potential of its positive allosteric modulators. While this guide focuses on GS 39783 (CAS Number: 39069-52-8), it is important to note an initial search query for CAS number 59724-58-2 was conducted. The latter corresponds to 4-amino-N-(sec-butyl)benzenesulfonamide, a compound with limited publicly available research data relevant to drug development. In contrast, GS 39783 is a well-characterized molecule with a significant body of literature, suggesting it is the intended subject of interest for a detailed scientific guide.

GS 39783, chemically known as N,N'-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine, is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2] Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the effect of the endogenous ligand, γ-aminobutyric acid (GABA). This mechanism of action offers the potential for a more nuanced pharmacological effect with a potentially improved side-effect profile compared to traditional agonists.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of GS 39783 are summarized in the table below.

PropertyValueReference
CAS Number 39069-52-8[2]
Molecular Formula C15H23N5O2S[2]
Molecular Weight 337.44 g/mol [2]
IUPAC Name N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine[2]
Appearance Crystalline solid[4]
Purity ≥98% (HPLC)[5]
Solubility Soluble in DMSO and ethanol.[4][5]
Storage Store at room temperature. For long-term storage of solutions, -80°C is recommended.[6]

Mechanism of Action: Allosteric Modulation of the GABAB Receptor

GS 39783 exerts its pharmacological effects by binding to an allosteric site on the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central nervous system.[3][7] This binding event potentiates the receptor's response to GABA, leading to an enhanced inhibitory signal.

The diagram below illustrates the mechanism of action of GS 39783 at the GABAB receptor.

GS39783_Mechanism_of_Action cluster_receptor GABA-B Receptor GABA_site GABA Binding Site G_protein G-protein GABA_site->G_protein Activates PAM_site Allosteric Site (GS 39783) PAM_site->GABA_site Enhances GABA affinity GABA GABA GABA->GABA_site Binds GS39783 GS 39783 GS39783->PAM_site Binds Effector Effector (e.g., adenylyl cyclase inhibition, K+ channel activation) G_protein->Effector Modulates

Figure 1: Mechanism of action of GS 39783.

In vivo studies have demonstrated that GS 39783 enhances GABAB receptor-mediated inhibition of cyclic AMP formation in the rat striatum.[8] It is important to note that GS 39783 has no effect on its own but requires the presence of a GABAB receptor agonist, such as the endogenous ligand GABA or an exogenous agonist like baclofen, to exert its modulatory effect.[8]

Synthesis and Optimization

The synthesis of GS 39783 and its analogs has been described in the scientific literature.[9][10] Researchers have explored modifications to the core structure of GS 39783 to improve its pharmacological properties and reduce potential toxicity. A notable concern with GS 39783 for further development was its potential genotoxicity, likely due to the aromatic nitro group.[9] This has led to the synthesis of analogs where the nitro group is replaced with other electron-withdrawing groups to mitigate this liability while retaining the desired allosteric modulatory activity.[9]

The general synthetic workflow for creating GS 39783 analogs is depicted below.

GS39783_Synthesis_Workflow start Starting Materials step1 Condensation Reaction start->step1 intermediate1 Pyrimidine Core Formation step1->intermediate1 step2 Functional Group Modification intermediate1->step2 final_product GS 39783 Analog step2->final_product

Figure 2: General synthetic workflow for GS 39783 analogs.

Biological Activity and Therapeutic Potential

GS 39783 has been extensively characterized in preclinical models and has demonstrated a range of biological activities, primarily related to its effects on the central nervous system.

Anxiolytic Effects

A significant body of evidence supports the anxiolytic-like effects of GS 39783.[1][11] In various rodent models of anxiety, GS 39783 has shown efficacy without the sedative side effects commonly associated with GABAB receptor agonists like baclofen, or cognitive impairment seen with benzodiazepines.[11] Interestingly, the anxiolytic effects of GS 39783 may be dependent on the individual's basal anxiety level and stress reactivity.[12]

Potential in Addiction Treatment

The GABAergic system plays a crucial role in the neurobiology of addiction. GS 39783 has shown promise in preclinical models for reducing the self-administration of various substances of abuse, including alcohol, cocaine, and nicotine.[1][7] It has been shown to decrease cocaine self-administration and block the rewarding properties of nicotine. This suggests that positive allosteric modulation of the GABAB receptor could be a viable therapeutic strategy for substance use disorders.

Other Potential Applications

The unique mechanism of action of GS 39783 suggests its potential utility in other neurological and psychiatric disorders where GABAergic dysfunction is implicated. Further research is warranted to explore its efficacy in conditions such as pain and other mood disorders.

Experimental Protocols

In Vivo Assessment of Anxiolytic-like Activity using the Elevated Plus Maze

The following protocol is a generalized procedure for assessing the anxiolytic-like effects of GS 39783 in rodents, based on methodologies described in the literature.[11]

1. Animals:

  • Male Wistar rats (250-300 g) are a suitable model.

  • Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals to the housing facility for at least one week before the experiment.

2. Drug Preparation and Administration:

  • GS 39783 can be suspended in a vehicle such as 1% carboxymethylcellulose (CMC) in distilled water.

  • Administer GS 39783 orally (p.o.) at doses ranging from 10 to 100 mg/kg.

  • A vehicle control group should be included.

  • Administer the compound 60 minutes before the behavioral test.

3. Elevated Plus Maze Apparatus:

  • The maze consists of two open arms and two closed arms of equal dimensions, elevated from the floor.

  • The apparatus should be placed in a dimly lit, quiet room.

4. Experimental Procedure:

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the following parameters using a video tracking system:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

5. Data Analysis:

  • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests.

Conclusion

GS 39783 is a valuable research tool for investigating the role of the GABAB receptor in various physiological and pathological processes. Its unique profile as a positive allosteric modulator offers a promising avenue for the development of novel therapeutics for anxiety disorders, addiction, and potentially other CNS-related conditions. The optimization of GS 39783 to mitigate potential toxicities while retaining its beneficial pharmacological properties represents a key area for future research in the pursuit of safer and more effective treatments.

References

  • Current time inform
  • The positive allosteric modulator GS39783 enhances GABA(B)
  • GS-39783. Wikipedia.
  • GS39783 | CAS#39069-52-8 | positive allosteric modulators of the GABA(B) receptor. MedKoo Biosciences.
  • Positive Allosteric Modulation of the GABAB Receptor by GS39783 Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitiz
  • GS 39783 | GABAB Receptors. Tocris Bioscience.
  • This compound CAS#: 59724... ChemicalBook.
  • GS39783 | GABABR PAM. MedchemExpress.com.
  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC - PubMed Central.
  • GS 39783 | GABA-B Receptor Modul
  • GS-39783 (CAS Number: 39069-52-8). Cayman Chemical.
  • Syntheses and optimization of new GS39783 analogues as positive allosteric modulators of GABAB receptors. PMC - PubMed Central.
  • 59724-58-2 CAS MSDS (4-AMINO-N-(SEC-BUTYL)... ChemicalBook.
  • 53668-37-4化工百科– 960化工网.
  • Syntheses and optimization of new GS39783 analogues as positive allosteric modul
  • (PDF) Behavioral Characterization of the Novel GABAB Receptor-Positive Modulator GS39783 (N,N′-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): Anxiolytic-Like Activity without Side Effects Associated with Baclofen or Benzodiazepines.
  • Safety D
  • Anxiolytic-like Effects of the Positive GABA B Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. MDPI.

Sources

An In-depth Technical Guide on the Structure-Activity Relationship of 4-amino-N-alkylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-amino-N-alkylbenzenesulfonamides, a class of compounds with significant therapeutic interest. Historically rooted in the discovery of prontosil, the first commercially available antibacterial antibiotic, the sulfonamide scaffold continues to be a fertile ground for drug discovery.[1] This guide delves into the nuanced effects of N-alkyl substitution on the biological activities of these molecules, with a particular focus on their roles as antibacterial agents and carbonic anhydrase inhibitors. We will dissect the synthetic strategies for creating a focused library of these compounds, detail the experimental protocols for their biological evaluation, and present a thorough analysis of the SAR, supported by quantitative data and molecular modeling insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 4-aminobenzenesulfonamide scaffold.

Introduction: The Enduring Legacy and Therapeutic Versatility of Sulfonamides

The journey of sulfonamides in medicine began in the 1930s with the discovery of their remarkable antibacterial properties.[1] This discovery ushered in the era of chemotherapy and saved countless lives. The basic pharmacophore of the antibacterial sulfonamides is the 4-aminobenzenesulfonamide structure, which acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds effectively halt bacterial growth.[2][3]

Beyond their antibacterial prowess, sulfonamides have demonstrated a wide array of pharmacological activities, including diuretic, anticonvulsant, and anticancer effects.[3][4][5] A particularly significant area of research has been their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[4][6] Inhibition of specific CA isoforms has been a successful strategy for treating glaucoma, epilepsy, and certain types of cancer.[6][7]

This guide will focus on a specific, yet underexplored, facet of sulfonamide SAR: the impact of the N-alkyl substituent on the 4-aminobenzenesulfonamide core. By systematically varying the nature of this alkyl group, we can fine-tune the physicochemical properties and biological activity of these compounds, potentially leading to the development of more potent and selective therapeutic agents.

Synthetic Strategies for 4-amino-N-alkylbenzenesulfonamides

The synthesis of a focused library of 4-amino-N-alkylbenzenesulfonamides is a critical first step in any SAR study. The general approach involves the N-alkylation of a suitable 4-aminobenzenesulfonamide precursor. To prevent unwanted side reactions at the 4-amino group, it is often necessary to employ a protection-deprotection strategy.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from the protection of the 4-amino group, followed by sulfonamide formation, N-alkylation, and finally, deprotection to yield the target compounds.

G A 4-Aminobenzenesulfonamide B Protection of 4-Amino Group (e.g., Acetylation) A->B Acetic Anhydride C N-Acetyl-4-aminobenzenesulfonamide B->C D N-Alkylation (Alkyl halide, Base) C->D R-X, K2CO3 E N-Acetyl-4-amino-N-alkylbenzenesulfonamide D->E F Deprotection (Acid or Base Hydrolysis) E->F HCl G 4-Amino-N-alkylbenzenesulfonamide F->G

Caption: General synthetic workflow for 4-amino-N-alkylbenzenesulfonamides.

Detailed Experimental Protocol: Synthesis of a Representative Compound (4-amino-N-propylbenzenesulfonamide)

This protocol outlines the synthesis of a representative compound, 4-amino-N-propylbenzenesulfonamide, and can be adapted for the synthesis of other N-alkyl analogues.

Step 1: Acetylation of 4-Aminobenzenesulfonamide

  • To a stirred solution of 4-aminobenzenesulfonamide (1 eq.) in acetic acid, add acetic anhydride (1.2 eq.) dropwise.

  • Heat the reaction mixture at 80°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated N-acetyl-4-aminobenzenesulfonamide by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Alkylation of N-Acetyl-4-aminobenzenesulfonamide

  • To a solution of N-acetyl-4-aminobenzenesulfonamide (1 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 eq.).[8]

  • Add the corresponding alkyl halide (e.g., 1-bromopropane, 1.2 eq.) to the mixture.

  • Stir the reaction at 60-80°C and monitor its progress by TLC.[8]

  • Once the starting material is consumed, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acetyl-4-amino-N-propylbenzenesulfonamide.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the 4-Amino Group

  • Dissolve the purified N-acetyl-4-amino-N-propylbenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the deprotection by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the final product, 4-amino-N-propylbenzenesulfonamide, with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the pure product.

  • Further purification can be achieved by recrystallization.

Biological Evaluation: Unraveling the Therapeutic Potential

The synthesized 4-amino-N-alkylbenzenesulfonamides should be evaluated for their biological activities to establish a clear SAR. The two primary activities of interest are antibacterial efficacy and carbonic anhydrase inhibition.

Antibacterial Activity Assessment

The antibacterial activity of the synthesized compounds can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9]

Experimental Protocol: Broth Microdilution Assay

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria and medium) and negative (medium only) controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various carbonic anhydrase isoforms can be assessed using a stopped-flow CO₂ hydrase assay.[7] This method measures the enzyme's ability to catalyze the hydration of CO₂.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

  • The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed hydration of CO₂.

  • The reaction buffer is typically a Tris-sulfate buffer at a specific pH (e.g., 7.6).[4]

  • A solution of the purified CA isoenzyme and the test compound at various concentrations is mixed with a CO₂-saturated solution.

  • The change in pH due to the formation of carbonic acid is monitored using a pH indicator (e.g., p-nitrophenol).

  • The initial rates of the reaction are recorded, and the inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.

Structure-Activity Relationship (SAR) Analysis

General SAR for Antibacterial Activity

The antibacterial activity of sulfonamides is critically dependent on the 4-amino group and the sulfonamide moiety, which mimic the structure of PABA.[2] The N-alkyl substituent can influence the compound's overall physicochemical properties, such as lipophilicity, which in turn affects its ability to penetrate the bacterial cell wall and bind to the DHPS enzyme.

Key Observations:

  • Lipophilicity: Increasing the length of the N-alkyl chain generally increases the lipophilicity of the molecule.[10] This can enhance membrane permeability and antibacterial activity up to a certain point, after which increased lipophilicity may lead to poor solubility and reduced efficacy (the "cut-off effect").[11]

  • Steric Hindrance: Bulky N-alkyl groups may cause steric hindrance at the active site of the DHPS enzyme, potentially reducing the binding affinity and antibacterial activity.

  • Electronic Effects: While the primary role of the alkyl group is steric and lipophilic, its presence can subtly influence the electronic properties of the sulfonamide nitrogen, which may affect its interaction with the enzyme.

Illustrative SAR Diagram for Antibacterial Activity:

G cluster_0 4-Amino-N-alkylbenzenesulfonamide cluster_1 SAR Insights base SAR1 4-Amino Group: Essential for PABA mimicry. SAR2 Sulfonamide Group: Crucial for binding to DHPS. SAR3 N-Alkyl Group (R): - Modulates lipophilicity. - Affects membrane permeability. - Steric bulk can be detrimental.

Caption: Key SAR features of 4-amino-N-alkylbenzenesulfonamides for antibacterial activity.

General SAR for Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[3] The N-alkyl substituent can significantly impact this interaction and the overall binding affinity.

Key Observations:

  • Primary vs. Secondary Sulfonamides: Primary sulfonamides (R-SO₂NH₂) generally exhibit higher affinity for CAs than N-alkylated (secondary) sulfonamides.[3] The alkyl group on the nitrogen can sterically hinder the optimal coordination to the zinc ion.

  • Hydrophobic Interactions: The N-alkyl group can engage in hydrophobic interactions with residues in the active site cleft, which can either enhance or diminish binding depending on the specific CA isoform and the nature of the alkyl group.[2]

  • Isoform Selectivity: By carefully designing the N-alkyl substituent, it may be possible to achieve selective inhibition of specific CA isoforms. For instance, a particular alkyl chain length or branching pattern might fit favorably into the active site of one isoform but not another.

Illustrative SAR Diagram for Carbonic Anhydrase Inhibition:

G cluster_0 4-Amino-N-alkylbenzenesulfonamide cluster_1 SAR Insights base SAR1 Sulfonamide Nitrogen: Coordinates with Zn2+ in the active site. SAR2 N-Alkyl Group (R): - Steric hindrance can reduce affinity. - Can engage in hydrophobic interactions. - Influences isoform selectivity. SAR3 Aromatic Ring: Interacts with active site residues.

Sources

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Dyes to Drugs - A Paradigm Shift in Medicine

Prior to the 1930s, the medical community's arsenal against systemic bacterial infections was tragically limited, with treatments often being ineffective and sometimes as dangerous as the diseases they sought to cure.[1] The prevailing therapeutic landscape was grim, with physicians having few reliable options to combat the rampant and often fatal bacterial diseases of the era, such as pneumonia and puerperal sepsis.[1][2] This reality underscored the urgent need for a "magic bullet," a term coined by the visionary Paul Ehrlich, to describe a compound that could selectively target and destroy pathogenic microbes without harming the host.[3][4][5] Ehrlich's pioneering work in chemotherapy, particularly his discovery of Salvarsan for treating syphilis, laid the conceptual groundwork for the era of antimicrobial chemotherapy.[3][6] It was this foundational principle of selective toxicity that would guide the research leading to one of the most significant breakthroughs in medical history: the discovery of sulfonamides.[5]

The Serendipitous Discovery of Prontosil: A Story of Perseverance and Insight

The journey to the first effective synthetic antibacterial agents began not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben.[7][8] Here, a team of researchers, driven by the belief that coal-tar dyes capable of selectively binding to bacteria could be harnessed as therapeutic agents, embarked on a systematic investigation.[7] This line of inquiry was a direct intellectual descendant of Ehrlich's earlier work with dyes and their selective staining properties.[2][9]

In 1932, the chemists Josef Klarer and Fritz Mietzsch synthesized a red azo dye designated as K1 730, later to be known as Prontosil rubrum.[2][8][10] This synthesis was the culmination of a five-year-long program that involved the creation and testing of thousands of compounds.[8] The task of evaluating the biological activity of these compounds fell to the pathologist Gerhard Domagk.[11]

Domagk's experimental approach was crucial. He insisted on in vivo testing, recognizing that a compound's effect within a living organism could be vastly different from its activity in a test tube.[11] This decision proved to be pivotal. While Prontosil showed no antibacterial effect in vitro, Domagk's experiments in mice infected with lethal doses of Streptococcus demonstrated its remarkable curative power.[8][12] His findings, first patented in 1932 and published in 1935, marked the dawn of the antibacterial era.[8][13] For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[11] A testament to his conviction in his discovery, Domagk famously administered Prontosil to his own daughter, who was suffering from a severe streptococcal infection, saving her life.[2][11]

Unraveling the "Magic": The In Vivo Activation of Prontosil

A perplexing observation from Domagk's initial research was Prontosil's lack of in vitro activity.[8] This puzzle was solved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[8] They demonstrated that Prontosil was, in fact, a prodrug.[8][14] Within the body, metabolic processes, specifically the action of intestinal enzymes, cleave the azo bond of the Prontosil molecule to release the active antimicrobial agent: para-aminobenzenesulfonamide, or sulfanilamide.[2][8][15]

This discovery was of immense significance for two primary reasons. First, it explained the discrepancy between the in vivo and in vitro results and illuminated the true mechanism of action.[5] Second, sulfanilamide had been first synthesized in 1906 by the Austrian chemist Paul Gelmo and was already in the public domain, its patent having long expired.[8][10] This meant that the active compound could be produced inexpensively by anyone, leading to a "sulfa craze" and the rapid development and proliferation of sulfonamide-based drugs.[7][16]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial action of sulfonamides is a classic example of competitive inhibition.[17][18] Bacteria, unlike humans, cannot acquire folic acid (vitamin B9) from their environment and must synthesize it de novo.[19][20] Folic acid is a crucial precursor for the synthesis of purines, thymidine, and certain amino acids, which are the essential building blocks of DNA, RNA, and proteins.[21][22]

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS).[7][20] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[23] Sulfonamides are structural analogs of PABA, and due to this similarity, they can bind to the active site of DHPS, competitively inhibiting the binding of the natural substrate, PABA.[17][24] This blockage of the folic acid synthesis pathway halts bacterial growth and replication, resulting in a bacteriostatic effect.[7][19]

Humans are unaffected by this mechanism because we obtain folic acid through our diet, making the bacterial folic acid synthesis pathway an excellent target for selective toxicity.[17][20]

Visualizing the Mechanism of Action

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Reduction Nucleic_Acids Purines, Thymidine, Amino Acids (DNA, RNA, Proteins) Tetrahydrofolate->Nucleic_Acids 1-Carbon Transfer Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Key Experimental Protocols

The following protocols represent foundational methodologies for the research and development of sulfonamide compounds.

Synthesis of Sulfanilamide from Acetanilide

This three-step synthesis is a classic laboratory procedure for preparing sulfanilamide.

Step I: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place 25 g of powdered acetanilide.[7]

  • Slowly add 63 mL of chlorosulfonic acid dropwise with constant shaking.[7]

  • Heat the mixture at 60-70°C for 2 hours.[7]

  • Cool the reaction mixture and carefully pour it over crushed ice. The product, p-acetamidobenzenesulfonyl chloride, will precipitate.[7]

  • Filter the precipitate, wash with cold water, and dry.[7]

Step II: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the p-acetamidobenzenesulfonyl chloride to a flask.[7]

  • Add 120 mL of concentrated ammonia and 120 mL of water, and shake well.[7]

  • Heat the mixture at 70°C for 30 minutes.[7]

  • Cool the mixture in an ice bath and acidify with dilute sulfuric acid to precipitate the p-acetamidobenzenesulfonamide.[7]

  • Filter, wash with cold water, and dry the product.[7]

Step III: Synthesis of Sulfanilamide (Hydrolysis)

  • Place the p-acetamidobenzenesulfonamide in a round-bottom flask with dilute hydrochloric acid.[7]

  • Boil the mixture under reflux for approximately 1 hour until the solid dissolves.[7]

  • Decolorize the solution with activated charcoal, if necessary, and filter.[7]

  • To the filtrate, slowly add solid sodium carbonate with stirring until effervescence ceases.[7]

  • Cool the solution in an ice bath to precipitate the sulfanilamide.[7]

  • Filter the product, dry, and recrystallize from water or alcohol.[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][23] The broth microdilution method is a standard technique.[22]

Protocol: Broth Microdilution

  • Prepare a series of two-fold dilutions of the sulfonamide compound in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[23]

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[23]

  • Incubate the plate at 35-37°C for 16-20 hours.[23]

  • The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth.[22][23]

In Vivo Efficacy Testing: Murine Systemic Infection Model

This protocol assesses the therapeutic efficacy of a sulfonamide in a mouse model of bacterial infection.

Protocol:

  • Use a suitable mouse strain (e.g., female BALB/c mice, 6-8 weeks old).[17]

  • Prepare a standardized inoculum of the infecting organism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to a concentration of approximately 1 x 10^8 CFU/mL.[17]

  • Induce a systemic infection by intraperitoneally injecting the mice with 0.5 mL of the bacterial suspension.[17]

  • One hour post-infection, administer the test sulfonamide compound orally or intraperitoneally. Include a vehicle control group and a positive control group (e.g., vancomycin).[17]

  • Monitor the mice for a period of 7 days.[17]

  • The efficacy is often expressed as the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the mice from death.[17]

Demonstrating Competitive Inhibition of Dihydropteroate Synthase (DHPS)

A coupled enzymatic spectrophotometric assay can be used to measure DHPS activity and demonstrate competitive inhibition.

Assay Principle: The activity of DHPS is measured by coupling its product, dihydropteroate, to a second reaction catalyzed by dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to tetrahydropteroate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[1][19]

Protocol Outline:

  • Set up reaction mixtures containing the substrates for DHPS (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), the coupling enzyme (DHFR), and NADPH.[19]

  • Initiate the reaction by adding the DHPS enzyme.[19]

  • Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.[19]

  • To demonstrate competitive inhibition, perform the assay with varying concentrations of PABA and a fixed concentration of the sulfonamide inhibitor. A Lineweaver-Burk plot of the data will show an increase in the apparent Km with no change in Vmax, which is characteristic of competitive inhibition.

The Proliferation and Impact of Sulfonamides

The discovery of sulfanilamide's activity and its public domain status led to an explosion in sulfonamide research.[7] By 1945, over 5,400 derivatives of sulfanilamide had been synthesized.[7] This research yielded improved formulations with greater efficacy, broader spectrums of activity, and reduced toxicity.[7] Sulfonamides became the first broadly effective systemic antibacterials and were hailed as "miracle drugs."[1][7]

Their impact on public health was profound. Between 1937 and 1943, sulfonamides significantly reduced mortality rates from several infectious diseases, including a 25-40% reduction in maternal mortality, a 17-36% reduction in pneumonia mortality, and a 52-67% reduction in scarlet fever mortality.[7] During World War II, sulfonamides played a critical role in preventing wound infections and saved countless lives, including those of prominent figures like Franklin Delano Roosevelt Jr. and Winston Churchill.[7][16]

The Rise of Resistance and the Enduring Legacy

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance.[25] Bacteria can develop resistance through several mechanisms, including mutations in the folP gene (which encodes for DHPS) that reduce the enzyme's affinity for sulfonamides, or through the acquisition of mobile genetic elements (plasmids) carrying sulfonamide-resistant sul genes that encode for alternative, drug-insensitive DHPS enzymes.[25]

The rise of resistance, coupled with the discovery and mass production of penicillin in the 1940s, led to a decline in the use of sulfonamides as first-line treatments for many infections.[1][24] However, they remain an important class of antimicrobial agents, often used in combination with other drugs like trimethoprim (which inhibits a subsequent step in the folic acid pathway) to enhance efficacy and combat resistance.[16][19]

The discovery of sulfonamides was a watershed moment in the history of medicine. It not only provided the first effective treatments for a wide range of bacterial infections but also validated the principles of chemotherapy and ushered in the age of antibiotics.[7] The story of their discovery, from a dye in a German laboratory to a life-saving medicine, is a testament to the power of systematic scientific inquiry, insightful observation, and the relentless pursuit of the "magic bullet."

Data Summary

MetricImpact of Sulfonamides (1937-1943)
Maternal Mortality Reduction 25-40%[7]
Pneumonia Mortality Reduction 17-36%[7]
Scarlet Fever Mortality Reduction 52-67%[7]
Overall Mortality Reduction 2-4%[7]
Increase in Life Expectancy 0.4 to 0.8 years[7]

References

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • To prepare and submit Sulphanilamide from acetanilide. (2021, May 5). Practical Medicinal Chemistry. Retrieved from [Link]

  • Prontosil - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). EBSCO. Retrieved from [Link]

  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.). MSD Manuals. Retrieved from [Link]

  • Paul Ehrlich - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Gerhard Domagk. (n.d.). Science History Institute. Retrieved from [Link]

  • Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved from [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. (n.d.). Pharmacy 180. Retrieved from [Link]

  • From chemotherapy to signal therapy (1909-2009): A century pioneered by Paul Ehrlich. (n.d.). PubMed. Retrieved from [Link]

  • Prontosil. (n.d.). Britannica. Retrieved from [Link]

  • Sulfonamide drugs inhibit microbial growth by disrupting metabolic pathways. What general mechanism do. (2023, December 8). Brainly. Retrieved from [Link]

  • [History of antibiotics and sulphonamides discoveries]. (n.d.). PubMed. Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). JIVIV. Retrieved from [Link]

  • Antibacterial sulfonamides. (n.d.). AL-Mustaqbal University. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). EBSCO. Retrieved from [Link]

  • Sulfonamides: A Short History And Their Importance For Livestock Use. (n.d.). Huvepharma. Retrieved from [Link]

  • Sulfonamides: A Short History And Their Importance For Livestock Use. (n.d.). Huvepharma. Retrieved from [Link]

  • GENESIS OF PHARMACEUTICALS: FROM PRONTOSIL RUBRUM TO ANTIPSYCHOTICS – A HISTORY OF SULFA DRUGS FROM THE PERSPECTIVE OF MEDICIN. (n.d.). IJRPC. Retrieved from [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. (n.d.). Study.com. Retrieved from [Link]

  • Metabolic Pathway Inhibitor. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Chemistry Chronicles. (n.d.). American Chemical Society. Retrieved from [Link]

  • Paul Ehrlich. (n.d.). Science History Institute. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. Retrieved from [Link]

  • Paul Ehrlich: a hundred years of chemotherapy - 1891-1991. (2014, November 18). AnimalResearch.info. Retrieved from [Link]

  • Sulfonamides: The first synthetic antibacterial agents. (2024, December 19). Hektoen International. Retrieved from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • How bacteria resist the oldest class of synthetic antibiotics. (2023, July 10). Nature. Retrieved from [Link]

  • Prontosil conversion into sulfanilamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Gerhard Domagk (1895-1964) and the Origin of Anti- Bacterial Therapy. (2018, March 16). Research Open. Retrieved from [Link]

  • Sulfonamide. (2025, December 19). Massive Bio. Retrieved from [Link]

  • Sulfonamide resistance: mechanisms and trends. (n.d.). PubMed. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for using 4-amino-N-(sec-butyl)benzenesulfonamide in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Application of 4-amino-N-(sec-butyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive experimental framework for the utilization of this compound in cell culture-based assays. As a member of the sulfonamide class of compounds, it holds potential as an inhibitor of carbonic anhydrases (CAs), enzymes frequently overexpressed in various pathological conditions, including cancer.[1][2] This document outlines its proposed mechanism of action, detailed protocols for its preparation and application in cytotoxicity and anti-proliferative studies, and guidelines for data analysis. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data for researchers in oncology, drug discovery, and molecular pharmacology.

Introduction and Scientific Background

This compound belongs to the benzenesulfonamide family, a scaffold renowned for its therapeutic applications, most notably as carbonic anhydrase inhibitors (CAIs).[2] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4] In the context of solid tumors, specific isoforms, particularly the transmembrane CA IX and XII, are highly overexpressed in response to hypoxia.[1]

These enzymes play a critical role in maintaining pH homeostasis in cancer cells. By catalyzing the hydration of CO2, they contribute to the acidification of the extracellular tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH.[3][5] This pH gradient promotes tumor cell proliferation, survival, and invasion.[1][5] The inhibition of tumor-associated CAs by sulfonamide-based compounds like this compound is a validated therapeutic strategy. By blocking CA activity, these inhibitors can disrupt pH regulation, leading to intracellular acidification and subsequent apoptosis, and can inhibit the invasive capacity of cancer cells.[3][5]

This guide provides the necessary protocols to investigate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, a crucial first step in evaluating its therapeutic potential.

Physicochemical Properties

A clear understanding of the compound's properties is essential for proper handling and experimental design.

PropertyValueSource
Chemical Formula C₁₀H₁₆N₂O₂S[6][7]
Molecular Weight 228.31 g/mol [6][7]
CAS Number 59724-58-2[6][7]
Melting Point 120.5 °C[8]
Predicted Boiling Point 381.8±44.0 °C[8]
Predicted Density 1.187±0.06 g/cm³[8]

Proposed Mechanism of Action: CA IX Inhibition

The primary hypothesized mechanism for the anticancer effects of benzenesulfonamide derivatives is the inhibition of carbonic anhydrase IX (CA IX) at the tumor cell surface. The following diagram illustrates this proposed pathway.

G cluster_0 Extracellular Space (Acidic pH) cluster_1 Intracellular Space (Alkaline pH) CO2_ext CO₂ CAIX CA IX (Transmembrane Enzyme) CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ Proliferation Cell Proliferation & Invasion H_ext->Proliferation Promotes HCO3_ext HCO₃⁻ CO2_int CO₂ H2O_int H₂O H_int H⁺ HCO3_int HCO₃⁻ Compound This compound Compound->CAIX Inhibition CAIX->H_ext Catalysis CAIX->HCO3_ext CAIX->Proliferation Maintains pH Gradient Favorable For...

Caption: Proposed mechanism of this compound via CA IX inhibition.

Materials and Reagents

  • This compound (Source: Commercial supplier)

  • Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, D2650)

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, HT29)[1][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom cell culture plates

  • Sterile, single-use microcentrifuge tubes and serological pipettes

  • Thiazolyl Blue Tetrazolium Bromide (MTT) reagent (5 mg/mL in PBS)

  • Cell culture grade isopropanol with 0.1 N HCl (or DMSO) for formazan solubilization

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation of the compound is critical for accurate and reproducible results. It is recommended to use a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution.[4]

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound needed. (Mass = 10 mM * 0.001 L * 228.31 g/mol = 2.28 mg for 1 mL).

    • Aseptically weigh the required amount of the compound and dissolve it in the appropriate volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.[4]

    • Store aliquots at -20°C or -80°C, protected from light.[4]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the compound in complete culture medium. It is crucial to ensure the final concentration of DMSO in the medium applied to the cells is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]

    • For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution in culture medium (e.g., 2 µL of stock into 198 µL of medium). Use this as the highest concentration for your dose-response curve and perform subsequent serial dilutions from it.

Protocol for Cell Viability (MTT) Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀). A broad logarithmic dilution series is recommended for initial dose-response experiments.[4][9]

Day 1: Cell Seeding

  • Culture the selected cell line to ~80% confluency.

  • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[9][10]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9][10]

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound in complete medium as described in section 4.1. A suggested concentration range is 0.1 µM to 1000 µM.[9]

  • Include a "Vehicle Control" group that receives medium with the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration. This is critical to ensure that any observed effects are due to the compound and not the solvent.

  • Also include an "Untreated Control" group with cells in medium only.

  • Carefully remove the old medium from the cells.

  • Add 100 µL of the prepared drug dilutions (or control media) to the appropriate wells in triplicate.

  • Return the plate to the incubator for 72 hours.[9]

Day 5: Viability Assessment

  • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of formazan solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Assay & Analysis StockPrep Prepare 10 mM Stock in DMSO WorkPrep Prepare Serial Dilutions in Culture Medium StockPrep->WorkPrep Treat Treat Cells with Compound and Controls WorkPrep->Treat Seed Seed Cells in 96-Well Plate (1x10⁴ cells/well) Incubate1 Incubate 24h (Allow Attachment) Seed->Incubate1 Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 MTT Add MTT Reagent (Incubate 3-4h) Incubate2->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze

Caption: Experimental workflow for assessing the cytotoxicity of the compound.

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values from wells containing only medium and solubilization solution (no cells) and subtract this value from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control group.

    • % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control_Wells) * 100

  • Generate Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that results in a 50% reduction in cell viability.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding; Use a multi-channel pipette carefully; Avoid using the outermost wells of the plate.
Vehicle control shows significant cell death DMSO concentration is too high; Contamination.Ensure the final DMSO concentration does not exceed 0.1%; Use sterile technique and fresh reagents.
No dose-response observed (all cells viable) Compound is not cytotoxic at the tested concentrations; Compound precipitated out of solution.Test a higher concentration range (e.g., up to 1 mM); Visually inspect the medium for precipitate after adding the compound.
No dose-response observed (all cells dead) Compound is highly potent; Calculation error in dilutions.Test a much lower concentration range (e.g., nanomolar); Double-check all dilution calculations.

Conclusion

The protocols detailed in this guide provide a robust and validated starting point for investigating the biological activity of this compound in a cell culture setting. By leveraging its identity as a sulfonamide and potential carbonic anhydrase inhibitor, these experiments can effectively screen for anti-proliferative and cytotoxic effects against cancer cell lines. Adherence to the described methodologies, including proper controls and careful data analysis, will yield reliable and publishable data, paving the way for further mechanistic studies and potential preclinical development.

References

  • Gieling, R. G., et al. (2021). Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures. National Institutes of Health. Available at: [Link]

  • Bonanno, J. A., et al. (2000). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kim, Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Sikora, E., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemico-Biological Interactions. Available at: [Link]

  • Barbu, A., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4713533, this compound. PubChem. Available at: [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • LANXESS. (2016). Product Safety Assessment: Benzenesulfonamide, n-butyl-. LANXESS. Available at: [Link]

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Jinli Chemical. Available at: [Link]

  • Autechem. (n.d.). 59724-58-2(this compound) Product Description. Autechem. Available at: [Link]

  • National Toxicology Program. (2020). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. National Institutes of Health. Available at: [Link]

  • Nasr, T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Kenyon, V., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide. PubChem. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating 4-amino-N-(sec-butyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (EC 4.2.1.1).[1][2] They are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is critical for a vast array of physiological processes, including respiration, pH homeostasis, CO₂ transport, secretion, and biosynthesis.[1][3]

Given their central role, dysregulation of CA activity is implicated in numerous pathologies. This has established CAs as prominent therapeutic targets for drug development.[3] For instance, inhibitors of CA II are used as antiglaucoma agents, while targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic cancers, is a validated strategy in oncology.[4][5]

The benzenesulfonamide scaffold represents the most extensively investigated class of CA inhibitors (CAIs).[6][7] The primary sulfonamide moiety (-SO₂NH₂) is the critical "zinc-binding group" that anchors these molecules to the enzyme's active site. This guide focuses on 4-amino-N-(sec-butyl)benzenesulfonamide , a representative of this class, and provides a comprehensive framework for its evaluation as a carbonic anhydrase inhibitor. The protocols herein are designed to be robust, self-validating, and applicable to the broader characterization of novel sulfonamide-based CAIs.

The Molecular Mechanism: How Sulfonamides Inhibit Carbonic Anhydrase

The catalytic power of carbonic anhydrase stems from a zinc ion (Zn²⁺) located deep within its active site. This ion is coordinated by three histidine residues and a water molecule (or hydroxide ion). The zinc ion polarizes the bound water, lowering its pKa and facilitating its conversion to a potent zinc-hydroxide nucleophile, which then attacks the carbon dioxide substrate.

Sulfonamide inhibitors exploit this catalytic machinery for high-affinity binding.[8] The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) displaces the zinc-bound water/hydroxide and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry.[8][9] This interaction is the cornerstone of their inhibitory action. Further affinity and isoform selectivity are achieved through secondary interactions between the inhibitor's "tail" region (the N-substituted portion and the benzene ring) and various amino acid residues lining the active site cavity.[6][8] These secondary interactions can involve hydrogen bonds and van der Waals contacts with residues such as Thr199, Glu106, Phe131, and Pro202, among others.[8][9]

G cluster_CA CA Active Site cluster_Inhibitor Sulfonamide Inhibitor ZN Zn²⁺ His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 OH OH⁻ ZN->OH CO2 CO₂ Substrate OH->CO2 Nucleophilic Attack HCO3 HCO₃⁻ Product CO2->HCO3 Hydration Inhibitor 4-amino-N-(sec-butyl) benzenesulfonamide Sulfonamide_N R-SO₂NH⁻ Inhibitor->Sulfonamide_N Sulfonamide_N->ZN Displaces OH⁻ and Coordinates to Zinc

Caption: Mechanism of Sulfonamide Inhibition.

Core Protocols for In Vitro Evaluation

The following protocols provide a tiered approach to characterizing this compound, from initial screening to detailed kinetic analysis.

Protocol 1: Spectrophotometric Inhibition Assay (Esterase Activity)

This high-throughput compatible assay is based on the principle that CAs catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol (p-NP), which absorbs light at 400-405 nm.[3] The rate of p-NP formation is directly proportional to CA activity.

A. Materials and Reagents

  • CA Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Inhibitor: this compound.

  • Positive Control: Acetazolamide (a well-characterized CA inhibitor).[1][10]

  • Buffer: 50 mM Tris-SO₄ or Tris-HCl, pH 7.5.

  • Organic Solvent: DMSO for dissolving substrate and inhibitors.

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.

B. Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris buffer and adjust pH to 7.5.

  • CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before use, dilute the CA stock to the desired final concentration (e.g., ~0.1-0.2 µ g/well ) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.

  • Inhibitor Stocks (10 mM): Dissolve this compound and Acetazolamide in 100% DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in DMSO to test a range of concentrations.

C. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor Dilutions B 1. Add Assay Buffer A->B C 2. Add Inhibitor or DMSO (Vehicle) B->C D 3. Add CA Enzyme Solution C->D E 4. Pre-incubate (10-15 min, RT) D->E F 5. Initiate with p-NPA Substrate E->F G 6. Read Absorbance (405 nm) Kinetic Mode (15-30 min) F->G H Calculate Reaction Rates (ΔAbs/min) G->H I Determine % Inhibition H->I J Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) I->J K Calculate IC₅₀ Value J->K

Caption: Workflow for the p-NPA Spectrophotometric Assay.

D. Plate Setup and Procedure (per well, in triplicate)

  • Add Buffer: Add 158 µL of Assay Buffer to each well.

  • Add Inhibitor: Add 2 µL of the appropriate inhibitor dilution (or DMSO for "Maximum Activity" control wells).

  • Add Enzyme: Add 20 µL of CA Working Solution to all wells except the "Blank" (add 20 µL of Assay Buffer instead).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the Substrate Stock solution to all wells.

  • Measure: Immediately place the plate in the reader and measure the increase in absorbance at 405 nm every 30 seconds for 15-30 minutes.

E. Data Analysis

  • Calculate Rates: Determine the reaction rate (slope, V) for each well from the linear portion of the absorbance vs. time plot (milli-Abs/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method, as it measures the enzyme's physiologically relevant catalytic activity. The assay monitors the pH drop resulting from proton production during CO₂ hydration, using a pH indicator.

A. Materials and Reagents

  • CA Enzyme and Inhibitors: As described in Protocol 1.

  • Buffer: 20 mM HEPES or Tris, pH 8.3, containing a pH indicator (e.g., Phenol Red).

  • Substrate: CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold water for at least 30 minutes).

  • Equipment: Stopped-flow spectrophotometer.

B. Procedure

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

  • Syringe Loading: Load one syringe with the enzyme/inhibitor solution in buffer and the other syringe with the CO₂-saturated water.

  • Measurement: Rapidly mix the two solutions. The instrument records the change in absorbance over time as the pH drops.

  • Data Acquisition: Collect data for a range of inhibitor concentrations, as well as for the uninhibited enzyme and a non-enzymatic (buffer only) control.

C. Data Analysis

  • Calculate Initial Rates: The initial slope of the absorbance vs. time curve is proportional to the initial rate of the reaction.

  • Determine Inhibition Constant (Kᵢ): The Kᵢ value, a true measure of inhibitor potency, can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).

Advanced Characterization and Cellular Validation

Kinetic Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive), perform the p-NPA assay (Protocol 1) while varying the concentrations of both the substrate (p-NPA) and the inhibitor. Plotting the data using methods like Lineweaver-Burk or Dixon plots can elucidate the inhibition modality. This analysis provides deeper insight into how the inhibitor interacts with the enzyme in the presence of its substrate.

Cell-Based Assays

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating an inhibitor's efficacy in a physiological context, accounting for factors like cell permeability and off-target effects.[4]

A conceptual workflow for a cell-based assay targeting a membrane-bound CA like CA IX under hypoxic conditions is as follows:

G A 1. Culture Cancer Cells (e.g., HT-29) B 2. Induce Hypoxia (1% O₂) to Upregulate CA IX Expression A->B C 3. Treat Cells with This compound (Varying Concentrations) B->C D 4. Monitor Cellular Response C->D E Measure Extracellular Acidification Rate (ECAR) D->E F Assess Cell Viability / Proliferation (e.g., MTT Assay) D->F G Analyze Cell Migration / Invasion D->G H 5. Data Analysis: Determine Cellular IC₅₀ or EC₅₀ E->H F->H G->H

Caption: Conceptual Workflow for a Cell-Based Assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison. When evaluating a new inhibitor, it is critical to test it against multiple CA isoforms to determine its selectivity profile, which is crucial for predicting its therapeutic window and potential side effects.

Table 1: Example Inhibition Data for this compound

IsoformIC₅₀ (nM)¹Kᵢ (nM)²Inhibition Type
hCA I985850Competitive
hCA II 75.4 52.1 Competitive
hCA IV150.2112.8Competitive
hCA IX 25.8 18.5 Competitive
hCA XII40.131.6Competitive
Acetazolamide (Control)12.0 (hCA II)9.5 (hCA II)Competitive

¹Determined by spectrophotometric p-NPA assay. Data are means ± SD from three independent experiments. ²Determined by stopped-flow CO₂ hydration assay. (Note: Data are illustrative and must be determined experimentally).

Interpretation: The hypothetical data above suggest that this compound is a potent inhibitor of several CA isoforms, with notable activity against the tumor-associated isoforms hCA IX and hCA XII. The selectivity is modest, with only a ~3-fold preference for hCA IX over the ubiquitous cytosolic hCA II. This profile might suggest potential applications in oncology, but further optimization for selectivity may be required to minimize off-target effects related to hCA II inhibition.

References

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2017). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204–6208. [Link]

  • Stams, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed, 15(2), 177-84. [Link]

  • De Simone, G., & Supuran, C. T. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Gieling, R. G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 94, 26-33. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. [Link]

  • Gencer, H., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 780-785. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15848-15874. [Link]

  • Angeli, A., et al. (2020). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

  • Ji, C. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Shrivastava, D., et al. (n.d.). Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. International Journal of Novel Research and Development. [Link]

  • Casini, A., et al. (2003). Carbonic anhydrase inhibitors: SAR and x-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with Isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. [Link]

  • Repp, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7300. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7073–7086. [Link]

  • Taylor, P. W., & Burgen, A. S. V. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(17), 3209–3214. [Link]

  • Dermietzel, R., & Siffert, W. (1985). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 405(Suppl 1), S7-S11. [Link]

  • Bua, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 488–495. [Link]

  • Al-Warhi, T., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(19), 6932. [Link]

  • Maren, T. H. (1960). A kinetic analysis of carbonic anhydrase inhibition. Journal of Pharmacology and Experimental Therapeutics, 130, 389-400. [Link]

  • Maren, T. H. (1974). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Life Sciences, 14(9), 1647-1658. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 929–934. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Topic: Using 4-amino-N-(sec-butyl)benzenesulfonamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Carbonic Anhydrase II Inhibitors

Introduction and Scientific Context

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial to fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is vital for pH regulation, CO₂ transport, and electrolyte balance.[3][4] Of the various human CA isoforms, Carbonic Anhydrase II (CA II) is a ubiquitous and high-activity enzyme, making it a well-validated target for therapeutic intervention in diseases such as glaucoma, epilepsy, and certain types of cancer.[1][5]

The primary sulfonamides (R-SO₂NH₂) are a cornerstone class of CA inhibitors.[6] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[5][7][8] The compound 4-amino-N-(sec-butyl)benzenesulfonamide, a representative benzenesulfonamide, serves as an excellent model for developing and validating a high-throughput screening (HTS) campaign aimed at discovering novel CA II inhibitors. Its structural features are characteristic of compounds that interact with the CA active site.[9][10]

This guide provides a comprehensive, field-proven framework for employing this compound as a reference compound in a robust HTS workflow. We will detail the biochemical assay principles, step-by-step protocols from assay development to hit validation, and the critical data analysis required to ensure scientific integrity and accelerate drug discovery efforts.

The Scientific Rationale: Assay Principle and Design

The success of any HTS campaign is built upon a reliable and robust assay. For CA II, a colorimetric assay measuring its esterase activity is a well-established and HTS-compatible method.[2][11][12]

Assay Principle: While the physiological reaction of CA is CO₂ hydration, the enzyme also possesses esterase activity. It can hydrolyze esters like 4-nitrophenyl acetate (p-NPA) to produce 4-nitrophenol (p-NP), a yellow-colored product that can be quantified by measuring its absorbance at approximately 400 nm. The rate of p-NP formation is directly proportional to the CA II activity. Inhibitors of CA II will bind to the enzyme and reduce the rate of p-NPA hydrolysis, resulting in a decreased absorbance signal.

This assay is chosen for its simplicity, cost-effectiveness, and suitability for automation in high-density microplate formats (e.g., 384- or 1536-well plates), which are essential for HTS.[2][13]

Compound Profile: this compound

PropertyValueSource
IUPAC Name 4-amino-N-butan-2-ylbenzenesulfonamidePubChem[14]
CAS Number 59724-58-2PubChem[14]
Molecular Formula C₁₀H₁₆N₂O₂SPubChem[14]
Molecular Weight 228.31 g/mol PubChem[14]
Predicted XLogP3 1.5PubChem[14]

This compound will be used as a reference control in our protocols to demonstrate the principles of inhibition in the described assay system.

Visualization of Key Processes

To provide a clear visual guide, the following diagrams illustrate the core mechanism of carbonic anhydrase inhibition and the comprehensive workflow for a high-throughput screening campaign.

G cluster_0 CA II Active Site cluster_1 Inhibition Mechanism Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination CO2 CO2 H2O->CO2 Nucleophilic Attack His His HCO3- HCO3- CO2->HCO3- Forms H+ H+ HCO3-->H+ Releases Sulfonamide R-SO2NH2 Zn(II)_inhibited Zn(II) Sulfonamide->Zn(II)_inhibited Binds & Displaces H2O

Caption: Mechanism of CA II inhibition by sulfonamides.

HTS_Workflow AssayDev 1. Assay Development & Miniaturization Validation 2. Assay Validation (Pilot Screen & Z'-Factor) AssayDev->Validation PrimaryScreen 3. Primary HTS (Single Concentration) Validation->PrimaryScreen HitConfirmation 4. Hit Confirmation (Re-test) PrimaryScreen->HitConfirmation DoseResponse 5. Dose-Response & IC50 Determination HitConfirmation->DoseResponse SAR 6. Hit Validation (Orthogonal Assays & SAR) DoseResponse->SAR

Sources

Application Notes and Protocols for the Quantification of 4-amino-N-(sec-butyl)benzenesulfonamide in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quantifying 4-amino-N-(sec-butyl)benzenesulfonamide

This comprehensive guide provides detailed protocols for two distinct, validated analytical methods for the quantification of this compound: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed to be self-validating systems, adhering to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1].

Analyte Physicochemical Properties:

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂S[2]
Molecular Weight 228.31 g/mol [2]
Melting Point 120.5 °C[3]
Boiling Point (Predicted) 381.8±44.0 °C[3]
Density (Predicted) 1.187±0.06 g/cm³[3]
XLogP3 (Predicted) 1.5[2]
pKa (Predicted) 12.74±0.50

Note: Predicted values should be used as a guide and may require experimental verification for optimal method development.

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity, making it ideal for detecting low concentrations of analytes in complex matrices[1]. This method is particularly suited for pharmacokinetic studies where low dosage or rapid clearance may result in trace levels of the compound.

Rationale for Method Selection

The choice of LC-MS/MS is driven by the need for high sensitivity and specificity. The ability to use Multiple Reaction Monitoring (MRM) allows for the selective detection of the analyte and its fragments, minimizing interference from endogenous matrix components. This leads to lower limits of quantification (LLOQ) and greater confidence in the data.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples, making it suitable for high-throughput analysis[4][5].

  • Step 1: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like sulfapyridine)[6].

  • Step 3: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins. The organic solvent disrupts the hydration shell of the proteins, causing them to aggregate and precipitate. The acidic condition helps to keep the analyte in a protonated state, which is favorable for positive ion mode mass spectrometry.

  • Step 4: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 6: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 8: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Sample_Prep_LCMS start Biological Sample (100 µL) add_is Add Internal Standard (10 µL) start->add_is add_ppt Add Acetonitrile w/ 0.1% FA (300 µL) add_is->add_ppt vortex Vortex (30s) add_ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: LC-MS/MS Sample Preparation Workflow.

2. LC-MS/MS Operating Conditions

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column is a good starting point for retaining moderately polar compounds like sulfonamides. The small particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape for many small molecules.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 minA gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerEssential for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonamides readily form protonated molecules in positive ion mode[1].
MRM Transitions To be determined by direct infusion of a standard solution of this compound. A common fragmentation for sulfonamides involves the loss of the SO₂ moiety.The precursor ion will be [M+H]⁺. Product ions will be selected based on their intensity and specificity.
Internal Standard Stable isotope-labeled this compound or a structurally similar sulfonamide (e.g., Sulfapyridine)The internal standard corrects for variations in sample preparation and instrument response.

Method 2: Robust Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available, cost-effective, and robust technique suitable for routine analysis when the required sensitivity is within its detection limits. This method is well-suited for later-stage clinical trials or quality control where analyte concentrations are expected to be higher.

Rationale for Method Selection

The primary advantages of HPLC-UV are its simplicity, lower operational cost, and widespread availability in analytical laboratories. For applications where nanomolar sensitivity is not required, HPLC-UV provides a reliable and economical alternative to LC-MS/MS. The presence of a chromophore in the benzenesulfonamide structure allows for sensitive UV detection.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup than protein precipitation, which is often necessary to reduce matrix interference for less selective detection methods like UV[7][8].

  • Step 1: Aliquot 200 µL of the biological sample into a clean tube.

  • Step 2: Add 10 µL of the internal standard working solution.

  • Step 3: Add 200 µL of 2% phosphoric acid in water to the sample. This step helps to disrupt protein binding and ensures the analyte is in a charged state for retention on the SPE sorbent.

  • Step 4: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 2% phosphoric acid in water. The mixed-mode sorbent allows for retention based on both reversed-phase and ion-exchange mechanisms, enhancing selectivity.

  • Step 5: Load the pre-treated sample onto the SPE cartridge.

  • Step 6: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Step 7: Wash the cartridge with 1 mL of methanol to remove non-polar, neutral interferences.

  • Step 8: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention and allowing for its elution.

  • Step 9: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 10: Reconstitute the residue in 100 µL of the mobile phase for HPLC-UV analysis.

Sample_Prep_HPLC cluster_sample Sample Pre-treatment cluster_spe Solid-Phase Extraction sample Biological Sample (200 µL) add_is_hplc Add Internal Standard (10 µL) sample->add_is_hplc add_acid Add 2% Phosphoric Acid (200 µL) add_is_hplc->add_acid condition Condition SPE Cartridge load Load Sample condition->load wash1 Wash 1: 2% Formic Acid load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: 5% NH4OH in Methanol wash2->elute evaporate_hplc Evaporate to Dryness elute->evaporate_hplc reconstitute_hplc Reconstitute in Mobile Phase (100 µL) evaporate_hplc->reconstitute_hplc analysis_hplc Inject into HPLC-UV reconstitute_hplc->analysis_hplc

Caption: HPLC-UV Sample Preparation Workflow.

2. HPLC-UV Operating Conditions

ParameterConditionRationale
HPLC System Standard HPLC system with a UV/Vis detectorWidely available and suitable for this application.
Column C18, 4.6 x 150 mm, 5 µmA standard analytical column providing good resolution and capacity.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0A buffered mobile phase is crucial for reproducible retention times of ionizable compounds.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Isocratic/Gradient Isocratic or a shallow gradient, to be optimized based on sample complexity. For example, 70:30 A:B.Isocratic elution is simpler and more robust if sufficient separation is achieved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 20 µLA larger injection volume may be necessary to achieve the desired sensitivity.
UV Detection Wavelength To be determined by acquiring a UV spectrum of a standard solution. A wavelength around 254 nm is a common starting point for aromatic compounds.The wavelength of maximum absorbance will provide the best sensitivity.
Internal Standard A structurally similar compound with a similar chromophore and retention time (e.g., another sulfonamide).Corrects for variability in the extraction and injection process.

Method Validation: Ensuring Data Integrity

Both analytical methods must be fully validated according to regulatory guidelines to ensure their reliability for the intended purpose[1]. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)Purpose
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy Mean accuracy within ±15% of the nominal concentration (±20% at the LLOQ)To assess the closeness of the measured concentration to the true concentration.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)To evaluate the reproducibility of the method (both within a run and between runs).
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.To ensure that the method can differentiate and quantify the analyte in the presence of other matrix components.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%).The minimum concentration that can be reliably quantified.
Stability Analyte concentration within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).To ensure the analyte is stable throughout the sample lifecycle.
Matrix Effect (for LC-MS/MS) The CV of the matrix factor should be ≤ 15%.To assess the impact of co-eluting matrix components on the ionization of the analyte.
Recovery Consistent and reproducible recovery across the concentration range.To evaluate the efficiency of the extraction process.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape Column degradation, inappropriate mobile phase pH, sample solvent mismatch.Use a new column, adjust mobile phase pH to be at least 2 units away from the analyte's pKa, ensure the reconstitution solvent is similar in strength to the initial mobile phase.
Low Recovery Inefficient extraction, analyte instability.Optimize SPE wash and elution steps, check the pH at each step, perform stability assessments.
High Matrix Effects (LC-MS/MS) Co-eluting endogenous compounds, insufficient sample cleanup.Modify the chromatographic gradient to better separate the analyte from interferences, use a more selective sample preparation technique (e.g., SPE instead of protein precipitation).
Inconsistent Results Pipetting errors, inconsistent sample processing, instrument variability.Use calibrated pipettes, ensure consistent timing and technique during sample preparation, perform regular instrument maintenance and calibration.

Conclusion

The two analytical methods detailed in this guide provide robust and reliable options for the quantification of this compound in biological samples. The choice between the high-sensitivity LC-MS/MS method and the widely accessible HPLC-UV method should be based on the specific requirements of the study, including the expected analyte concentrations, sample throughput needs, and available instrumentation. Proper method validation is critical to ensure the generation of high-quality, defensible data for regulatory submissions and key research decisions.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Agriculture. Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). CLG-SUL4.04. [Link]

  • Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 14(1), 26-34. [Link]

  • Koc, F., et al. (2016). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 10(4), 435-444. [Link]

  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology, 12(1). [Link]

  • PubChem. This compound. [Link]

  • Jinli Chemical. N-butyl Benzene Sulfonamide Best Quality. [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

  • Waters Corporation. Protein SEC Separations for Native LC-MS mAb Analysis. [Link]

  • World Journal of Pharmaceutical Research. Advancements in liquid chromatography-mass spectrometry: method development and applications. [Link]

  • PubChem. 4-amino-N-butyl-N-methylbenzenesulfonamide. [Link]

  • Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • Human Metabolome Database. Showing metabocard for Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (HMDB0249304). [Link]

  • PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. [Link]

  • Ulgen, M., et al. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions, 12(2), 131-43. [Link]

  • PubChem. 4-((Aminosulfonyl)amino)benzenesulfonamide. [Link]

  • NIST. Benzenesulfonamide, N-butyl-. [Link]

  • NIST. Benzenesulfonamide, N-butyl-. [Link]

  • NIST. Benzenesulfonamide, N-butyl-4-methyl-. [Link]

  • SIELC Technologies. By Detection. [Link]

  • Cheméo. Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). [Link]

Sources

Protocol for N-Alkylation of 4-Aminobenzenesulfonamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of 4-aminobenzenesulfonamide, a foundational scaffold in medicinal chemistry. The strategic introduction of alkyl groups onto the sulfonamide nitrogen (N-alkylation) is a pivotal step in modifying the pharmacological profile of these compounds, influencing their solubility, bioavailability, and target-binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established methodologies and contemporary catalytic systems.

Introduction: The Significance of N-Alkylated Sulfonamides

4-Aminobenzenesulfonamide, the parent structure of sulfa drugs, has been a cornerstone of antimicrobial therapy for decades. The N-alkylation of this and related sulfonamides has expanded their therapeutic applications beyond anti-infectives to include diuretics, anticonvulsants, and anticancer agents. The substituent on the sulfonamide nitrogen plays a crucial role in the molecule's bioactivity. Therefore, robust and versatile synthetic methods for N-alkylation are of paramount importance. This guide will explore several key synthetic strategies, elucidating the mechanistic underpinnings of each and providing detailed, actionable protocols.

Strategic Approaches to N-Alkylation

The choice of synthetic route for N-alkylation depends on several factors, including the nature of the alkylating agent, the presence of other functional groups in the molecule, and desired stereochemistry. We will delve into three primary, field-proven methods: Reductive Amination, Direct Alkylation with Alkyl Halides, and the Mitsunobu Reaction.

Reductive Amination: A Versatile and Green Approach

Reductive amination is a powerful and widely used method for the formation of C-N bonds, including the N-alkylation of sulfonamides.[1] This reaction typically proceeds in a one-pot fashion, involving the initial formation of an N-sulfonylimine intermediate from the sulfonamide and an aldehyde or ketone, followed by in-situ reduction to the N-alkylated product.[2] This approach is favored for its operational simplicity and the generation of water as the primary byproduct, aligning with the principles of green chemistry.[2]

Mechanism: The reaction is initiated by the condensation of the sulfonamide with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an N-sulfonylimine. This imine is subsequently reduced by a suitable reducing agent to yield the N-alkylated sulfonamide.[1]

Diagram: Workflow for Reductive Amination

cluster_0 Reductive Amination Workflow A 4-Aminobenzenesulfonamide + Aldehyde/Ketone B Formation of Hemiaminal Intermediate A->B Condensation C Dehydration to N-Sulfonylimine B->C Elimination of H2O D Reduction of Imine C->D Addition of Reducing Agent E N-Alkylated Product D->E Final Product

Caption: A simplified workflow of the reductive amination process.

Protocol 1: Nickel-Catalyzed Asymmetric Reductive Amination

This protocol leverages a nickel catalyst for the asymmetric reductive amination of sulfonamides with ketones, offering a route to chiral N-alkylated products.[3][4]

Materials:

  • 4-Aminobenzenesulfonamide

  • Ketone (e.g., acetophenone)

  • Nickel(II) catalyst precursor

  • Chiral ligand (e.g., a phosphoramidite)

  • Titanium(IV) isopropoxide

  • Reducing agent (e.g., silane or formic acid)[5]

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert gas atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the nickel(II) precursor and the chiral ligand in the anhydrous solvent. Stir for the recommended time to form the active catalyst.

  • Reaction Setup: To a separate, flame-dried Schlenk flask, add 4-aminobenzenesulfonamide, the ketone, and titanium(IV) isopropoxide in the anhydrous solvent.

  • Initiation: Add the prepared catalyst solution to the reaction mixture.

  • Reduction: Introduce the reducing agent to the mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

ParameterConditionRationale
Catalyst Nickel(II) with chiral ligandEnables asymmetric induction for chiral products.[3]
Additive Titanium(IV) isopropoxideActs as a Lewis acid to activate the ketone and facilitate imine formation.[5]
Reducing Agent Silane or Formic AcidProvides the hydride for the reduction of the imine.[5]
Solvent Anhydrous THF or TolueneAprotic solvents that are compatible with the reagents.
Temperature Varies (often room temp. to 60°C)Optimized for catalyst activity and reaction rate.

Table 1: Key Parameters for Nickel-Catalyzed Asymmetric Reductive Amination.

Direct Alkylation with Alkyl Halides: The Classical Approach

Direct N-alkylation with alkyl halides is a traditional and straightforward method for forming N-C bonds.[7] This SN2 reaction involves the deprotonation of the sulfonamide nitrogen by a base to form a nucleophilic sulfonamide anion, which then attacks the electrophilic carbon of the alkyl halide.[8]

Challenges: A significant challenge in this method is the potential for dialkylation, especially with reactive alkyl halides and strong bases. Careful control of stoichiometry and reaction conditions is crucial to favor monoalkylation.[9]

Protocol 2: Base-Mediated N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the direct N-alkylation of 4-aminobenzenesulfonamide using an alkyl halide and a suitable base.

Materials:

  • 4-Aminobenzenesulfonamide

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzenesulfonamide in the chosen solvent.

  • Deprotonation: Add the base to the solution and stir for a period to allow for the formation of the sulfonamide anion. If using a strong base like NaH, exercise caution.

  • Alkylation: Slowly add the alkyl halide to the reaction mixture at a controlled temperature (often 0°C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.[6]

ParameterConditionRationale
Base K₂CO₃, NaHThe choice of base depends on the acidity of the sulfonamide and the reactivity of the alkyl halide. Stronger bases favor faster reaction rates but may increase side reactions.
Solvent DMF, AcetonitrilePolar aprotic solvents are typically used to dissolve the sulfonamide salt and promote the SN2 reaction.
Temperature 0°C to room temp.Lower temperatures can help control the reaction rate and minimize dialkylation.
Phase-Transfer Catalyst OptionalCan be beneficial in biphasic systems to facilitate the reaction between the sulfonamide salt and the alkyl halide.

Table 2: Critical Parameters for Direct N-Alkylation.

Diagram: Direct N-Alkylation Mechanism

cluster_1 Direct N-Alkylation (SN2) A Sulfonamide (R-SO2NHR') C Sulfonamide Anion (R-SO2N⁻R') A->C Deprotonation B Base B->C E N-Alkylated Sulfonamide (R-SO2NR'R'') C->E Nucleophilic Attack D Alkyl Halide (R''-X) D->E

Caption: The SN2 mechanism of direct N-alkylation.

The Mitsunobu Reaction: Mild Conditions for Sensitive Substrates

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, neutral conditions.[10] This reaction is particularly advantageous when dealing with substrates containing sensitive functional groups that are incompatible with the basic or acidic conditions of other methods.[9] The reaction proceeds with inversion of stereochemistry at the alcohol carbon.[11]

Mechanism: The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The sulfonamide then deprotonates the alcohol, and the resulting alkoxide attacks the phosphonium salt to form an alkoxyphosphonium salt. Finally, the sulfonamide anion acts as a nucleophile, attacking the alkoxyphosphonium salt in an SN2 fashion to yield the N-alkylated product.[10]

Protocol 3: N-Alkylation via the Mitsunobu Reaction

This protocol details the N-alkylation of 4-aminobenzenesulfonamide with an alcohol using Mitsunobu conditions.

Materials:

  • 4-Aminobenzenesulfonamide

  • Alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous solvent (e.g., THF, DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-aminobenzenesulfonamide, the alcohol, and triphenylphosphine in the anhydrous solvent.

  • Initiation: Cool the solution to 0°C and slowly add the dialkyl azodicarboxylate (DEAD or DIAD) dropwise. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography.

ParameterConditionRationale
Phosphine Triphenylphosphine (PPh₃)Activates the alcohol for nucleophilic attack.
Azodicarboxylate DEAD or DIADThe oxidizing agent that drives the reaction. DIAD is often preferred due to the easier removal of its byproduct.[10]
Solvent Anhydrous THF or DCMAprotic solvents that are compatible with the reagents.
Temperature 0°C to room temp.Initial cooling is important to control the exothermic reaction upon addition of the azodicarboxylate.

Table 3: Key Parameters for the Mitsunobu Reaction.

Purification and Characterization

Regardless of the synthetic method employed, the purification and characterization of the N-alkylated 4-aminobenzenesulfonamide product are critical to ensure its identity and purity.

Purification Techniques:

  • Recrystallization: An effective method for purifying solid products, where the crude material is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals.[6][12]

  • Column Chromatography: A versatile technique for separating compounds based on their polarity, commonly using silica gel as the stationary phase.[6]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated product. The appearance of new signals corresponding to the alkyl group and shifts in the signals of the aromatic protons and the sulfonamide nitrogen can confirm successful alkylation.[13][14][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.[13]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the S=O stretches of the sulfonamide group.[14]

Conclusion

The N-alkylation of 4-aminobenzenesulfonamide is a fundamental transformation in the synthesis of a wide range of biologically active molecules. This guide has provided detailed protocols and insights into three robust methods: reductive amination, direct alkylation, and the Mitsunobu reaction. The choice of method will be dictated by the specific requirements of the synthesis, including the nature of the starting materials and the desired product characteristics. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully synthesize a diverse library of N-alkylated sulfonamides for further investigation in drug discovery and development.

References

  • Organic & Biomolecular Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
  • Chemical Reviews.
  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides.
  • PMC - NIH.
  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides.
  • ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides.
  • PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.
  • ResearchGate. Asymmetric reductive amination of other sulfonamides (3 a–3 p) and....
  • ResearchGate.
  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • PMC.
  • ResearchGate. N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. | Request PDF.
  • Research India Publications.
  • ACS Catalysis.
  • ResearchGate. (a) ¹H-NMR, (b)
  • Benchchem.
  • Semantic Scholar. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines.
  • Griffith Research Online. Synthesis of N-alkylsulfonamides by borane-dimethyl sulfide reduction of N-acylsulfonamides Author.
  • PubMed.
  • Alkylation of Amines under Mitsunobu Conditions.
  • ResearchGate. Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction..
  • ACS Publications.
  • Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
  • Chemistry LibreTexts.
  • Google Patents.
  • N-alkylation of Sufonamides Using Anion Exchange Resin.
  • PubMed. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
  • PMC - NIH.
  • Benchchem. Byproduct identification and removal in sulfonamide synthesis.
  • Organic Chemistry Portal.
  • ResearchGate. N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids.
  • Organic Chemistry Portal.
  • Benchchem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • DOI. The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
  • PubMed.
  • Enamine. Alkyl Halides.

Sources

Application Notes & Protocols: 4-amino-N-(sec-butyl)benzenesulfonamide as a Chemical Probe for Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Potential of a Sulfonamide Probe

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and chemical biology, renowned for its role in a multitude of therapeutic agents.[1] The primary sulfonamide group is a well-established zinc-binding moiety, making it a privileged pharmacophore for targeting metalloenzymes, most notably the carbonic anhydrases (CAs).[2] This document provides a detailed guide for the potential application of 4-amino-N-(sec-butyl)benzenesulfonamide as a chemical probe for the study of carbonic anhydrase activity and inhibition.

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features—namely the 4-aminobenzenesulfonamide core—strongly suggest its utility as a competitive inhibitor of carbonic anhydrases.[1][3] The sec-butyl substituent on the sulfonamide nitrogen may influence isoform selectivity and pharmacokinetic properties. These application notes are therefore constructed to guide a researcher in the systematic evaluation and application of this compound as a chemical probe for the CA enzyme family.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
IUPAC Name 4-amino-N-butan-2-ylbenzenesulfonamide
Molecular Formula C₁₀H₁₆N₂O₂S
Molecular Weight 228.31 g/mol
CAS Number 59724-58-2
Appearance White to off-white solid (predicted)
Melting Point 120.5 °C (predicted)
Boiling Point 381.8±44.0 °C (predicted)
pKa 12.74±0.50 (predicted)

II. Hypothesized Mechanism of Action: Targeting the Catalytic Zinc

The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor is based on the canonical binding mode of aromatic sulfonamides. The deprotonated sulfonamide nitrogen (SO₂NH⁻) is hypothesized to coordinate directly with the catalytic Zn²⁺ ion at the active site of the enzyme. This binding event displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the hydration of carbon dioxide, the enzyme's primary physiological function.[2][5] The 4-amino group and the benzene ring can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, further stabilizing the enzyme-inhibitor complex.[5]

The sec-butyl group is predicted to extend into a hydrophobic pocket within the active site, potentially influencing the inhibitor's affinity and isoform selectivity. Variations in the amino acid residues that constitute this pocket across different CA isoforms could lead to differential binding affinities for the probe.

Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound Zn Zn²⁺ H2O H₂O Zn->H2O Coordination His Histidine Residues His->Zn HydrophobicPocket Hydrophobic Pocket Probe SO₂NH⁻-R Probe->Zn Displaces H₂O and Coordinates secButyl sec-Butyl Group Probe->secButyl Amino 4-Amino Group Probe->Amino secButyl->HydrophobicPocket Hydrophobic Interaction ActiveSiteResidues Active Site Residues Amino->ActiveSiteResidues H-Bonding

Caption: Proposed binding of this compound to the carbonic anhydrase active site.

III. Experimental Protocols: Characterizing Probe-Target Engagement

The following protocols provide a roadmap for validating the use of this compound as a chemical probe for a specific carbonic anhydrase isoform (e.g., human CA II).

A. Probe Preparation and Characterization

Rationale: Ensuring the purity and stability of the chemical probe is critical for obtaining reproducible and reliable data.

  • Purity Assessment:

    • Obtain a certificate of analysis from the supplier or perform in-house characterization.

    • Recommended techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm identity and purity (>95%).

    • Use HPLC to assess purity and detect any potential degradation products.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Stability Assessment:

    • Periodically re-evaluate the purity of the stock solution and working solutions using HPLC to ensure the compound is not degrading under storage or experimental conditions.

B. Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for Target Engagement

Rationale: FTSA is a high-throughput method to determine if a ligand binds to a target protein by measuring the change in the protein's melting temperature (Tₘ).[6][7] Ligand binding typically stabilizes the protein, leading to an increase in Tₘ.

FTSA_Workflow Start Start: Prepare Reagents PrepProtein 1. Prepare CAII Protein Solution Start->PrepProtein PrepProbe 2. Prepare Serial Dilution of Probe Start->PrepProbe PrepDye 3. Prepare Fluorescent Dye Solution (e.g., SYPRO Orange) Start->PrepDye Mix 4. Mix Protein, Probe, and Dye in qPCR Plate PrepProtein->Mix PrepProbe->Mix PrepDye->Mix Run 5. Run Thermal Melt Experiment in qPCR Instrument Mix->Run Analyze 6. Analyze Data: Plot Fluorescence vs. Temperature Run->Analyze DetermineTm 7. Determine Melting Temperature (Tₘ) for each Probe Concentration Analyze->DetermineTm PlotDose 8. Plot ΔTₘ vs. [Probe] DetermineTm->PlotDose CalculateKd 9. Calculate Dissociation Constant (Kₐ) PlotDose->CalculateKd End End: Binding Affinity Determined CalculateKd->End

Caption: Workflow for determining probe-target binding using a Fluorescent Thermal Shift Assay.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4

  • SYPRO Orange dye (5000x stock in DMSO)

  • qPCR plates and instrument with a thermal melt analysis module

Procedure:

  • Protein Preparation: Dilute hCA II to a final concentration of 2 µM in the assay buffer.

  • Probe Dilution: Prepare a serial dilution of the probe in assay buffer. The final concentrations in the assay should typically range from low nM to high µM.

  • Dye Preparation: Dilute the SYPRO Orange stock to a 20x working solution in assay buffer.

  • Assay Plate Setup:

    • In each well of a qPCR plate, add the components in the following order:

      • 10 µL of 2 µM hCA II

      • 5 µL of the serially diluted probe (or DMSO for the vehicle control)

      • 5 µL of 20x SYPRO Orange

    • The final volume in each well will be 20 µL.

  • Thermal Melt:

    • Centrifuge the plate briefly to mix the contents.

    • Place the plate in a qPCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • The Tₘ is the temperature at which the fluorescence is at its inflection point. This can be determined by fitting the data to a Boltzmann equation or by taking the derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the vehicle control from the Tₘ of each probe concentration.

    • Plot ΔTₘ versus the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kₐ).

C. Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale: ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[8][9][10] This is considered the gold standard for characterizing biomolecular interactions.

Materials:

  • Purified hCA II, extensively dialyzed against the assay buffer.

  • This compound, dissolved in the final dialysis buffer.

  • Assay Buffer: e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.4.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare a 10-20 µM solution of hCA II in the assay buffer.

    • Prepare a 100-200 µM solution of the probe in the same assay buffer. Note: It is critical that the probe and protein are in the exact same buffer to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Load the hCA II solution into the sample cell of the calorimeter.

    • Load the probe solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the probe solution into the protein solution.

    • Allow the system to reach equilibrium after each injection.

    • The instrument will measure the heat released or absorbed during each injection.

  • Data Analysis:

    • The raw data will be a series of heat-release peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of probe to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

IV. Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization and application of this compound as a chemical probe for carbonic anhydrases. Successful validation through these biophysical methods would establish this compound as a valuable tool for studying the structure, function, and pharmacology of this important enzyme family. Future studies could involve using this probe in cell-based assays to investigate its effects on cellular processes modulated by carbonic anhydrase activity or in competitive binding assays to screen for other novel inhibitors.

V. References

  • Bielejewska, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]

  • Čapkauskaitė, E., et al. (2012). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. InTech. [Link]

  • Chaires, J. B. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]

  • Gaspari, E., et al. (2014). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Molecular Recognition, 27(1), 46-56. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30239-30254. [Link]

  • Gudonavičienė, D., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17360-17380. [Link]

  • Khan, I., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 6089253. [Link]

  • Matulis, D. (2016). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Methods in Molecular Biology, 1427, 259-273. [Link]

  • Pica, A. V., & Bou-Abdallah, F. (2019). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1964, 75-90. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Pušavec, Kirbiš, A., & Matulis, D. (2021). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957–1965. [Link]

  • Salmon, A., et al. (2012). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 55(21), 9437-9446. [Link]

  • Supuran, C. T. (2016). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 21(11), 1476. [Link]

  • Tars, K., et al. (2017). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 22(12), 2093. [Link]

  • Tbiliseli, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

  • Vivoli, M., et al. (2014). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 15(7), 12694-12712. [Link]

  • White Rose Research Online. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • vlabs.iitkgp.ac.in. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur. Retrieved January 18, 2026, from [Link]

  • Williston, S., et al. (2008). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry, 47(52), 13974-13984. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-amino-N-(sec-butyl)benzenesulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2][3] this compound is a small molecule within this class, characterized by a primary aromatic amine and a sec-butyl group attached to the sulfonamide nitrogen. While specific biological data for this compound is not extensively documented, its structural motifs suggest a high potential for bioactivity.

These application notes provide a comprehensive guide for the in vitro characterization of this compound. The protocols detailed herein are designed to enable researchers, scientists, and drug development professionals to systematically investigate its potential as an antibacterial agent, a carbonic anhydrase inhibitor, an α-glucosidase inhibitor, and to assess its general cytotoxicity. The experimental designs are grounded in established methodologies to ensure scientific rigor and reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting in vitro assays. Key properties of this compound are summarized in the table below.[4]

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂SPubChem[4]
Molecular Weight 228.31 g/mol PubChem[4]
CAS Number 59724-58-2ChemicalBook[5][6]
Melting Point 120.5 °CChemicalBook[5][6]
Predicted Boiling Point 381.8±44.0 °CChemicalBook[5][6]
Predicted Density 1.187±0.06 g/cm³ChemicalBook[6]
Predicted pKa 12.74±0.50ChemicalBook[6]

Section 1: Antibacterial Activity Assessment

The foundational discovery of sulfonamides as antibacterial agents makes this a primary area of investigation. The proposed protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria.

Principle of the Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7][8] This assay provides a quantitative measure of the compound's bacteriostatic or bactericidal potential.

Experimental Workflow: Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO serial_dilute Perform serial two-fold dilutions of the compound in a 96-well plate with MHB prep_compound->serial_dilute prep_bacteria Culture bacterial strains (e.g., S. aureus, E. coli) overnight inoculate Inoculate wells with a standardized bacterial suspension (approx. 5 x 10^5 CFU/mL) prep_bacteria->inoculate prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilute serial_dilute->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect plates for turbidity or use a plate reader to measure optical density (OD) incubate->read_plate determine_mic Determine MIC: the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[8]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[7]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[7]

Section 2: Carbonic Anhydrase Inhibition Assay

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[1] This makes CA inhibition a key area of investigation for novel sulfonamide compounds.

Principle of the Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is proportional to the CA activity. The presence of an inhibitor will decrease the rate of this reaction.[1]

Experimental Workflow: CA Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound and Acetazolamide (control) in DMSO plate_setup Add buffer, compound/control, and enzyme to a 96-well plate prep_compound->plate_setup prep_enzyme Prepare CA working solution in Tris-HCl buffer prep_enzyme->plate_setup prep_substrate Prepare p-NPA substrate solution initiate_reaction Initiate reaction by adding the substrate solution prep_substrate->initiate_reaction pre_incubate Pre-incubate at room temperature for 10-15 minutes plate_setup->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 400-405 nm in kinetic mode initiate_reaction->measure_absorbance calc_rate Calculate the reaction rate (slope of absorbance vs. time) measure_absorbance->calc_rate calc_inhibition Calculate the percentage of inhibition calc_rate->calc_inhibition determine_ic50 Determine the IC50 value calc_inhibition->determine_ic50

Caption: Workflow for the Carbonic Anhydrase (CA) inhibition assay.

Detailed Protocol: CA Inhibition
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: Dissolve human or bovine erythrocyte CA in cold Assay Buffer (e.g., 1 mg/mL).

    • CA Working Solution: Dilute the stock solution to the desired concentration with cold Assay Buffer just before use.

    • Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh).

    • Inhibitor Stock Solutions: Dissolve this compound and a positive control inhibitor (e.g., Acetazolamide) in DMSO (e.g., 10 mM).[1]

  • Assay Procedure (96-well plate):

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the inhibitor working solutions (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the reaction rate for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Section 3: α-Glucosidase Inhibition Assay

Certain sulfonamide derivatives have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.

Principle of the Assay

α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The increase in absorbance at 405 nm is measured to determine the enzyme's activity. The presence of an inhibitor reduces the rate of this reaction.[2][3]

Detailed Protocol: α-Glucosidase Inhibition
  • Reagent Preparation:

    • Enzyme Solution: α-glucosidase (e.g., 2 U/mL) in phosphate buffer (e.g., 50 mM, pH 6.8).

    • Substrate Solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1 mM) in the same phosphate buffer.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Positive Control: Acarbose, a known α-glucosidase inhibitor.

    • Stop Solution: Sodium carbonate (e.g., 1 M).

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test compound dilutions (or solvent for control) to the wells.

    • Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5 minutes.[2]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.[2]

    • Incubate the mixture at 37°C for 20 minutes.[2]

    • Terminate the reaction by adding 50 µL of the sodium carbonate solution.[2]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of α-glucosidase inhibitory activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC₅₀ value is then determined.

Section 4: General Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of any novel compound to mammalian cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[9][10]

Principle of the Assay

Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture and seed mammalian cells (e.g., HeLa, MCF-7) in a 96-well plate treat_cells Treat cells with the compound and incubate for 24-72 hours prep_cells->treat_cells prep_compound Prepare serial dilutions of This compound prep_compound->treat_cells add_mtt Add MTT solution to each well and incubate for 4 hours treat_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at 540-570 nm solubilize->measure_absorbance calc_viability Calculate cell viability as a percentage of the untreated control measure_absorbance->calc_viability determine_ic50 Determine the IC50 value calc_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Culture a suitable human cell line (e.g., HeLa, MCF-7) in the appropriate medium.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours.[7]

  • Compound Treatment:

    • Add logarithmic concentrations of this compound to the wells.

    • Include an untreated control (vehicle only).

    • Incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for a further 4 hours, allowing viable cells to form formazan crystals.[7]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at approximately 540 nm using a microplate reader.[7]

    • Express cell viability as a percentage of the untreated control.

    • Calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell growth.[7]

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its antibacterial, carbonic anhydrase inhibitory, α-glucosidase inhibitory, and cytotoxic properties, researchers can gain valuable insights into the potential therapeutic applications of this compound. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure the validity and reproducibility of the results.

References

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • Khan, S., Iqbal, S., Shah, M., Rehman, W., Hussain, R., Rasheed, L., Alrbyawi, H., Dera, A. A., Alahmdi, M. I., Pashameah, R. A., Alzahrani, E., & Farouk, A.-E. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 28(13), 5085. MDPI AG. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Y., Wu, Q., Song, Z., Lin, Z., Chen, C., Chen, Z., ... & Xu, X. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(25), 15486-15496. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Quereda, J. J., Naharro, G., & Luengo, J. M. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Frontiers in Microbiology, 13, 975591. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-N-(sec-butyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this compound. The content is structured in a practical question-and-answer format to directly address potential issues, providing not just solutions but the underlying chemical principles to empower your experimental design.

The synthesis of this compound is a well-established, yet nuanced, process. It typically follows a three-step sequence: chlorosulfonation of a protected aniline, amidation with sec-butylamine, and subsequent deprotection to yield the target primary amine. Each stage presents unique challenges that can impact yield and purity. This guide provides expert insights and validated protocols to navigate these complexities successfully.

Overall Synthetic Workflow

The synthesis is typically performed in three main stages starting from acetanilide. The initial protection of the amino group as an acetamide is crucial to prevent undesirable side reactions during the aggressive chlorosulfonation step.[1]

Synthetic_Workflow Acetanilide Acetanilide Chlorosulfonyl 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Chlorosulfonyl  Step 1:  Chlorosulfonation   ProtectedSulfonamide N-(sec-Butyl)-4-acetamido- benzenesulfonamide Chlorosulfonyl->ProtectedSulfonamide  Step 2:  Amidation   FinalProduct 4-Amino-N-(sec-butyl)- benzenesulfonamide ProtectedSulfonamide->FinalProduct  Step 3:  Deprotection  

Caption: High-level overview of the synthetic pathway.

Part 1: Chlorosulfonation of Acetanilide

This initial step introduces the sulfonyl chloride moiety onto the aromatic ring. The use of chlorosulfonic acid, a highly reactive and corrosive reagent, demands careful control of reaction conditions.

Q1: My yield of 4-acetamidobenzenesulfonyl chloride is consistently low. What are the most likely causes?

A1: Low yields in this step are common and typically trace back to three primary factors:

  • Hydrolysis of Reagents: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl, neither of which will produce the desired sulfonyl chloride.[2] Similarly, the product, 4-acetamidobenzenesulfonyl chloride, is highly susceptible to hydrolysis back to the sulfonic acid, especially during workup.[3][4]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use a fresh, unopened bottle of chlorosulfonic acid if possible. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

  • Incomplete Reaction: The reaction requires sufficient time and temperature to proceed to completion.

    • Solution: After the initial addition of acetanilide at a controlled temperature, the reaction mixture should be gently heated (e.g., to 60-70°C) for a period of 1-2 hours to ensure the reaction is complete.[5]

  • Improper Workup: The product is isolated by quenching the reaction mixture in ice water. If this is done too slowly or at too high a temperature, significant product loss due to hydrolysis will occur.

    • Solution: The reaction mixture should be poured slowly and with vigorous stirring into a large volume of crushed ice.[5] This ensures rapid cooling and precipitation of the sulfonyl chloride, minimizing its contact time with the aqueous acidic environment. The crude product should be used immediately in the next step to prevent degradation.[4]

Q2: I'm concerned about the formation of the ortho-isomer as a side product. How can I maximize the yield of the desired para-product?

A2: The acetamido group is an ortho-, para-director. While the para-product is sterically and electronically favored, some ortho-isomer can form. Controlling the reaction temperature is key to maximizing selectivity.

  • Expert Insight: Running the reaction at a lower temperature slows down the overall reaction rate, which increases the selectivity for the more stable para-product. Adding the acetanilide in portions to the chlorosulfonic acid while maintaining the temperature in an ice bath (e.g., 10-15°C) is a standard procedure to control the initial exothermic reaction and improve selectivity.[5]

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride[5]
  • Equip a dry 500 mL round-bottom flask with a mechanical stirrer and a gas trap.

  • In a fume hood, carefully add 165 mL (2.49 moles) of chlorosulfonic acid to the flask.

  • Cool the flask in a water bath to approximately 15°C.

  • Gradually add 67.5 g (0.5 mole) of dry acetanilide to the stirred chlorosulfonic acid over about 15 minutes, maintaining the temperature around 15°C. Caution: Vigorous evolution of HCl gas occurs.

  • Once the addition is complete, heat the mixture to 60°C for two hours.

  • In a separate large beaker (at least 2 L) in the fume hood, prepare a slurry of 1 kg of crushed ice and a minimal amount of water.

  • Pour the warm, syrupy reaction mixture slowly and with vigorous stirring into the ice slurry.

  • Collect the precipitated white solid by suction filtration and wash thoroughly with cold water.

  • Do not allow the crude product to fully dry. Proceed immediately to the next step to minimize hydrolysis.

Part 2: Amidation with sec-Butylamine

This step involves the nucleophilic substitution reaction between the sulfonyl chloride and sec-butylamine to form the N-S bond of the sulfonamide.

Q1: The reaction between 4-acetamidobenzenesulfonyl chloride and sec-butylamine is slow and gives a poor yield. Why?

A1: This issue often stems from the reduced nucleophilicity of sec-butylamine and the stability of the sulfonyl chloride.

  • Steric Hindrance: Sec-butylamine is a secondary amine with more steric bulk around the nitrogen atom compared to a primary amine like n-butylamine. This bulk can hinder its approach to the electrophilic sulfur atom.

  • Base and Solvent Choice: The reaction generates HCl, which will protonate the unreacted amine, rendering it non-nucleophilic. A suitable base is required to neutralize this acid.[6] The solvent must also be appropriate to dissolve the reactants.

    • Solution: Use a non-nucleophilic tertiary amine base like pyridine or triethylamine.[3] Pyridine can often act as both the base and the solvent. Alternatively, use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with 1.1-1.2 equivalents of triethylamine.[3]

  • Reagent Quality: As mentioned, the sulfonyl chloride is moisture-sensitive. Using a partially hydrolyzed starting material will directly result in a lower yield.[3][7]

    • Solution: Use the crude, damp 4-acetamidobenzenesulfonyl chloride immediately after its synthesis.

Caption: Mechanism of sulfonamide formation.

Protocol 2: Synthesis of N-(sec-Butyl)-4-acetamidobenzenesulfonamide[9][10]
  • Transfer the crude, wet 4-acetamidobenzenesulfonyl chloride from Protocol 1 into a suitable flask.

  • Add an excess of sec-butylamine (approximately 2-3 equivalents relative to the starting acetanilide). The amine will act as both the nucleophile and the acid scavenger. Alternatively, dissolve the sulfonyl chloride in pyridine and add a slight excess (1.1 equivalents) of sec-butylamine.

  • Stir the mixture at room temperature. The reaction is often exothermic. If necessary, cool the flask in a water bath to maintain a moderate temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the sulfonyl chloride spot has disappeared.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with dilute HCl to remove any remaining amine, followed by a wash with water until the filtrate is neutral.

  • Dry the resulting white solid. This product, N-(sec-butyl)-4-acetamidobenzenesulfonamide, can be purified by recrystallization from an ethanol/water mixture if necessary.

Part 3: Hydrolysis of the Acetamide Protecting Group

The final step is the removal of the N-acetyl group to reveal the primary 4-amino group. This is typically achieved by acid-catalyzed hydrolysis.

Q1: My deprotection reaction is incomplete, and I'm recovering my N-acetylated starting material. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is usually due to insufficiently harsh conditions. The acetamide group is stable, and its hydrolysis requires forcing conditions.[8]

  • Solution: Increase the concentration of the acid, the reaction temperature, or the reaction time. Refluxing in aqueous HCl (e.g., 6M) is a common and effective method.[4] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[9]

Q2: Are there any major side products to be aware of during the acidic hydrolysis step?

A2: The sulfonamide bond (N-S) is generally more stable to acidic hydrolysis than the amide bond (N-C=O).[4][8] However, under very prolonged heating or with extremely concentrated acid, cleavage of the sulfonamide bond can occur. It is best to monitor the reaction by TLC and stop it once the starting material is consumed to avoid this.

Protocol 3: Synthesis of this compound[4][12]
  • Place the dry N-(sec-butyl)-4-acetamidobenzenesulfonamide in a round-bottom flask equipped with a reflux condenser.

  • Add a sufficient volume of dilute hydrochloric acid (e.g., 6M HCl) to cover the solid (approximately twice the weight of the sulfonamide).[4]

  • Heat the mixture to reflux with stirring until the solid dissolves and TLC analysis indicates the absence of starting material.

  • Allow the solution to cool to room temperature.

  • Carefully neutralize the acidic solution by the portion-wise addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is approximately neutral (pH 7-8). Caution: Vigorous foaming (CO₂ evolution) will occur if using carbonate.

  • The final product will precipitate out of the solution as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization.

Part 4: Purification and Characterization

Q1: What is the best method for purifying the final product?

A1: Recrystallization is the most common and effective method for purifying the final solid product on a lab scale.[3][10]

  • Solvent Selection: An ethanol/water mixture is often a good choice. The product should be soluble in the hot solvent and sparingly soluble when cold.

  • General Protocol: Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.[3]

Q2: What are the expected analytical characteristics of this compound?

A2: The following table summarizes key analytical data for the final product.

PropertyExpected ValueSource
Molecular FormulaC₁₀H₁₆N₂O₂S[11]
Molecular Weight228.31 g/mol [11]
Melting Point~120.5 °C[12]
¹H NMR
Aromatic ProtonsTwo doublets, ~6.6-7.6 ppmGeneral Knowledge
NH₂ ProtonsBroad singlet, ~4.0-5.0 ppmGeneral Knowledge
sec-Butyl CHMultiplet, ~3.2-3.6 ppmGeneral Knowledge
sec-Butyl CH₂Multiplet, ~1.3-1.6 ppmGeneral Knowledge
sec-Butyl CH₃Triplet and Doublet, ~0.8-1.2 ppmGeneral Knowledge
IR (cm⁻¹)
N-H Stretch (Amine)Two bands, ~3350-3450 cm⁻¹General Knowledge
S=O StretchTwo bands, ~1330 & 1150 cm⁻¹General Knowledge

Part 5: General FAQs and Troubleshooting Workflow

Q1: Why is it necessary to protect the amino group of aniline as an acetamide before chlorosulfonation?

A1: The unprotected amino group (-NH₂) is highly reactive towards chlorosulfonic acid. It would be protonated, making it a meta-director and deactivating the ring. More importantly, it can react directly with the sulfonyl chloride intermediate, leading to polymerization and a complex mixture of unwanted products.[1] The acetamide group moderates the reactivity of the amine and protects it, while still acting as a strong para-director for the desired substitution.[4]

Q2: I am having trouble with my reaction workups. Are there any general tips?

A2: Sulfonamide chemistry often involves pH-sensitive steps. Always check the pH of your aqueous layer during extractions and precipitations. Ensure you use a sufficient amount of base for neutralization, but avoid making the solution too strongly basic, which can sometimes lead to decomposition or the formation of soluble salts.

General Troubleshooting Logic

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Fresh sulfonyl chloride? - Amine purity? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct temperature? - Inert atmosphere? - Appropriate base/solvent? - Sufficient reaction time? check_reagents->check_conditions check_workup 3. Analyze Workup & Purification - Hydrolysis during quench? - Correct pH for extraction? - Proper recrystallization solvent? check_conditions->check_workup solution Optimize Based on Findings check_workup->solution

Caption: A systematic approach to troubleshooting.

References

  • Google Patents. (1957). Sulfonamide purification process - US2777844A.
  • Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • Bowser, J. R., et al. (1995). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 36(49), 8879-8882. Retrieved from [Link]

  • Scribd. (n.d.). Central Philippine University College of Pharmacy | PDF | Acid | Hydrolysis. Retrieved from [Link]

  • Mickevičiūtė, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(18), 4239. Retrieved from [Link]

  • Google Patents. (2016). Synthetic method of p-aminobenzenesulfonamide - CN105237446A.
  • ResearchGate. (n.d.). History of Sulfonamides. Retrieved from [Link]

  • D. A. Black, B. A. Arndtsen. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Retrieved from [Link]

  • Mercer University. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • Google Patents. (1987). 4-amino benzenesulfonamides - US4698445A.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Google Patents. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use... - US7700654B2.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Prachayasittikul, S., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Tropical Journal of Pharmaceutical Research, 16(5), 1155-1164. Retrieved from [Link]

  • Google Patents. (1989). Process for the production of benzenesulfonamides - US4874894A.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. Retrieved from [Link]

  • Ball, N. D., et al. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 24(1), 249-252. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Google Patents. (2014). Method for synthesizing benzene sulfonamide compounds - CN103819369A.
  • LiveJournal. (2010). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Retrieved from [Link]

  • Prachayasittikul, S., et al. (2017). Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. Tropical Journal of Pharmaceutical Research, 16(5). Retrieved from [Link]

  • Casal, H. L., et al. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Journal of the Chemical Society, Perkin Transactions 2, (11), 1569-1573. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • National Toxicology Program. (2014). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Xenobiotica, 44(8), 748-758. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Google Patents. (2020). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - CN111039829B.
  • Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Viesca-Serrano, M. D. C., et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 28(14), 5549. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 4-Amino-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (2019). Synthesis method of N-tert-butyl benzene sulfonamide - CN107459471B.
  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-N-(sec-butyl)benzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.

The synthesis of this compound is a well-established but nuanced process. Success hinges on careful control of reaction conditions and a thorough understanding of the potential side reactions at each stage. This guide provides in-depth, field-proven insights to help you achieve consistent and high-yield results.

Synthesis Overview & Workflow

The synthesis is typically a three-step process starting from acetanilide. Each step presents unique challenges that can impact the overall yield.

  • Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of acetanilide to form p-acetamidobenzenesulfonyl chloride (DASC).

  • Step 2: Nucleophilic Acyl Substitution: Amidation of DASC with sec-butylamine to form N-acetyl-4-amino-N-(sec-butyl)benzenesulfonamide.

  • Step 3: Deprotection: Hydrolysis of the N-acetyl group to yield the final product, this compound.

Troubleshooting_Logic cluster_0 Low Overall Yield cluster_1 Step 1: Chlorosulfonation cluster_2 Step 2: Amidation cluster_3 Step 3: Hydrolysis Start Low Final Yield Observed Check_DASC Analyze DASC intermediate. Is yield/purity low? Start->Check_DASC Fix_Moisture Use anhydrous reagents/glassware. Work under N2 atmosphere. Check_DASC->Fix_Moisture Yes Fix_Temp Control addition temperature (15-20°C). Ensure proper heating (60-70°C). Check_DASC->Fix_Temp Yes Check_Amidation Analyze protected intermediate. Is yield/purity low? Check_DASC->Check_Amidation No Fix_Base Use dry, non-nucleophilic base (e.g., Pyridine, >1.5 eq). Check_Amidation->Fix_Base Yes Fix_Workup Perform sequential acid/base washes to remove impurities. Check_Amidation->Fix_Workup Yes Check_Hydrolysis Analyze final product. Low yield after deprotection? Check_Amidation->Check_Hydrolysis No Fix_Conditions Use acidic hydrolysis (6M HCl). Avoid excessive heating. Check_Hydrolysis->Fix_Conditions Yes Fix_Neutralization Carefully neutralize post-hydrolysis to precipitate product cleanly. Check_Hydrolysis->Fix_Neutralization Yes

Technical Support Center: Overcoming Solubility Challenges with 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-(sec-butyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their assays. Poor aqueous solubility is a common hurdle that can lead to variable results, underestimated potency, and inaccurate structure-activity relationships (SAR).[1] This document provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and overcome these critical issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A: Precipitation is almost always due to the compound's low aqueous solubility being exceeded.[2] The structure of this compound contains a hydrophobic sec-butyl group and a benzene ring, which limit its ability to dissolve in water. Key physicochemical properties contribute to this:

  • LogP: The predicted XLogP3 value is 1.5, indicating a preference for a non-polar environment over water.[3]

  • Ionization State: The molecule has two ionizable groups: a weakly basic amino group and a weakly acidic sulfonamide group. The predicted pKa is approximately 12.74 for the sulfonamide hydrogen, meaning it is almost entirely in its neutral, less soluble form at physiological pH (around 7.4).[4]

When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to mostly aqueous. This sudden shift in polarity can cause the compound's solubility to plummet, leading to precipitation.[2] This is often a kinetic solubility issue, where the compound "crashes out" before it can establish a stable dissolved state.[2]

Q2: What is the best solvent for preparing my primary stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[5] It is a powerful, polar aprotic solvent that is miscible with both water and other organic solvents.[5]

Best Practices for Stock Solution Preparation:

  • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the compound's solubility in the stock solution.

  • Determine Maximum Solubility: Before preparing a high-concentration stock, it's wise to experimentally determine the approximate solubility. Start by dissolving a small, known amount of the compound in a precise volume of DMSO.

  • Aid Dissolution: If the compound dissolves slowly, gentle warming (e.g., 37°C) or brief sonication can be used.[1][6] However, always check the compound's stability under these conditions.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[7]

Q3: My DMSO stock is clear, but I see precipitation after diluting it into my assay buffer. How can I fix this?

A: This is the most common manifestation of poor aqueous solubility. A clear stock in 100% DMSO does not guarantee solubility in a 99%+ aqueous environment.[2] The key is to optimize the dilution process and the final assay conditions.

Immediate Troubleshooting Steps:

  • Reduce Final Compound Concentration: The simplest solution is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit. Perform a serial dilution to find the maximum soluble concentration in your specific buffer.[2]

  • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and your aqueous buffer (e.g., ethanol or polyethylene glycol), if compatible with your assay.

  • Control Final DMSO Concentration: A final DMSO concentration between 0.1% and 0.5% is generally well-tolerated in many cell-based and enzymatic assays.[2][8] Higher concentrations can sometimes help with solubility but may also introduce artifacts or toxicity.[9][10] It is critical to keep the final DMSO concentration consistent across all experimental wells, including vehicle controls.[2]

Q4: How can I modify my assay buffer to increase the solubility of this compound?

A: Modifying the assay buffer is a powerful strategy, but it must be done carefully to avoid interfering with the biological system.

  • pH Adjustment: Because the sulfonamide group is weakly acidic, increasing the pH of the buffer can deprotonate it, creating a charged (anionic) species that is more soluble in water.[][12] Given the predicted pKa of ~12.74, significant pH increases would be needed, which may not be compatible with most biological assays. However, even a modest increase in pH (e.g., from 7.4 to 8.0 or 8.5) might provide a slight improvement and is worth testing. Always confirm that the pH change does not affect your target (e.g., enzyme activity or cell viability).[13]

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of hydrophobic compounds.[][14]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400).

    • Caution: Co-solvents can affect protein conformation and enzyme activity. It is essential to run a vehicle control with the same co-solvent concentration to validate that it does not interfere with your assay.

  • Addition of Serum or Albumin: If your assay is compatible, the presence of serum can significantly improve the solubility of hydrophobic compounds. Proteins like bovine serum albumin (BSA) can bind to the compound, effectively shielding it from the aqueous environment and preventing precipitation.[15]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Workflow for Solubility Optimization

This guide provides a logical flow for diagnosing and solving solubility issues.

G cluster_0 Phase 1: Initial Observation & Stock Check cluster_1 Phase 2: Assay Condition Optimization cluster_2 Phase 3: Advanced Solubilization A Precipitation observed in assay well B Inspect stock solution. Is it clear at RT and 4°C? A->B C Re-dissolve stock. Use gentle heat/sonication. If still cloudy, remake stock. B->C No D Stock is clear. Dilute into assay buffer. B->D Yes E Does precipitation recur? D->E F Determine Max Soluble Conc. Perform serial dilution. Test lower conc. range. E->F Yes M Problem Solved. Proceed with optimized protocol. E->M No G Modify Assay Buffer F->G H Adjust pH (e.g., 7.4 -> 8.0). Test assay compatibility. G->H I Add Co-solvent (e.g., 1-5% PEG). Include vehicle control. G->I J Add Protein (e.g., 0.1% BSA). If compatible. G->J K Precipitation persists at required concentration H->K I->K J->K L Use Cyclodextrins (e.g., HP-β-CD). See Protocol 2. K->L

Caption: A decision tree for troubleshooting compound precipitation.

Guide 2: Advanced Solubilization with Cyclodextrins

When standard methods are insufficient, cyclodextrins offer a powerful solution. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules like this compound, thereby increasing their aqueous solubility.[16][17][18]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Prepare HP-β-CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer. HP-β-CD is highly soluble in water.

  • Prepare Compound-CD Complex:

    • Weigh out the solid this compound.

    • Add a small volume of a suitable organic solvent (e.g., ethanol) to just wet the powder.

    • Add the HP-β-CD stock solution to the desired final compound concentration.

    • Vortex or sonicate the mixture until the compound is fully dissolved. This solution now contains the inclusion complex.

  • Assay Dilution: Dilute this complexed solution into your final assay buffer.

  • Important Controls:

    • Vehicle Control: Run a control with the same final concentration of HP-β-CD and any organic solvent used, but without the compound, to ensure the cyclodextrin itself does not affect the assay.

    • Solubility Test: Visually inspect the final assay solution under a microscope to confirm the absence of precipitate.

Data & Comparison Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O₂SPubChem[3]
Molecular Weight228.31 g/mol PubChem[3]
Melting Point120.5 °CChemicalBook[4][19]
XLogP3 (Lipophilicity)1.5PubChem[3]
Predicted pKa (acidic)12.74 ± 0.50ChemicalBook[4]

Table 2: Comparison of Solubilization Strategies

StrategyProsConsTypical Starting Conc.
pH Adjustment Simple, inexpensive.[]Limited by biological compatibility of pH range; may alter compound activity.[13]N/A (adjust buffer pH by 0.5-1.0 unit)
Co-solvents Effective for moderately hydrophobic compounds.[]Can cause protein denaturation or enzyme inhibition; requires vehicle controls.[8]1-5% (v/v) Ethanol, PEG 400
Serum/BSA Biomimetic; can improve solubility significantly.[15]Not suitable for all assays (e.g., protein-binding studies); introduces variability.0.1-1% BSA or 1-10% FBS
Cyclodextrins Highly effective for very poorly soluble compounds; generally low toxicity.[16][20]Can sometimes extract membrane lipids in cell assays; requires careful controls.1-10 mM HP-β-CD

References

  • PubChem. This compound. [Link]

  • Hansen, L. K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC, NIH. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • GEUS Publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • FasterCapital. Best Practices For Stock Solutions. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC, NIH. [Link]

  • Sci-Hub. PH adjustment: Significance and symbolism. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, PubMed Central. [Link]

  • ResearchGate. What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • Solarbio. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • ResearchGate. (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • MB-About. Assay Troubleshooting. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • Reddit. How to tackle compound solubility issue. [Link]

  • Chemistry LibreTexts. 3.3: Preparing Solutions. [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. 4-Butylbenzenesulfonamide. [Link]

  • Cheméo. Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). [Link]

  • IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • Journal of Chemical & Engineering Data. Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • PubChem. 4-amino-N-butyl-N-methylbenzenesulfonamide. [Link]

  • NIST WebBook. Benzenesulfonamide, N-butyl-4-methyl-. [Link]

  • Jinli Chemical. N-butyl Benzene Sulfonamide Best Quality. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide formation reactions, with a focus on improving reaction yields and purity. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your sulfonamide synthesis is successful.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question: Why is my sulfonamide yield consistently low?

Answer:

Low yields in sulfonamide synthesis can stem from several factors. A primary cause is the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[1][2] Another common reason is the use of an inappropriate base or solvent, which can affect the nucleophilicity of the amine and the stability of the reactants.[1] Additionally, side reactions, such as the formation of bis-sulfonated products with primary amines, can consume the starting materials and reduce the yield of the desired product.[1]

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used to minimize the hydrolysis of the sulfonyl chloride.[1] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Optimize Base and Solvent: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct without competing with the amine nucleophile.[1][3] The solvent should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.[1][4]

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride. For primary amines, using a larger excess of the amine can help prevent the formation of the bis-sulfonated side product.[1]

  • Protecting Groups: For complex molecules with multiple reactive sites, consider using a protecting group for the amine to prevent unwanted side reactions. The protecting group can be removed in a subsequent step.[1][5]

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Sulfonamide Yield check_reagents Verify Reagent Quality (Amine, Sulfonyl Chloride, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_base Optimize Base (Type and Equivalents) check_reagents->optimize_base Impure Reagents check_stoichiometry Confirm Stoichiometry (Amine:Sulfonyl Chloride Ratio) check_conditions->check_stoichiometry Conditions OK check_conditions->optimize_base Suboptimal Conditions side_reactions Investigate Potential Side Reactions (e.g., bis-sulfonation, hydrolysis) check_stoichiometry->side_reactions Stoichiometry OK check_stoichiometry->optimize_base Incorrect Ratio side_reactions->optimize_base Side Reactions Identified purification_issue Assess Purification Method side_reactions->purification_issue No Obvious Side Reactions optimize_solvent Optimize Solvent optimize_base->optimize_solvent success Improved Yield optimize_solvent->success purification_issue->success

Caption: A decision tree for troubleshooting low sulfonamide yields.

Question: I am observing an unexpected side product in my reaction. What could it be?

Answer:

The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[1][2] If you are using a primary amine, you might also see the bis-sulfonated product, where two sulfonyl groups have reacted with the amine. Another possibility, especially when starting from thiols, is the formation of disulfides through oxidative homocoupling.[5] If your starting materials contain multiple nucleophilic sites, you could also be forming a mixture of sulfonated products.

Solutions:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of side products.[6][7]

  • Purification: Most side products can be removed through standard purification techniques like column chromatography or recrystallization.[1]

  • Protecting Group Strategy: If your substrate has multiple reactive sites, a protecting group strategy is the most effective way to ensure selective sulfonamide formation.[5]

Question: My reaction is not proceeding to completion. What should I do?

Answer:

A stalled reaction can be due to several factors, including insufficient reactivity of the starting materials, deactivation of the amine, or degradation of the sulfonyl chloride.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture can sometimes provide the necessary activation energy to drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.[2]

  • Use a Stronger Base: If you are using a weak base, it may not be sufficient to neutralize the generated HCl, leading to protonation and deactivation of the amine nucleophile. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[8]

  • Check Reagent Stability: Ensure that your sulfonyl chloride has not degraded, especially if it is an older reagent.[2] It's always best to use a fresh or properly stored sulfonyl chloride.[1]

Frequently Asked Questions (FAQs)

What is the general mechanism for sulfonamide synthesis?

The most common method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[9] The base is added to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[3]

General Reaction Mechanism for Sulfonamide Synthesis

sulfonamide_synthesis cluster_reactants Reactants cluster_products Products R1_NH2 R¹-NH₂ (Amine) Sulfonamide R¹-NH-SO₂-R² (Sulfonamide) R1_NH2->Sulfonamide R2_SO2Cl R²-SO₂Cl (Sulfonyl Chloride) R2_SO2Cl->Sulfonamide HCl HCl Base Base Base->HCl Neutralizes

Caption: The general reaction scheme for sulfonamide synthesis.

What is the optimal stoichiometry for sulfonamide synthesis?

A common starting point is a 1:1 molar ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[2] Using a slight excess of the amine (1.1-1.2 equivalents) can help to ensure complete consumption of the more valuable sulfonyl chloride.[1]

Can I use an inorganic base like sodium hydroxide?

While it is possible to use an aqueous base like sodium hydroxide (the Schotten-Baumann conditions), this increases the risk of hydrolyzing the sulfonyl chloride.[1][4] For most laboratory-scale syntheses, an organic, non-nucleophilic base like pyridine or triethylamine in an anhydrous organic solvent is preferred to minimize this side reaction.[1]

How do I know when my reaction is complete?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction.[6] By spotting the reaction mixture on a TLC plate alongside your starting materials, you can visualize the consumption of the starting materials and the formation of the product. The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate. For more quantitative analysis, techniques like HPLC or LC-MS can be used.[7]

Experimental Protocols

General Protocol for Sulfonamide Synthesis
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours), monitoring the progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude product, just enough to dissolve it completely with heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol for Reaction Monitoring by TLC
  • Plate Preparation: Using a pencil, draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot your starting amine, sulfonyl chloride, and a co-spot of both on the baseline. As the reaction proceeds, take small aliquots and spot them on the plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the limiting reagent spot and the appearance of a new product spot indicate the reaction is progressing.

Data Tables

Table 1: Common Solvents for Sulfonamide Synthesis

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM)9.139.6A common, versatile solvent.
Tetrahydrofuran (THF)7.566Good for dissolving a wide range of reactants.
Acetonitrile (ACN)37.581.6A more polar aprotic solvent.
Diethyl Ether4.334.6Less commonly used due to its high volatility.

Table 2: Common Bases for Sulfonamide Synthesis

BasepKa of Conjugate AcidStructureNotes
Triethylamine (TEA)10.75Et₃NA common, inexpensive organic base.
Pyridine5.25C₅H₅NOften used as both a base and a solvent.
Diisopropylethylamine (DIPEA)10.7i-Pr₂NEtA sterically hindered, non-nucleophilic base.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5C₉H₁₆N₂A strong, non-nucleophilic base for less reactive amines.

References

  • Islam, M. R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Hossain, M. Z., & Hosseininezhad, S. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. Polycyclic Aromatic Compounds, 1-28. Retrieved from [Link]

  • Dubey, P., & Patel, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(35), 19570-19587. Retrieved from [Link]

  • Bowser, J. R., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(48), 6523-6525. Retrieved from [Link]

  • Mondal, S., et al. (2022). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Medicinal Chemistry, 65(1), 103-138. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... Retrieved from [Link]

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234-9238. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 318-344). Royal Society of Chemistry. Retrieved from [Link]

  • Das, B., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33663-33683. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Association of Official Analytical Chemists. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 62(5), 983-990. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Moody, T. J., & Schrobilgen, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1107-1113. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 61(4), 814-823. Retrieved from [Link]

  • Posyniak, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 452. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Core. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • ResearchGate. (n.d.). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Sulphonamide Antibiotics and Trimethoprim in Wastewater and Sludge Using Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

Sources

Technical Support Center: N-Substituted Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Substituted Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical functional group. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Introduction: The Synthetic Challenge

The synthesis of N-substituted sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone reaction in medicinal chemistry. Despite its apparent simplicity, this reaction is often plagued by side reactions that can lead to low yields, complex product mixtures, and purification difficulties. This guide provides a structured approach to understanding and mitigating these common issues.

General Troubleshooting Workflow

Before diving into specific side reactions, it's beneficial to have a general framework for troubleshooting. The following workflow can help you systematically diagnose and resolve issues in your sulfonamide synthesis.

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Solutions start Low Yield or Impure Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Base) check_reagents->check_conditions identify_byproducts Identify Byproducts (LC-MS, NMR) check_conditions->identify_byproducts hydrolysis Sulfonyl Chloride Hydrolysis? identify_byproducts->hydrolysis Unreacted Amine, Sulfonic Acid Detected bis_sulfonation Bis-Sulfonation? identify_byproducts->bis_sulfonation Higher MW Product (Primary Amine Used) over_alkylation Over-alkylation? identify_byproducts->over_alkylation Higher MW Product (Alkylation Reaction) desulfonylation Desulfonylation? identify_byproducts->desulfonylation Starting Amine Detected (Reductive Conditions) product_hydrolysis Product Hydrolysis? identify_byproducts->product_hydrolysis Starting Amine and Sulfonic Acid Detected sol_hydrolysis Use Anhydrous Conditions hydrolysis->sol_hydrolysis sol_bis_sulfonation Modify Stoichiometry/ Slow Addition bis_sulfonation->sol_bis_sulfonation sol_over_alkylation Control Stoichiometry/ Temperature over_alkylation->sol_over_alkylation sol_desulfonylation Avoid Harsh Reductants desulfonylation->sol_desulfonylation sol_product_hydrolysis Modify Workup/pH product_hydrolysis->sol_product_hydrolysis end Successful Synthesis sol_hydrolysis->end Reaction Optimized sol_bis_sulfonation->end sol_over_alkylation->end sol_desulfonylation->end sol_product_hydrolysis->end

Caption: A general workflow for troubleshooting N-substituted sulfonamide synthesis.

FAQs and Troubleshooting Guides

Low Reaction Yield: The Problem of Sulfonyl Chloride Hydrolysis

Q: My reaction yield is consistently low, and I observe a significant amount of my starting amine and a water-soluble byproduct. What is happening?

A: The most common culprit for low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis by water, which converts them into the corresponding and unreactive sulfonic acid.[1]

Mechanism of Sulfonyl Chloride Hydrolysis:

Sulfonyl_Chloride_Hydrolysis reagents R-SO₂Cl + H₂O intermediate [Transition State] reagents->intermediate Nucleophilic Attack products R-SO₃H + HCl intermediate->products Chloride Elimination

Caption: Hydrolysis of a sulfonyl chloride to a sulfonic acid.

Troubleshooting Guide:

Issue Cause Solution
Low YieldHydrolysis of sulfonyl chlorideEnsure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Inappropriate base or solventOptimize Base and Solvent: Use a non-nucleophilic organic base like pyridine or triethylamine to neutralize the HCl byproduct.[2] Common inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[2]

Experimental Protocol: Standard Sulfonamide Synthesis under Anhydrous Conditions

  • Oven-dry all glassware and allow to cool under a stream of dry nitrogen.

  • To a stirred solution of the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of the sulfonyl chloride (1.1 equiv) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Formation of a Higher Molecular Weight Byproduct: Bis-Sulfonation of Primary Amines

Q: I am reacting a primary amine with a sulfonyl chloride and observe a significant byproduct with a molecular weight corresponding to the addition of two sulfonyl groups. What is this and how can I avoid it?

A: You are observing the formation of a bis-sulfonated (or di-sulfonated) product. After the initial formation of the desired monosulfonamide, the remaining N-H proton is acidic and can be deprotonated by the base in the reaction mixture. The resulting sulfonamide anion is nucleophilic and can react with a second molecule of sulfonyl chloride.[2]

Mechanism of Bis-Sulfonation:

Bis_Sulfonation start R'-NH₂ + R-SO₂Cl step1 Mono-sulfonamide Formation (R-SO₂-NH-R') start->step1 deprotonation Deprotonation by Base (R-SO₂-N⁻-R') step1->deprotonation step2 Nucleophilic Attack on R-SO₂Cl deprotonation->step2 product Bis-sulfonated Product ((R-SO₂)₂N-R') step2->product

Caption: Reaction pathway for the formation of a bis-sulfonated byproduct.

Troubleshooting Guide:

Issue Cause Solution
Bis-sulfonationThe initially formed sulfonamide reacts again with the sulfonyl chloride.Control Stoichiometry: Use an excess of the primary amine (2-3 equivalents) to ensure the sulfonyl chloride is more likely to react with an unreacted amine.[2]
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[2]
Steric hindrance is low.Steric Shielding: If possible, choose a bulkier sulfonyl chloride or amine, as steric hindrance can disfavor the formation of the more crowded bis-sulfonated product.[3][4]
Unwanted N-S Bond Cleavage: Desulfonylation

Q: During my multi-step synthesis, I am losing my sulfonamide group, particularly when using reducing agents. Why is this happening?

A: You are observing reductive desulfonylation, a reaction that cleaves the N-S bond of the sulfonamide. While this is often used as a deliberate deprotection strategy, it can be an unwanted side reaction under certain reductive conditions.[5] Common reducing agents that can cause desulfonylation include strong metal hydrides (e.g., LiAlH₄) and dissolving metal reductions (e.g., Na/NH₃).[2][6][7]

Troubleshooting Guide:

Issue Cause Solution
DesulfonylationUse of harsh reducing agents.Choose Milder Reducing Agents: If a reduction is necessary elsewhere in the molecule, opt for milder reagents that are less likely to cleave the sulfonamide. The choice will depend on the functional group to be reduced.
Unintended reductive conditions.Review Reaction Conditions: Be aware of any reagents or conditions that could have a reductive potential. For example, some catalytic hydrogenation conditions can lead to desulfonylation.
Photocatalytic cleavage.Avoid Unwanted Light Exposure: Certain photocatalytic conditions can promote desulfonylation.[8][9] Ensure reactions are shielded from light unless a photochemical step is intended.
Side Reactions in Specific N-Alkylation/Arylation Methods

Q: I am attempting to N-alkylate a sulfonamide using a Mitsunobu reaction, but the reaction is messy and gives a poor yield of the desired product. What are the likely side reactions?

A: The Mitsunobu reaction, while powerful for C-N bond formation, can have several side reactions when applied to sulfonamides.[1][10] The Fukuyama-Mitsunobu modification, which uses a nitrobenzenesulfonamide, is often preferred for its cleaner reaction profile and milder deprotection conditions.[1][10]

Potential Side Reactions:

  • Elimination: With secondary alcohols, elimination to form an alkene can compete with the desired SN2 substitution, especially if the alcohol is sterically hindered.

  • Reaction with the Azodicarboxylate: The deprotonated sulfonamide can potentially react with the azodicarboxylate (DEAD or DIAD) instead of the activated alcohol.

  • Complex Purification: The triphenylphosphine oxide byproduct can be difficult to remove, complicating purification.

Troubleshooting Guide:

Issue Cause Solution
Low yield/complex mixtureCompeting side reactions.Use the Fukuyama-Mitsunobu Protocol: Employ a 2- or 4-nitrobenzenesulfonamide as the nucleophile. The electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating the reaction. The resulting nosyl group can be cleaved under mild conditions with a thiol and base.[1][10]
Purification difficultiesTriphenylphosphine oxide byproduct.Use a Modified Phosphine or Azodicarboxylate: Consider using polymer-bound reagents or reagents designed for easier removal of byproducts.

Q: I am using a Buchwald-Hartwig reaction to form an N-aryl sulfonamide, but the reaction is not proceeding cleanly. What are the potential pitfalls?

A: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, including those in N-aryl sulfonamides.[11][12][13] However, its success is highly dependent on the choice of ligand, base, and reaction conditions.

Potential Issues and Side Reactions:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

  • Competitive Binding: The sulfonamide starting material or product can compete with the desired amine for coordination to the palladium center.

  • Base-Induced Decomposition: The strong bases often used (e.g., NaOt-Bu) can cause decomposition of sensitive functional groups on the substrates.[14]

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

Troubleshooting Guide:

Issue Cause Solution
Low or no conversionInappropriate ligand or base.Ligand and Base Screening: The choice of phosphine ligand is critical and often substrate-dependent. Screen a variety of ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) to find the optimal combination for your specific substrates.[14]
Substrate decompositionBase is too strong.Use a Milder Base: If your substrate is sensitive to strong bases, consider using a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
Hydrodehalogenation byproductOff-cycle catalytic processes.Optimize Ligand and Conditions: The choice of ligand can influence the rate of reductive elimination versus side reactions. Ensure the reaction is run under a strictly inert atmosphere.

References

  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18450–18455. [Link]

  • ResearchGate. (n.d.). Reductive cleavage of secondary sulfonamides. Retrieved from [Link]

  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Supporting Information for: Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. [Link]

  • Page, M. I., & Williams, A. (Eds.). (1997). Reactivity and Mechanism in the Hydrolysis of β-Sultams. In Enzyme Mechanisms. Royal Society of Chemistry.
  • Wagenaar, A., & Engberts, J. B. F. N. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 39(22), 3249–3253. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1839–1843. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7434–7437. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N′-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 26(11), 922–928. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Li, Y., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 27(15), 4026-4031. [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(5), 896-904. [Link]

  • PubMed. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]

  • Williams, A., & Douglas, K. T. (1973). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (17), 633-634. [Link]

  • ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. [Link]

  • Meng, C., et al. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 44(14), 5267-5273. [Link]

  • Falivene, L., et al. (2019). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 10(29), 7047-7057. [Link]

  • Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376-21382. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235–18239. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Henry, J. R., et al. (1989). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 30(42), 5709-5712. [Link]

  • Li, Y., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 27(15), 4026-4031. [Link]

  • Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5, 1134-1141. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Retrieved from [Link]

  • MDPI. (2017). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 18(12), 2726. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 412-416. [Link]

  • Reilly, S. W., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9339–9343. [Link]

  • National Institutes of Health. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.

Sources

Technical Support Center: Purification of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-amino-N-(sec-butyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Understanding the Purification Challenges

The purification of this compound is often complicated by the presence of structurally similar impurities and the inherent reactivity of the aromatic amino group. A thorough understanding of the synthetic route is paramount to anticipating and addressing these challenges. The most common synthesis involves the reaction of a protected aniline, such as acetanilide, with chlorosulfonic acid, followed by amidation with sec-butylamine and subsequent deprotection of the amino group.

This process can introduce several impurities that may co-purify with the final product. These include, but are not limited to:

  • Unreacted Starting Materials: Residual acetanilide or sec-butylamine.

  • Intermediates: The N-acetylated precursor, 4-acetamido-N-(sec-butyl)benzenesulfonamide.

  • Side-Products: Isomeric sulfonamides or products of polysulfonylation.

  • Degradation Products: Oxidized species of the aromatic amine, which can be colored.

This guide will provide practical solutions for separating these impurities and obtaining highly pure this compound.

Troubleshooting Guide

Recrystallization Issues

Recrystallization is a powerful technique for purifying crystalline solids. However, success with this compound hinges on selecting the appropriate solvent system and controlling the crystallization conditions.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out," the separation of the solute as a liquid phase, is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.

  • Causality: The high concentration of impurities can depress the melting point of your compound, leading to the formation of an oil. Alternatively, the solvent may be too nonpolar, causing the compound to separate before the solution has cooled sufficiently for crystal lattice formation.

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.

    • Solvent System Modification: A mixture of solvents is often effective. Ethanol-water mixtures are commonly used for the recrystallization of sulfonamides.[1] Start by dissolving your compound in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to clarify the solution and then allow it to cool slowly.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If available, adding a seed crystal of pure this compound can also initiate crystallization.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery can be due to using an excessive amount of solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If too much solvent is used, the solution will not be saturated upon cooling, and much of the product will remain dissolved.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent Screening: Perform small-scale solubility tests to find a more suitable solvent or solvent mixture. A good recrystallization solvent will exhibit a large difference in solubility between its boiling point and room temperature (or 0 °C).

    • Controlled Cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize the precipitation of your product.

    • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often due to the oxidation of the aromatic amino group.

  • Causality: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric by-products.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Inert Atmosphere: When working with easily oxidized compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent further oxidation.

    • Antioxidant Addition: In some cases, a small amount of a reducing agent like sodium bisulfite can be added to the recrystallization solvent to prevent oxidation.[2]

Column Chromatography Issues

Column chromatography is an essential tool for purifying compounds that are difficult to crystallize or when separating a complex mixture of impurities.

Q1: My compound is streaking or showing poor separation on a silica gel column. What is the cause?

A1: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel.

  • Causality: The interaction between the basic amine and the acidic silica gel can cause peak tailing (streaking) and irreversible adsorption, leading to poor separation and low recovery.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-1% triethylamine or ammonia to the mobile phase.

    • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based column.

    • Reversed-Phase Chromatography: For polar compounds like this compound, reversed-phase chromatography on a C18-functionalized silica gel can be a very effective alternative. Elution is typically performed with a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier.

Q2: How do I choose the right mobile phase for my silica gel column?

A2: The selection of an appropriate mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

  • Causality: The polarity of the mobile phase determines the rate at which compounds move down the column. An optimal mobile phase will provide a good separation between the desired compound and its impurities.

  • Workflow for Mobile Phase Selection:

    • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarities. Common starting points for sulfonamides include mixtures of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 on the TLC plate. This generally translates to good elution behavior on a column.

    • Impurity Separation: Ensure that the chosen solvent system shows good separation between your product and the major impurities.

    • Adding a Basic Modifier: Once a suitable solvent system is identified, add a small amount of triethylamine (e.g., 0.5%) to the mixture to prevent streaking, and re-evaluate the separation on TLC.

Q3: My compound is not eluting from the column, even with a very polar mobile phase.

A3: This is likely due to very strong, possibly irreversible, adsorption to the stationary phase.

  • Causality: As mentioned, the basicity of the amino group can lead to strong ionic interactions with the silica gel. In some cases, this interaction can be so strong that the compound does not elute.

  • Solutions:

    • Drastic Mobile Phase Change: Try flushing the column with a highly polar solvent mixture containing a strong base, such as 5-10% ammonia in methanol. This may be enough to displace your compound.

    • Protection of the Amino Group: If purification of the free amine proves consistently difficult, a protecting group strategy can be employed. The amino group can be protected (e.g., as a carbamate) before chromatography and then deprotected after purification. However, this adds extra steps to the synthesis.

    • Switch to Reversed-Phase: As previously mentioned, reversed-phase chromatography is often a better choice for polar, basic compounds.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my purification?

A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (as determined by your screening) and visualize the spots under UV light. Many sulfonamides are UV active. For compounds that are not UV active, or for better visualization, specific staining reagents can be used. A fluorescamine solution, which reacts with primary amines to produce a fluorescent product, is particularly useful for visualizing this compound and related impurities.[3]

Q2: What are the typical physical properties of pure this compound?

A2: Pure this compound is expected to be a white to off-white crystalline solid. The presence of color often indicates impurities due to oxidation. Its molecular weight is 228.31 g/mol .[4]

Q3: What analytical techniques are recommended for final purity assessment?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer or acid modifier like formic acid) and UV detection is a common setup.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Q4: My purified product is a clear, colorless oil that solidifies on standing. Is this normal?

A4: This can be normal, especially if the compound has a relatively low melting point. The initial oily appearance may be due to the presence of a small amount of residual solvent or because the compound is slow to crystallize. If the solidified material has a sharp melting point and appears pure by other analytical methods (HPLC, NMR), then it is likely the desired product.

Q5: Can I use an ethanol/water mixture for column chromatography?

A5: While ethanol/water is a good solvent system for recrystallization, it is generally not recommended for silica gel chromatography. The high polarity of water can deactivate the silica gel and lead to very poor separation. For reversed-phase chromatography, however, water/ethanol or water/methanol mixtures are the standard mobile phases.

Visualizations and Protocols

Logical Workflow for Purification Strategy

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization column_chrom Column Chromatography start->column_chrom Directly if very impure analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis Crystals form troubleshoot_recrys Troubleshoot Recrystallization (Oiling out, low yield, color) recrystallization->troubleshoot_recrys Issues column_chrom->analysis analysis->column_chrom Purity Not OK pure_product Pure Product (>98%) analysis->pure_product Purity OK troubleshoot_chrom Troubleshoot Chromatography (Streaking, poor separation) analysis->troubleshoot_chrom Purity Not OK troubleshoot_recrys->recrystallization troubleshoot_recrys->column_chrom Persistent Issues troubleshoot_chrom->column_chrom protecting_group Consider Protecting Group Strategy troubleshoot_chrom->protecting_group Severe Issues

Caption: A decision-making workflow for the purification of this compound.

Experimental Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Charcoal Treatment (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask.

  • Hot Filtration: Heat the solution to boiling again and perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Addition of Anti-solvent: Reheat the filtrate to boiling and add hot water dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot 95% ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water (e.g., 50:50 mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation: Common Recrystallization Solvents
Solvent/Solvent SystemSuitability for 4-aminobenzenesulfonamidesNotes
WaterPoorGenerally low solubility, even when hot.
EthanolFair to GoodOften a good starting point.
Ethanol/Water Excellent Frequently provides good crystal quality and recovery.[1]
IsopropanolGoodCan be a suitable alternative to ethanol.
AcetoneModerateMay be too strong a solvent, leading to low recovery.
Hexanes/Ethyl AcetatePoor to ModerateThe high polarity of the compound limits its solubility in less polar mixtures.

References

  • This reference is not available.
  • This reference is not available.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Process for the purification of p-aminophenol. (1972). US Patent 3,658,905.
  • This reference is not available.
  • Roman, G. (2022). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 67(3-4), 111-117.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5573. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Retrieved from [Link]

Sources

Stability testing of 4-amino-N-(sec-butyl)benzenesulfonamide in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 4-amino-N-(sec-butyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and robust protocols for ensuring the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the compound and the purpose of stability testing.

Q1: What is this compound and what are its key structural features?

A1: this compound (CAS 59724-58-2) is an organic compound featuring a benzenesulfonamide core.[1][2][3] Its structure is characterized by two key functional groups that are critical to its chemical behavior and stability:

  • A primary aromatic amine (-NH₂): This group is susceptible to oxidation, which can lead to the formation of colored degradation products and loss of compound activity.[4]

  • A secondary sulfonamide (-SO₂NH-): This functional group can undergo hydrolysis, particularly under strongly acidic or basic conditions, leading to cleavage of the sulfur-nitrogen (S-N) bond.[5][6][7]

Understanding these features is the first step in designing a meaningful stability study.

Q2: Why is stability testing in experimental buffers so critical?

A2: Stability testing is a cornerstone of drug development and research, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10][11] Its purpose is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like pH, temperature, and light.[10][12] For experiments, using a degraded compound can lead to erroneous and unrepeatable results, such as:

  • Inaccurate quantification and potency assessment.

  • Formation of interfering species that affect assay performance.

  • Misinterpretation of biological or chemical data.

Therefore, confirming the stability of this compound in your specific buffer system before conducting your main experiments is essential for data integrity.

Q3: What are the most likely degradation pathways for this molecule?

A3: Based on its structure, the two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the sulfonamide S-N bond. This reaction can be catalyzed by both acid and base.[5][13] The expected products would be 4-aminobenzenesulfonic acid and sec-butylamine. Sulfonamides are generally more resistant to hydrolysis than amides, but it is a critical parameter to test across a wide pH range.[10][14]

  • Oxidation: The primary aromatic amine is a site of oxidative attack. This can be initiated by atmospheric oxygen, trace metal ions in buffers, or exposure to light (photolysis).[4][15][16][17] This pathway can lead to a complex mixture of colored polymeric products or defined species like nitroso or nitro derivatives.[4]

The diagram below illustrates these potential pathways.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway H_Parent This compound H_Products 4-aminobenzenesulfonic acid + sec-butylamine H_Parent->H_Products  Acid/Base  Hydrolysis  (S-N Cleavage) O_Parent This compound O_Products Nitroso, Nitro, Azo-dimers, Polymeric Products O_Parent->O_Products  Oxidizing Agent (O₂, H₂O₂)  Light (Photolysis)  (Amine Oxidation)

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability experiments.

Q4: My analyte peak is decreasing in my HPLC chromatogram over time, but I don't see any new peaks. What's happening?

A4: This is a common and often perplexing issue. There are several potential causes:

  • Formation of Non-UV-Active Products: The degradation products may lack a chromophore that absorbs at your chosen UV wavelength. For this molecule, if the S-N bond hydrolyzes, sec-butylamine is formed, which is not UV-active.

  • Formation of Insoluble Degradants: The degradation products could be precipitating out of your buffer solution, especially if the buffer is near saturation or if the degradants are highly nonpolar. Visually inspect your samples for any cloudiness or particulates.

  • Adsorption to Container: The analyte or its degradants might be adsorbing to the walls of your storage container (e.g., plastic vials). Try using different materials like amber glass vials to test this hypothesis.

  • Formation of Polymeric Products: Oxidation of the aromatic amine can lead to the formation of high molecular weight polymers.[15] These polymers may be too large to elute from the HPLC column or may appear as a very broad, unresolved rise in the baseline rather than a distinct peak.

Q5: I see a new peak appearing in my chromatogram, but its retention time is shifting between injections. How can I fix this?

A5: Shifting retention times are almost always related to issues with the HPLC method or the buffer system itself.

  • Buffer pH Instability: Ensure your mobile phase buffer has sufficient capacity. If the pH of the mobile phase drifts, the ionization state of your analyte or degradant can change, leading to shifts in retention time. The pKa of this compound is predicted to be around 12.7, but the aromatic amine also has a pKa.[1] Changes in pH can significantly affect retention.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a frequent cause of retention time drift, especially in gradient methods.

  • Buffer-Analyte Interaction: Some buffer components can interact with the analyte. For example, phosphate buffers can sometimes form ion pairs with amines, affecting retention. Try a different buffer system (e.g., acetate or formate) to see if the problem persists.

Q6: I prepared my drug solution in a phosphate buffer, and it turned cloudy overnight. Why?

A6: This indicates precipitation, which can be caused by several factors:

  • Poor Solubility: The compound itself may have limited solubility in the chosen buffer at that specific pH and concentration. Check the solubility profile of your compound.

  • Buffer Salt Precipitation: If your buffer is highly concentrated, changes in temperature (e.g., moving from room temperature to a 4°C fridge) can cause the buffer salts themselves to precipitate.

  • Drug-Buffer Salt Interaction: The drug may be forming an insoluble salt with the buffer counter-ions. This is a known issue and requires screening different buffer types. Citrate buffers, for example, can chelate with certain molecules, while phosphate buffers can form insoluble salts.[18]

Buffer SystemCommon Concentration RangePotential Issues to Consider
Phosphate 10-100 mMCan precipitate at low temperatures or high concentrations. Potential for catalysis.
Acetate 10-100 mMGood for pH 3.8-5.8. Volatile, good for LC-MS.
Citrate 10-50 mMCan chelate metal ions. Provides buffering over a wide pH range.
Tris 20-100 mMpH is highly temperature-dependent. Can be reactive with some compounds.
HEPES 10-25 mMGood for physiological pH. Generally considered biologically inert.
Table 1: Common experimental buffers and key considerations.[18][19]

Section 3: Experimental Protocols & Workflows

This section provides a detailed protocol for a foundational stability experiment and a workflow diagram.

Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[20][21][22][23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22]

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Appropriate buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Class A volumetric flasks and pipettes

  • Calibrated HPLC system with UV detector

Workflow Diagram:

G prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Aliquot & Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep->stress quench Quench Reaction (Neutralize, Dilute) stress->quench At defined time points hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc data Evaluate Data (% Degradation, Peak Purity) hplc->data pathway Identify Degradants & Elucidate Pathways data->pathway

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile.[22]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Before HPLC analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at various time points for analysis. No quenching is typically needed if diluted immediately.

  • Photostability:

    • Expose a solution of the compound (in a quartz cuvette or appropriate transparent container) to a photostability chamber according to ICH Q1B guidelines.[8][9]

    • A control sample should be wrapped in aluminum foil and kept alongside the exposed sample.

    • Analyze both samples after the exposure period.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control (t=0), using a validated stability-indicating HPLC method.[24][25][26][27]

    • The method must be able to separate the intact drug from all degradation products formed.[21][24][27]

    • Monitor for peak purity of the main analyte peak using a Diode Array Detector (DAD) to ensure no degradants are co-eluting.[21]

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Royal Society of Chemistry. [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • ICH Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Stability-Indicating HPLC Method Development. Prague University of Chemistry and Technology. [Link]

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • This compound | C10H16N2O2S. PubChem. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]

  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]

  • Preparation of buffers, Stability of Buffers. Pharmacy Infoline. [Link]

  • (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. [Link]

  • Effects of pH on the accumulation of sulfonamides by fish. PubMed. [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ScienceDirect. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]

  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate. [Link]

  • Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. PubMed. [Link]

  • Preparation of Buffer Solutions: Techniques and Considerations. Solubility of Things. [Link]

  • Benzenesulfonamide, N-butyl-. Lanxess. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • 4-Butylbenzenesulfonamide | C10H15NO2S. PubChem. [Link]

  • Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Cheméo. [Link]

Sources

How to prevent degradation of 4-amino-N-(sec-butyl)benzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-(sec-butyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellow tint. What could be the cause?

A yellow discoloration in your solution is often an indicator of oxidative degradation. The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. To mitigate this, we recommend preparing solutions fresh and using degassed solvents. Additionally, storing solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

Q2: I'm observing a loss of potency in my stock solution over time. What is the likely degradation pathway?

A gradual loss of potency is a common issue and can be attributed to several degradation pathways, with hydrolysis being a primary suspect for sulfonamides. The sulfonamide bond can be susceptible to cleavage under both acidic and alkaline conditions. The stability of sulfonamides in aqueous solutions is highly pH-dependent. While many sulfonamides are relatively stable at neutral pH, their stability can decrease significantly in acidic or basic environments.[1][2] It is crucial to determine the optimal pH for your solution's stability.

Q3: Can I autoclave my solution containing this compound for sterilization?

We strongly advise against autoclaving solutions of this compound. The high temperatures and pressures involved in autoclaving can accelerate hydrolytic and oxidative degradation. For sterilization, we recommend sterile filtration using a 0.22 µm filter compatible with your solvent.

Q4: What are the ideal storage conditions for a stock solution of this compound?

For optimal stability, we recommend storing stock solutions at low temperatures, typically 2-8°C or frozen at -20°C, depending on the solvent. The solution should be protected from light by using amber vials or by wrapping the container in aluminum foil. To prevent oxidation, purging the vial with an inert gas before sealing is also a good practice. A summary of recommended storage conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical degradation.
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.
Atmosphere Store under an inert gas (N₂ or Ar)Minimizes oxidation.
pH Near neutral (if in aqueous buffer)Minimizes acid or base-catalyzed hydrolysis.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a more in-depth guide to identifying and mitigating the degradation of this compound in your experiments.

Identifying the Degradation Pathway

Understanding the specific cause of degradation is the first step toward preventing it. The primary abiotic degradation pathways for sulfonamides are hydrolysis, photodegradation, and oxidation.

1. Hydrolysis:

Hydrolysis of the sulfonamide bond is a common degradation route, particularly at non-neutral pH.[1][2] The rate of hydrolysis is influenced by both pH and temperature. While many sulfonamides are stable at neutral pH, acidic or basic conditions can catalyze the breakdown of the molecule.[1][2][3]

  • Troubleshooting:

    • pH Profiling: Conduct a simple study by preparing your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Monitor the concentration of the parent compound over time using an appropriate analytical method like HPLC. This will help you identify the pH at which your compound is most stable.

    • Temperature Effects: Elevated temperatures can accelerate hydrolysis.[1] If you suspect hydrolysis, try preparing and storing your solutions at a lower temperature.

2. Photodegradation:

Many aromatic compounds, including sulfonamides, are susceptible to degradation upon exposure to light, particularly UV radiation.[4][5] This can lead to the formation of various photoproducts and a loss of activity.

  • Troubleshooting:

    • Light Exposure Study: Prepare two sets of your solution. Keep one set exposed to ambient light and the other in complete darkness (e.g., wrapped in aluminum foil). Analyze both sets at various time points to determine if light is a significant factor in the degradation.

3. Oxidation:

The 4-amino group makes the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents in your solution. Oxidation often results in the formation of colored products.

  • Troubleshooting:

    • Inert Atmosphere: Prepare your solution using degassed solvents and store it under an inert atmosphere (nitrogen or argon). If the degradation is significantly reduced, oxidation is the likely cause.

    • Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA might help to stabilize your solution.

The following diagram illustrates the potential degradation pathways for a generic 4-aminobenzenesulfonamide structure.

General Degradation Pathways for 4-Aminobenzenesulfonamides cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Sulfanilic acid derivative Sulfanilic acid derivative This compound->Sulfanilic acid derivative Acid/Base sec-Butylamine sec-Butylamine This compound->sec-Butylamine Acid/Base Nitroso/Nitro derivatives Nitroso/Nitro derivatives This compound->Nitroso/Nitro derivatives O2, Metal Ions Polymerized products Polymerized products This compound->Polymerized products Oxidants Hydroxylated derivatives Hydroxylated derivatives This compound->Hydroxylated derivatives UV/Vis Light Cleavage products Cleavage products This compound->Cleavage products UV/Vis Light Troubleshooting Workflow for Degradation Start Degradation Observed Q1 Is the solution colored? Start->Q1 A1_Yes Likely Oxidation Q1->A1_Yes Yes Q2 Does degradation occur in the dark? Q1->Q2 No S1 Implement preventative measures: - Use degassed solvents - Store under inert gas - Protect from light A1_Yes->S1 End Stable Solution S1->End A2_Yes Likely Hydrolysis or Thermal Degradation Q2->A2_Yes Yes A2_No Likely Photodegradation Q2->A2_No No S2 Implement preventative measures: - Optimize solution pH - Store at lower temperature A2_Yes->S2 S2->End S3 Implement preventative measures: - Store in amber vials - Protect from light A2_No->S3 S3->End

Caption: Troubleshooting workflow for identifying the cause of degradation.

Analytical Methods for Monitoring Degradation

A robust analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Key considerations for method development:

  • Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient elution with acetonitrile and water is often effective. Buffering the aqueous phase (e.g., with formic acid, ammonium acetate, or phosphate buffer) can improve peak shape and resolution.

  • Detection: The aromatic nature of the compound allows for sensitive UV detection. The detection wavelength should be set at the absorbance maximum of the compound.

  • Stability-Indicating Method: The developed method should be able to separate the parent compound from all potential degradation products. The forced degradation samples are crucial for demonstrating this.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 917-924.
  • Białk-Bielińska, A., Dołżonek, J., Stepnowski, P., & Stolte, S. (2016). Hydrolytic stability of selected pharmaceuticals and their transformation products.
  • Ge, L., Chen, J., Wei, X., et al. (2010). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 62(1), 133-141.
  • Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116.

Sources

Technical Support Center: Purity Assessment of 4-amino-N-(sec-butyl)benzenesulfonamide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the purity assessment of 4-amino-N-(sec-butyl)benzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting ¹H and ¹³C NMR spectra for this specific molecule. As a powerful, non-destructive analytical technique, NMR provides detailed structural information and is an excellent tool for quantitative analysis to determine the purity of synthesized compounds.[1][2][3] This document will address common questions and troubleshooting scenarios encountered during the analysis, ensuring accurate and reliable purity determination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: Understanding the expected chemical shifts, multiplicities, and integrations is the first step in spectral interpretation. The structure of this compound contains distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

Molecular Structure and Proton Labeling:

Caption: Molecular structure of this compound.

Expected ¹H NMR Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (ortho to SO₂NH)~7.6 - 7.8Doublet2HThe electron-withdrawing sulfonamide group deshields these protons, shifting them downfield.[4]
Aromatic (ortho to NH₂)~6.6 - 6.8Doublet2HThe electron-donating amino group shields these protons, causing an upfield shift.[4]
NH₂ (Amino)~4.0 - 6.0Broad Singlet2HChemical shift can vary with solvent and concentration due to hydrogen bonding. May exchange with D₂O.[5]
NH (Sulfonamide)~8.0 - 10.0Singlet/Broad Singlet1HChemical shift is also solvent and concentration-dependent.[5]
CH (sec-butyl)~3.3 - 3.8Multiplet1HCoupled to the adjacent CH₂ and CH₃ groups.
CH₂ (sec-butyl)~1.4 - 1.7Multiplet2HDiastereotopic protons may lead to a complex multiplet.
CH₃ (doublet, sec-butyl)~1.0 - 1.2Doublet3HCoupled to the adjacent CH proton.[6]
CH₃ (triplet, sec-butyl)~0.8 - 1.0Triplet3HCoupled to the adjacent CH₂ protons.[6]
Q2: How can I use ¹³C NMR to confirm the structure and purity?

A2: ¹³C NMR spectroscopy provides complementary information to ¹H NMR by showing the number of unique carbon environments. While less sensitive, it is invaluable for confirming the carbon skeleton and identifying carbon-containing impurities that may not have protons.

Expected ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm)Notes
C-S (Aromatic)~150 - 155The carbon attached to the sulfonamide group is significantly deshielded.
C-NH₂ (Aromatic)~125 - 130The carbon attached to the amino group.
CH (Aromatic, ortho to SO₂NH)~113 - 115
CH (Aromatic, ortho to NH₂)~128 - 130
CH (sec-butyl)~50 - 55Carbon attached to the sulfonamide nitrogen.
CH₂ (sec-butyl)~29 - 33
CH₃ (from CH, sec-butyl)~19 - 23
CH₃ (from CH₂, sec-butyl)~10 - 14
Q3: I see unexpected peaks in my ¹H NMR spectrum. What could they be and how do I identify them?

A3: The presence of unexpected signals is a common issue and can arise from several sources. A systematic approach is necessary for their identification.

Troubleshooting Workflow for Unidentified Peaks:

G start Unexpected Peaks in ¹H NMR check_solvent 1. Check for Residual Solvents (e.g., DMSO-d6, CDCl3, Acetone) start->check_solvent check_sm 2. Compare with Starting Material Spectra (e.g., 4-aminobenzenesulfonamide, sec-butylamine) check_solvent->check_sm check_side_products 3. Consider Potential Side Products (e.g., disubstituted products, isomers) check_sm->check_side_products check_grease 4. Look for Common Contaminants (e.g., silicone grease, water) check_side_products->check_grease qnmr 5. Perform Quantitative NMR (qNMR) to determine impurity levels check_grease->qnmr two_d_nmr 6. Utilize 2D NMR (COSY, HSQC) for structural elucidation of unknown impurities qnmr->two_d_nmr conclusion Impurity Identified and Quantified two_d_nmr->conclusion

Caption: Workflow for identifying unknown signals in an NMR spectrum.

Common Impurities and their Characteristic Signals:

  • Residual Solvents: Every NMR solvent has residual proton signals. For example, DMSO-d₆ appears around 2.50 ppm and water in DMSO-d₆ is a broad peak around 3.33 ppm.

  • Starting Materials: Incomplete reactions can leave residual starting materials. Compare the spectrum to the known spectra of 4-aminobenzenesulfonamide and sec-butylamine.

  • Silicone Grease: Often appears as a broad singlet around 0 ppm.

Q4: How do I perform a quantitative NMR (qNMR) analysis to determine the purity of my sample?

A4: Quantitative NMR is a powerful method for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a known internal standard.[3][7]

Step-by-Step Protocol for qNMR Purity Assessment:

  • Selection of an Internal Standard: Choose a standard that has a simple spectrum with at least one signal that is well-resolved from the analyte's signals, is stable, and has a known purity. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Ensure the spectrometer is properly shimmed.

    • Use a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. This is crucial for accurate integration.

    • Acquire the spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the sample:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

References

  • Gagliardi, L. G., et al. (2012). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. Journal of Pharmaceutical and Biomedical Analysis, 70, 48-55. [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • NMR Wiki Q&A Forum. (2010). Limit Testing by NMR? [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]

  • The Royal Society of Chemistry. (n.d.). 4. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide. [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Mestrelab Research. (2014, February 7). Strengthening and simplifying Purity determination by NMR using Mnova [Video]. YouTube. [Link]

  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

Sources

Technical Support Center: A Guide to Handling Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of molecules. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with sulfonamide compounds, presented in a question-and-answer format.

Q1: My sulfonamide compound crashed out of solution during my experiment. What happened and how can I prevent this?

A1: The most common reason for sulfonamide precipitation is a change in pH. Sulfonamides are weak acids and their solubility is highly pH-dependent.[1][2][3] The sulfonamide group (-SO₂NH-) can be deprotonated to form a more soluble salt in alkaline conditions.[1] Conversely, in acidic or neutral pH, the compound is protonated and less soluble, often leading to precipitation.[4][5]

Immediate Corrective Actions:

  • Check the pH of your solution: If it has become acidic, you may be able to redissolve the compound by carefully adding a small amount of a suitable base (e.g., dilute NaOH) to raise the pH.

  • Solvent consideration: If pH adjustment is not an option for your experimental system, you may need to reconsider your solvent system. While aqueous buffers are common, the addition of a co-solvent like DMSO or ethanol can sometimes maintain solubility across a wider pH range.

Preventative Measures:

  • Buffer selection: Choose a buffer system that maintains a pH at which your specific sulfonamide is comfortably soluble. This is typically in the slightly alkaline range.

  • Determine the pKa: Knowing the pKa of your sulfonamide is crucial for predicting its solubility at a given pH. The solubility will increase significantly as the pH rises above the pKa.[1][6]

  • Concentration limits: Be mindful of the concentration of your sulfonamide. Even at an optimal pH, you may exceed its solubility limit. It is advisable to determine the solubility of your compound in your chosen buffer system before proceeding with large-scale experiments.

Q2: I am struggling with the recrystallization of my synthesized sulfonamide. I'm either getting a very low yield or the compound is "oiling out." What am I doing wrong?

A2: Recrystallization is a powerful purification technique, but it can be challenging with sulfonamides. Low yields and "oiling out" are common issues that can often be resolved with careful optimization of your procedure.[7][8]

Troubleshooting Low Yield:

  • Excessive solvent: Using too much solvent to dissolve the crude product is a frequent cause of low recovery, as a significant portion of your compound will remain in the mother liquor upon cooling.[7]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, your product can crystallize on the filter paper or in the funnel.[7][8]

  • Incomplete cooling: Ensure the solution is thoroughly cooled to maximize precipitation. After reaching room temperature, using an ice bath can further increase your yield.[8]

Troubleshooting "Oiling Out": "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[7] This often happens when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or when there is a high concentration of impurities.[7][8]

Solutions for Oiling Out:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7]

  • Lower the cooling temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.[7]

  • Change the solvent: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[7]

  • Induce crystallization: Scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound can help initiate crystallization.[7][8]

Common Recrystallization ProblemLikely Cause(s)Recommended Solution(s)
Low Yield Using too much solvent.Use the minimum amount of hot solvent for dissolution.
Premature crystallization during hot filtration.Pre-heat all glassware for filtration.
Incomplete cooling of the solution.After cooling to room temperature, place in an ice bath.
"Oiling Out" High concentration of impurities.Consider a preliminary purification step (e.g., column chromatography).
Solution is too saturated.Re-heat to dissolve the oil, add more hot solvent, and cool slowly.
Inappropriate solvent choice.Switch to a more polar solvent or a different solvent mixture.
No Crystal Formation Solution is supersaturated but nucleation is slow.Scratch the inside of the flask or add a seed crystal.
Too much solvent was used.Evaporate some of the solvent to increase the concentration.
Q3: I suspect my sulfonamide is degrading during storage or in my assay plate. How can I assess and prevent this?

A3: Sulfonamide stability can be a concern, particularly in solution and with prolonged storage.[9][10] Degradation can occur through several pathways, including hydrolysis of the sulfonamide bond (S-N bond cleavage) and photochemical reactions.[11][12]

Assessing Stability:

  • Analytical monitoring: Use a stability-indicating method, such as HPLC, to monitor the concentration of your parent compound and the appearance of any degradation products over time.

  • Forced degradation studies: Expose your compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to understand its degradation profile and identify potential degradation products.

Preventative Measures:

  • Storage conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.[13] For solid compounds, store in a cool, dry, and dark place.

  • pH of stock solutions: Prepare stock solutions in a buffer that promotes stability. For many sulfonamides, a slightly alkaline pH is preferable to acidic conditions where hydrolysis can be more favorable.[11]

  • Freshly prepared solutions: Whenever possible, use freshly prepared working solutions for your experiments to minimize the risk of degradation.

  • Inert atmosphere: For particularly sensitive compounds, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving sulfonamide compounds?

A1: There is no single best solvent, as the optimal choice depends on the specific structure of the sulfonamide and the requirements of your experiment. However, a common starting point is to use a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to dissolve the compound, followed by dilution with an appropriate aqueous buffer. For purification by recrystallization, common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[14]

Q2: How does the structure of a sulfonamide affect its solubility?

A2: The overall solubility of a sulfonamide is a balance of its crystalline lattice energy and its solvation energy. Structural modifications can significantly impact these properties. For example, the introduction of polar functional groups can increase aqueous solubility, while larger, more rigid aromatic systems may decrease it. The specific nature and position of substituents on the aromatic rings can have a profound effect on the compound's physicochemical properties, including solubility.[15][16]

Q3: Can sulfonamides interfere with my biological assays?

A3: Yes, sulfonamides can potentially interfere with biological assays in several ways. Due to their acidic nature, they can alter the pH of unbuffered or weakly buffered solutions, which could affect enzyme activity or cell viability. Additionally, some sulfonamides have been reported to displace other molecules, such as bilirubin, from protein binding sites, which could be a consideration in assays involving protein-ligand interactions.[17] It is always good practice to include appropriate vehicle controls in your experiments to account for any effects of the compound's solvent or inherent properties.

Q4: What are the key safety precautions I should take when handling sulfonamides in the lab?

A4: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves.[13][18] Some sulfonamides can be skin and eye irritants.[13] It is also important to handle them in a well-ventilated area to avoid inhalation of any dust or aerosols.[13] Always consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and safety information.[13][18]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Sulfonamide Compound
  • Weigh the desired amount of the sulfonamide compound in a suitable container (e.g., a microcentrifuge tube or a glass vial).

  • Add a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to just cover the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be required for some compounds.

  • Slowly add your desired aqueous buffer to the concentrated stock solution while vortexing to reach the final desired concentration.

  • If any precipitation occurs during dilution, you may need to adjust the pH of the buffer or use a higher percentage of the organic co-solvent.

Protocol 2: Step-by-Step Guide to Recrystallization of a Sulfonamide
  • Solvent Selection: In a small test tube, add a small amount of your crude sulfonamide and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the compound.[14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[7]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this process.[14]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[14]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[14]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.

Visualizations

G Troubleshooting Sulfonamide Precipitation Start Sulfonamide Precipitates from Solution Check_pH Check pH of the Solution Start->Check_pH pH_Acidic pH is Acidic/Neutral Check_pH->pH_Acidic Low Solubility pH_Alkaline pH is Alkaline Check_pH->pH_Alkaline High Solubility Adjust_pH Carefully Add Base to Increase pH pH_Acidic->Adjust_pH Consider_Concentration Is the Concentration too High? pH_Alkaline->Consider_Concentration Redissolved Compound Redissolves Adjust_pH->Redissolved Success Problem Solved Redissolved->Success Dilute Dilute the Solution Consider_Concentration->Dilute Yes Change_Solvent Consider a Different Solvent/Co-solvent System Consider_Concentration->Change_Solvent No Dilute->Success Change_Solvent->Success G pH-Dependent Solubility of Sulfonamides Protonated R-SO₂NH-R' (Protonated) Low Solubility Precipitation Risk Equilibrium Deprotonated R-SO₂N⁻-R' (Deprotonated Salt) High Solubility

Caption: The effect of pH on sulfonamide solubility.

References

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of N-Substituted Benzenesulfonamides, with a Focus on 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 4-amino-N-(sec-butyl)benzenesulfonamide and other structurally related sulfonamides. As a class of synthetic antimicrobial agents, sulfonamides have been a cornerstone of infectious disease treatment for decades. Their continued relevance, particularly in the face of rising antibiotic resistance, necessitates a thorough understanding of their comparative performance. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform further research and development in this area.

Introduction to Sulfonamides and the Significance of N-Substitution

Sulfonamides are a broad class of synthetic antimicrobial agents characterized by the presence of a benzenesulfonamide functional group.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to essential nucleic acids, ultimately leading to a bacteriostatic effect.[3]

The Folic Acid Synthesis Pathway: The Target of Sulfonamides

The antibacterial action of sulfonamides is a classic example of targeted enzyme inhibition. The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway and the point of intervention for sulfonamides.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid via Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->DHPS Competitively Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Comparative Efficacy: In Vitro Antibacterial Activity

The primary measure of a sulfonamide's direct antibacterial efficacy is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] A lower MIC value indicates greater potency.

The following table summarizes the MIC values of various N-substituted benzenesulfonamide derivatives against common bacterial pathogens, as reported in the scientific literature. This comparative data highlights the impact of different N-substituents on antibacterial activity.

Sulfonamide DerivativeTest OrganismMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)32 - 512[5]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)64 - 512[5]
Sulfonamide 1a (unspecified structure)Staphylococcus aureus (clinical isolates)64 - 512[6]
Sulfonamide 1b (unspecified structure)Staphylococcus aureus (clinical isolates)64 - 512[6]
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted)Staphylococcus aureus3.9[7]
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted)Achromobacter xylosoxidans3.9[7]
SulfamethoxazoleMycobacterium tuberculosis4.75 - ≤38[8]
SulfadiazineToxoplasma gondii (in vitro IC50)0.5 ± 0.25[9]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions and bacterial strains.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the efficacy of sulfonamides. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[10][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

MIC_Workflow start Start prep_sulfonamide Prepare Serial Dilutions of Sulfonamide start->prep_sulfonamide prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_wells Inoculate Microtiter Plate Wells with Bacteria and Sulfonamide Dilutions prep_sulfonamide->inoculate_wells prep_inoculum->inoculate_wells incubate Incubate at 37°C for 18-24 hours inoculate_wells->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Steps:

  • Preparation of Sulfonamide Stock Solution: Accurately weigh and dissolve the sulfonamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include a positive control well (bacteria without sulfonamide) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide in a well that shows no visible bacterial growth.[4]

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a sulfonamide on its molecular target, DHPS.

DHPS_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, DHPS Enzyme, PABA, DHPP, and Sulfonamide Inhibitor start->prepare_reagents mix_components Combine Reagents in a Microplate Well prepare_reagents->mix_components incubate Incubate at 37°C mix_components->incubate measure_activity Measure Pyrophosphate Release (Coupled Spectrophotometric Assay) incubate->measure_activity calculate_inhibition Calculate Percent Inhibition and IC50 measure_activity->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for DHPS Inhibition Assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of purified DHPS enzyme, para-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and the sulfonamide inhibitor in a suitable buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2).[12]

  • Assay Setup: In a microplate, combine the assay buffer, PABA, DHPP, and varying concentrations of the sulfonamide inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the DHPS enzyme to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[12][13]

  • Detection of Activity: The activity of DHPS can be measured by quantifying the release of pyrophosphate. A common method is a linked enzymatic assay where pyrophosphatase converts pyrophosphate to inorganic phosphate, which is then detected colorimetrically.[12]

  • Data Analysis: Calculate the percentage of DHPS inhibition for each sulfonamide concentration. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Comparative Pharmacokinetics: A Key Determinant of In Vivo Efficacy

While in vitro activity is a critical starting point, the pharmacokinetic profile of a drug dictates its efficacy in a biological system. Key parameters include absorption, distribution, protein binding, metabolism, and excretion.

The following table provides a comparative overview of the pharmacokinetic properties of two widely used sulfonamides, sulfadiazine and sulfamethoxazole.

Pharmacokinetic ParameterSulfadiazineSulfamethoxazoleReference
Absorption Well absorbed orally.Well absorbed orally.[14][15]
Protein Binding LowerHigher[16]
Distribution Volume LargerSmaller[16]
Metabolism Primarily hepatic.Primarily hepatic (CYP2C9 inhibitor).[17]
Elimination Half-life 8 to 17 hours (mean 10 hours) in healthy volunteers.6 to 12 hours.[9][17]
Excretion Primarily renal.Primarily renal (about 20% unchanged).[8]

A comparative study concluded that sulfadiazine is pharmacokinetically superior to sulfamethoxazole due to its lower protein binding, larger distribution volume, and higher concentrations of the active drug in serum and urine.[16]

Conclusion and Future Directions

The N-substituted benzenesulfonamides represent a versatile class of antimicrobial agents with a well-established mechanism of action. The efficacy of these compounds is profoundly influenced by the nature of the N-substituent, which impacts both their intrinsic antibacterial potency and their pharmacokinetic properties. While this compound serves as a valuable structural template, the lack of publicly available efficacy data underscores the need for further investigation into this and other novel derivatives.

Future research should focus on:

  • Systematic evaluation of novel N-substituted benzenesulfonamides: Synthesis and screening of new derivatives against a broad panel of clinically relevant and drug-resistant bacteria.

  • Comprehensive pharmacokinetic and pharmacodynamic studies: To establish a clear link between in vitro activity and in vivo efficacy.

  • Exploration of synergistic combinations: Investigating the potential of novel sulfonamides in combination with other antimicrobial agents to combat resistance.

By leveraging the foundational knowledge of sulfonamide chemistry and pharmacology, and employing rigorous, standardized evaluation protocols, the scientific community can continue to develop this important class of antibiotics to address the ongoing challenge of infectious diseases.

References

  • Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Chemical and Pharmaceutical Research, 2(5), 73-78.
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(15), 3467.
  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables v 16.0. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(48), 30297-30311.
  • Nelson, J. D., et al. (1973). Pharmacokinetics and efficacy of trimethoprim-sulfamethoxazole in the treatment of gastroenteritis in children. The Journal of Infectious Diseases, 128(Supplement_2), S749-S761.
  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1163-1172.
  • Shimoda, M., et al. (2018). Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows. Journal of Veterinary Medical Science, 80(10), 1584-1589.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 649.
  • Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1163-1172.
  • Leclercq, R., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(1), 1-10.
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org, 2024080826.
  • Nau, R., et al. (1991). Comparison of pharmacokinetics of sulphadiazine and sulphamethoxazole after intravenous infusion. Journal of Antimicrobial Chemotherapy, 28(5), 735-742.
  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Chien, J. Y., et al. (2018). Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10), e00913-18.
  • Böhni, E. (1969).
  • Kumar, A., et al. (2019). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific Reports, 9(1), 1-12.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1069-1076.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Messah, S., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(1), 1-7.
  • Usman, M., et al. (2024). Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. Journal of the Chinese Chemical Society, 71(8), 1-10.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. Retrieved from [Link]

  • Weiss, L. M., et al. (1997). Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients. Antimicrobial Agents and Chemotherapy, 41(8), 1695-1699.
  • ResearchGate. (n.d.). MIC, MBC and MFC (µg/mL) values of sulfonamides. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Kaartinen, L., et al. (1999). Pharmacokinetics of sulphadiazine-trimethoprim in lactating dairy cows. Journal of Veterinary Pharmacology and Therapeutics, 22(1), 29-35.
  • National Toxicology Program. (2010). Chemical Information Review Document for N-Butylbenzenesulfonamide.
  • Read, J. A., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 5(1), 87-96.
  • Ho, J. M., & Juurlink, D. N. (2011). Trimethoprim-Sulfamethoxazole. New England Journal of Medicine, 365(2), 162-163.
  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™.
  • Al-Sanea, M. M., et al. (2022). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-143.
  • Al-Sanea, M. M., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(48), 30297-30311.
  • Witte, T. S. (2009). Pharmacokinetics of Sulfadiazine in Pigs. Universität Osnabrück.
  • Clinical and Laboratory Standards Institute. (2015).
  • Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, December 19). LinkedIn.
  • Piras, M., et al. (2015). Synthesis, Characterization, and Bactericidal Activity of a 4-Ammoniumbuthylstyrene-Based Random Copolymer. Molecules, 20(12), 21959-21973.
  • Giske, C. G., et al. (2013). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Chemical and Pharmaceutical Research, 2(5), 73-78.
  • Al-Sanea, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26881.
  • El-Gohary, N. S., & Shaaban, M. I. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(1), 339-353.
  • Zbinden, R., et al. (2024). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology, 298, 110784.
  • Khan, Y., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 28(1), 384.
  • Proteopedia. (2024, June 13). Dihydropteroate synthase. Retrieved from [Link]

  • Zaib, S., et al. (2017). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Iranian Journal of Pharmaceutical Research, 16(1), 247-257.

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 4-amino-N-(sec-butyl)benzenesulfonamide's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth framework for the in vitro validation of 4-amino-N-(sec-butyl)benzenesulfonamide, a molecule belonging to the versatile sulfonamide class. Our approach moves beyond rote protocol recitation; we will delve into the causality behind experimental choices, ensuring a robust and self-validating system for assessing biological activity. We will compare its performance against established alternatives, grounding our analysis in rigorous, reproducible experimental design.

Sulfonamides are a cornerstone of medicinal chemistry, historically significant for their antibacterial properties and more recently recognized for their role as inhibitors of carbonic anhydrase (CA) isoenzymes.[1][2] The primary antibacterial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3] This pathway is absent in humans, who acquire folate from their diet, making DHPS an excellent selective target for antimicrobial agents.[3][4] Concurrently, the unsubstituted sulfonamide moiety is a classic zinc-binding group, enabling many of these compounds to inhibit various isoforms of the zinc-containing enzyme family, carbonic anhydrases.[2][5]

Given this dual potential, a thorough in vitro evaluation of a novel sulfonamide like this compound must be multifaceted. This guide will detail a logical workflow to:

  • Quantify its antibacterial efficacy.

  • Validate its primary antibacterial mechanism of action.

  • Screen for carbonic anhydrase inhibition as a potential secondary activity or off-target effect.

  • Assess its cytotoxicity in mammalian cells to establish a preliminary safety and selectivity profile.

Comparative Validation Workflow: A Multi-Assay Approach

A successful in vitro validation does not rely on a single data point but rather on a constellation of evidence. Our experimental design integrates multiple assays to build a comprehensive profile of the test compound. The workflow is designed to first identify a biological effect (antibacterial activity), then confirm the mechanism, and finally, assess its selectivity.

G cluster_0 Part 1: Antibacterial Efficacy & Mechanism cluster_2 Part 3: Selectivity & Safety Profile MIC Protocol 1: MIC Determination (Broth Microdilution) DHPS Protocol 2: DHPS Inhibition Assay MIC->DHPS If Active MTT Protocol 4: Cytotoxicity Assay (MTT on Mammalian Cells) MIC->MTT DHPS->MTT CA Protocol 3: Carbonic Anhydrase Inhibition Assay CA->MTT

Caption: High-level workflow for the in vitro validation of a novel sulfonamide.

Part 1: Validation of Antibacterial Activity & Mechanism

The foundational test for any potential new antimicrobial is to determine its ability to inhibit bacterial growth. We will use the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6] To provide context, we will compare this compound against a classic sulfonamide, Sulfamethoxazole , and an antibiotic with a different mechanism of action, the fluoroquinolone Ciprofloxacin .

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution assay is a quantitative method that establishes the lowest concentration of a drug required to inhibit the visible growth of a microorganism.[6] Its high throughput and reproducibility make it the standard for initial efficacy screening.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) from an agar plate.

    • Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a 10 mM stock solution of this compound and comparator compounds in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[7]

Comparative Data 1: Minimum Inhibitory Concentration (MIC)
CompoundTarget OrganismMIC (µg/mL)
This compound S. aureus ATCC 2592316
E. coli ATCC 2592232
SulfamethoxazoleS. aureus ATCC 2592332
E. coli ATCC 2592264
CiprofloxacinS. aureus ATCC 259230.5
E. coli ATCC 259220.015
Hypothetical data for illustrative purposes.
Bacterial Folic Acid Synthesis Pathway & Sulfonamide Action

To confirm that the observed antibacterial activity is due to the expected mechanism, we must directly assay the presumed molecular target: DHPS.

G DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-aminobenzoic acid (PABA) PABA->DHPS DHP 7,8-dihydropteroate DHPS->DHP Dihydrofolate Dihydrofolate DHP->Dihydrofolate via DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate via DHFR Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamide This compound (Competitive Inhibitor) Sulfonamide->DHPS Inhibits

Caption: Inhibition of the bacterial folate pathway by sulfonamides.[1][4]

Experimental Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

Causality: This is a direct, target-based enzymatic assay to confirm that the compound inhibits DHPS. A common method is a coupled spectrophotometric assay where the product of the DHPS reaction is further processed, leading to a measurable change in absorbance.[8]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6.

    • Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Coupling Enzymes & Cofactors: Dihydrofolate reductase (DHFR) and NADPH.

    • Test Compounds: Prepare serial dilutions of this compound and Sulfamethoxazole in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add assay buffer, DHFR, NADPH, and the test compound dilution (or DMSO for control).

    • Add DHPS enzyme to all wells except the blank.

    • Initiate the reaction by adding the substrates, PABA and DHPPP.

    • The DHPS reaction produces dihydropteroate, which is immediately reduced by DHFR, consuming NADPH.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) in kinetic mode using a microplate reader.[8]

    • Calculate the rate of reaction (slope) for each concentration of the inhibitor.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Comparative Data 2: DHPS Enzymatic Inhibition
CompoundTarget EnzymeIC₅₀ (µM)
This compound E. coli DHPS5.2
SulfamethoxazoleE. coli DHPS12.5
CiprofloxacinE. coli DHPS>100 (Inactive)
Hypothetical data for illustrative purposes.

Part 2: Validation of Carbonic Anhydrase (CA) Inhibition

Many primary sulfonamides are potent inhibitors of carbonic anhydrases.[2] It is crucial to screen for this activity to identify potential alternative therapeutic uses or to flag potential off-target effects. We will compare our test compound to Acetazolamide , a well-characterized, potent CA inhibitor.[9]

Experimental Protocol 3: Carbonic Anhydrase Inhibition Assay

Causality: This colorimetric assay is based on the esterase activity of CAs. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically.[5] An inhibitor will reduce the rate of this color formation.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[5]

    • Enzyme: Human carbonic anhydrase II (hCA II) working solution.

    • Substrate: p-Nitrophenyl acetate (p-NPA) stock solution in acetonitrile or DMSO.[5]

    • Test Compounds: Prepare serial dilutions of this compound and Acetazolamide in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer and the test compound dilution.

    • Add the CA enzyme working solution to all wells except the blank.

    • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[5]

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the increase in absorbance at 405 nm in kinetic mode.[9][10]

    • Calculate the reaction rate and determine the IC₅₀ value as described for the DHPS assay.

Comparative Data 3: Carbonic Anhydrase Inhibition
CompoundTarget EnzymeIC₅₀ (nM)
This compound Human CA II250
Human CA IX85
AcetazolamideHuman CA II12
Human CA IX25
Hypothetical data for illustrative purposes.

Part 3: Assessment of Selectivity and Cytotoxicity

A therapeutically viable compound must be more toxic to its target (e.g., bacteria) than to host cells. The MTT assay is a standard colorimetric method for assessing mammalian cell viability by measuring mitochondrial metabolic activity.[6]

MTT Assay Workflow

A Seed mammalian cells in 96-well plate B Incubate 24h to allow attachment A->B C Add serial dilutions of test compound B->C D Incubate for 24-48h C->D E Add MTT reagent (3-4h incubation) D->E F Living cells convert yellow MTT to purple formazan E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at ~570 nm G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Experimental Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

Causality: This assay quantifies cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.[6] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK293, human embryonic kidney cells) in a 96-well plate at a density of ~1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for an additional 24 or 48 hours.

  • MTT Incubation and Solubilization:

    • Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

    • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11] Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting percent viability against the log of the compound concentration.

Comparative Data 4: Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a critical ratio that compares a compound's toxicity to host cells with its efficacy against the target. It is calculated as SI = CC₅₀ / MIC (for antibacterial activity) or SI = CC₅₀ / IC₅₀ (for enzymatic activity). A higher SI value is desirable.

CompoundCC₅₀ on HEK293 (µM)Selectivity Index (SI) vs. E. coli (MIC)Selectivity Index (SI) vs. hCA IX (IC₅₀)
This compound >200>4.3>2350
Sulfamethoxazole>400>1.6N/A
Ciprofloxacin>300>20,000N/A
Acetazolamide>500N/A>20,000
Hypothetical data for illustrative purposes. MIC values converted to µM for calculation.

Senior Scientist's Synthesis & Conclusion

Based on the comprehensive in vitro validation workflow and the resulting (hypothetical) data, we can construct a detailed profile of this compound:

  • Antibacterial Activity: The compound demonstrates promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with superior potency (lower MIC) compared to the established sulfonamide, Sulfamethoxazole.

  • Mechanism of Action: The low micromolar inhibition of DHPS strongly supports the hypothesis that its antibacterial effect is mediated through the targeted inhibition of the bacterial folate synthesis pathway. Its inactivity against this target confirms Ciprofloxacin's distinct mechanism.

  • Secondary Target Profile: The compound is a potent inhibitor of the cancer-associated isoform CA IX and a moderate inhibitor of the ubiquitous CA II isoform. This dual activity profile is intriguing and suggests potential applications beyond its antibacterial effects, warranting further investigation.

  • Selectivity and Safety: With a CC₅₀ value greater than 200 µM against a human cell line, the compound shows low cytotoxicity. The calculated Selectivity Index against E. coli is favorable (>4.3), and its selectivity for inhibiting CA IX over causing general cytotoxicity is exceptionally high (>2350).

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • National Center for Biotechnology Information. (n.d.). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of an In Vitro Pharmacokinetic/Pharmacodynamic Model To Test the Antibacterial Efficacy of Antibiotic Polymer Conjugates.
  • Abcam. (n.d.). Carbonic-Anhydrase-CA-Inhibitor-Screening-Kit-protocol-book-v2d-ab283387.docx.
  • National Center for Biotechnology Information. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Abcam. (n.d.). MTT assay protocol.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BenchChem. (n.d.). A Comparative Analysis of Sulfisomidine and Other Sulfonamide Antibiotics.
  • MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity.

Sources

A Comparative Guide to the Enzymatic Cross-Reactivity of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule is fundamental to its validation as a research tool or its progression as a therapeutic candidate. Off-target interactions can lead to ambiguous experimental results or unforeseen toxicities. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of 4-amino-N-(sec-butyl)benzenesulfonamide.

While extensive public domain data for this specific molecule is limited, its core structure—a primary arylsulfonamide—places it within a well-characterized class of enzyme inhibitors. By leveraging data from structurally related analogues, we can predict likely primary targets, anticipate potential off-target interactions, and define the precise experimental methodologies required for empirical validation.

The Primary Target: Carbonic Anhydrases (CAs)

The benzenesulfonamide moiety is the quintessential pharmacophore for inhibiting carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1][2] These enzymes are pivotal in physiological processes such as pH regulation, CO₂ transport, and electrolyte secretion.[2] Their dysfunction is implicated in diseases like glaucoma, epilepsy, and cancer, making them significant drug targets.[2][3]

Mechanism of Inhibition

The inhibitory action of sulfonamides against CAs is mechanistically well-understood. The deprotonated sulfonamide group (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding event displaces a zinc-bound hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby arresting enzyme activity.[4][5] The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as the side chain of Thr199.[5]

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound ZN Zn²⁺ His1 His ZN->His1 Coordination His2 His ZN->His2 His3 His ZN->His3 Thr199 Thr199 Sulfonamide SO₂NH⁻ Sulfonamide->ZN Binds to Zinc Ion Sulfonamide->Thr199 H-Bond Stabilization AromaticRing Aromatic Ring AromaticRing->Sulfonamide Tail N-(sec-butyl) Tail AromaticRing->Tail

Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

Isoform Selectivity and the "Tail Approach"

Humans express 15 different CA isoforms, and achieving selective inhibition is a primary goal in drug design to minimize side effects.[1] Selectivity is primarily governed by the "tail" of the sulfonamide inhibitor—the portion of the molecule extending away from the zinc-binding sulfonamide group.[1] In the case of this compound, the N-(sec-butyl) group serves as this tail.

The active site cavities of CA isoforms vary in size, shape, and lining amino acid residues. By modifying the tail's physicochemical properties (e.g., size, hydrophobicity, charge), inhibitors can be designed to exploit these subtle differences, achieving greater affinity for one isoform over others.[5] For instance, bulky tails may be accommodated by isoforms with wider active site clefts, while specific polar groups on the tail can form additional hydrogen bonds with unique residues in the target isoform.

Potential Cross-Reactivity with Other Enzymes

While CAs are the most probable targets, the sulfonamide scaffold is known to interact with other enzyme classes. A thorough cross-reactivity assessment should therefore include representative enzymes from these families.

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases crucial for neurotransmission. Some N-phenylsulfonamide derivatives have been reported to be potent inhibitors of both AChE and BChE, making this enzyme family a key subject for cross-reactivity testing.[6]

  • Urease: This enzyme, particularly from bacterial sources like Helicobacter pylori, is a target for treating ulcers and other diseases. Various sulfonamide derivatives have demonstrated significant inhibitory activity against urease.[7]

  • Kinases: While less common, some complex sulfonamides have been designed to target protein kinases. For example, derivatives have been synthesized that show inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[8]

  • Dihydropteroate Synthase (DHPS): This bacterial enzyme is the classical target for sulfonamide antibiotics. While this compound is structurally distinct from classic sulfa drugs, evaluating its effect on DHPS could be relevant in antimicrobial contexts.[9]

Methodologies for Assessing Cross-Reactivity

A multi-faceted experimental approach is required to definitively characterize the selectivity profile of this compound.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency (Kᵢ) of a compound against a purified CA isoform using its esterase activity.[10]

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA I, hCA II).

  • This compound.

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • 96-well microplate and spectrophotometric plate reader.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in DMSO, followed by a final dilution in the assay buffer to achieve the desired test concentrations.

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in the assay buffer to a final concentration that yields a linear reaction rate.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 140 µL of Assay Buffer.

    • 20 µL of the diluted compound solution (or buffer/DMSO for controls).

    • 20 µL of the CA enzyme solution.

    • Controls: Include an enzyme control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of p-NPA substrate solution to each well to initiate the reaction.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over 5-10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilution Series C Combine Buffer, Compound, & Enzyme in 96-Well Plate A->C B Prepare Enzyme Working Solution B->C D Pre-incubate (15 min) C->D E Add Substrate (p-NPA) to Initiate Reaction D->E F Measure Absorbance (400 nm) Kinetically E->F G Calculate Reaction Velocities F->G H Determine IC₅₀ Value G->H I Calculate Kᵢ Value H->I

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

Comparative Data for Benzenesulfonamide Analogues

The following table summarizes representative inhibition constants (Kᵢ) for various 4-aminobenzenesulfonamide derivatives against several human enzymes. This data illustrates the typical potency and selectivity profiles observed for this class of compounds and provides a benchmark for interpreting future results for this compound.

Compound ClassEnzyme TargetInhibition Constant (Kᵢ, nM)Reference
Simple Aromatic Sulfonamides hCA I (off-target)137 - 7344[3]
hCA II (off-target)30 - 755[11]
hCA IX (target)1.5 - 39[11]
hCA XII (target)0.8 - 283[3][11]
N-phenylsulfonamide Derivatives hCA I45.7[6]
hCA II33.5[6]
Acetylcholinesterase (AChE)31.5[6]
Butyrylcholinesterase (BChE)24.4[6]
Sulfanilyl-sulfonamides E. histolytica CA285 - 331[12]

Data Interpretation:

  • CA Isoform Selectivity: As a class, these compounds often show moderate to poor inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II.[3] However, they frequently exhibit potent, low-nanomolar inhibition of the transmembrane, tumor-associated isoforms hCA IX and XII, highlighting a common selectivity profile that is therapeutically desirable.[11]

  • Cross-Reactivity Potential: The data for N-phenylsulfonamide derivatives clearly demonstrates that potent cross-reactivity against cholinesterases is possible and must be empirically evaluated.[6] The Kᵢ values against AChE and BChE are comparable to those against the primary CA targets, indicating a significant potential for off-target effects.

Conclusion and Recommendations

Based on its chemical structure, this compound is predicted to be a potent inhibitor of carbonic anhydrases, likely with selectivity for tumor-associated isoforms like hCA IX and XII over cytosolic isoforms hCA I and II. However, there is a credible potential for cross-reactivity with other enzyme families, most notably cholinesterases.

For any research or development program involving this compound, it is imperative to:

  • Empirically Determine Potency: Use the detailed in vitro assay to measure the Kᵢ values against a panel of key CA isoforms (I, II, IX, XII).

  • Conduct Broad-Panel Screening: Assess the compound's activity against a diverse panel of enzymes, including cholinesterases, kinases, and proteases, to proactively identify any off-target interactions.

  • Validate in Cellular Models: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a biological context, bridging the gap between biochemical assays and physiological effects.[13]

By following this structured, evidence-based approach, researchers can build a comprehensive selectivity profile for this compound, ensuring data integrity and enabling informed decisions in its application.

References

  • Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • Request PDF. (2020). Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. ResearchGate. Available at: [Link]

  • Gül, H.İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. Available at: [Link]

  • Arshia, et al. (2024). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure. Available at: [Link]

  • Vullo, D., et al. (2016). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules. Available at: [Link]

  • Nocentini, A., et al. (2018). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Arslan, O., et al. (2009). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Qureshi, F.A., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Scientific Reports. Available at: [Link]

  • De Monte, C., et al. (2014). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. BioMed Research International. Available at: [Link]

  • Nocentini, A., et al. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available at: [Link]

  • D’Ascenzio, M., et al. (2023). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

Sources

Isomeric Nuances in Drug Design: A Comparative Analysis of 4-amino-N-(sec-butyl)benzenesulfonamide and its n-butyl Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle art of molecular modification can elicit profound differences in pharmacological activity. Even seemingly minor alterations, such as the isomeric form of an alkyl substituent, can significantly impact a compound's physicochemical properties and its interaction with biological targets. This guide presents a comprehensive comparative analysis of two such isomeric sulfonamides: 4-amino-N-(sec-butyl)benzenesulfonamide and its linear counterpart, 4-amino-N-(n-butyl)benzenesulfonamide.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth examination of the synthesis, physicochemical characteristics, spectroscopic signatures, and a projected structure-activity relationship (SAR) of these two isomers. By understanding the causal relationships between their structural differences and potential biological activities, researchers can make more informed decisions in the design and optimization of novel sulfonamide-based therapeutics.

Introduction: The Significance of Isomerism in Sulfonamides

The benzenesulfonamide scaffold is a cornerstone in drug discovery, forming the basis for a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The biological activity of these compounds is often modulated by the nature of the substituent on the sulfonamide nitrogen (N1).[1] The size, shape, and electronics of this substituent can influence the molecule's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on the comparison of two simple, yet distinct, N-alkyl substituents: the straight-chain n-butyl group and its branched isomer, the sec-butyl group. The difference in their connectivity, a primary versus a secondary carbon attachment to the sulfonamide nitrogen, is expected to introduce significant differences in their steric hindrance, lipophilicity, and ultimately, their biological activity.

Physicochemical Properties: A Tale of Two Butyls

The seemingly subtle difference in the branching of the butyl group has a tangible impact on the physicochemical properties of the two isomers. Increased branching, as seen in the sec-butyl isomer, generally leads to a more compact structure, which can affect intermolecular forces and, consequently, properties like melting point and boiling point.

PropertyThis compound4-amino-N-(n-butyl)benzenesulfonamide
Molecular Formula C₁₀H₁₆N₂O₂SC₁₀H₁₆N₂O₂S
Molecular Weight 228.31 g/mol [3]228.31 g/mol [4]
IUPAC Name 4-amino-N-butan-2-ylbenzenesulfonamide[3]4-amino-N-butylbenzenesulfonamide
CAS Number 59724-58-2[3]1829-82-9[4]
Melting Point 120.5 °C (experimental)Data not readily available
Boiling Point 381.8±44.0 °C (predicted)Data not readily available
pKa 12.74±0.50 (predicted)Data not readily available
XLogP3 1.5 (predicted)[3]Data not readily available

Note: The lack of readily available, directly comparable experimental data for the n-butyl isomer highlights the need for further experimental characterization of this compound.

Synthesis of the Isomers: A Unified Approach

The synthesis of both this compound and its n-butyl isomer can be achieved through a reliable two-step process starting from the readily available acetanilide. This method involves the protection of the aniline amino group as an acetamide, followed by chlorosulfonation, reaction with the respective butylamine isomer, and subsequent deprotection.

Synthesis_Workflow Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation Acetanilide->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 Intermediate 4-Acetamidobenzenesulfonyl chloride Step1->Intermediate Step2a Step 2a: Amination Intermediate->Step2a Step2b Step 2b: Amination Intermediate->Step2b n_Butylamine n-Butylamine n_Butylamine->Step2a sec_Butylamine sec-Butylamine sec_Butylamine->Step2b Protected_n_Butyl N-(4-(N-butylsulfamoyl)phenyl)acetamide Step2a->Protected_n_Butyl Protected_sec_Butyl N-(4-(N-(sec-butyl)sulfamoyl)phenyl)acetamide Step2b->Protected_sec_Butyl Step3a Step 3a: Deprotection Protected_n_Butyl->Step3a Step3b Step 3b: Deprotection Protected_sec_Butyl->Step3b Final_n_Butyl 4-amino-N-(n-butyl)benzenesulfonamide Step3a->Final_n_Butyl Final_sec_Butyl This compound Step3b->Final_sec_Butyl

Synthetic workflow for the preparation of the isomeric sulfonamides.

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of the two isomers. The distinct chemical environments of the butyl protons and carbons in the n-butyl and sec-butyl chains will result in unique spectroscopic fingerprints.

Expected Spectroscopic Features:

TechniqueThis compound4-amino-N-(n-butyl)benzenesulfonamide
¹H NMR - Complex multiplet for the CH group attached to nitrogen. - Distinct signals for the non-equivalent CH₃ and CH₂ groups.- Triplet for the terminal CH₃ group. - Multiplets for the two internal CH₂ groups. - Triplet for the CH₂ group attached to nitrogen.
¹³C NMR - Four distinct signals for the sec-butyl carbon atoms.- Four distinct signals for the n-butyl carbon atoms with different chemical shifts compared to the isomer.
IR - Characteristic N-H stretching bands for the primary amine and the sulfonamide. - Strong S=O stretching bands. - C-H stretching bands corresponding to the alkyl chain.- Similar characteristic bands to the sec-butyl isomer, with potential subtle shifts in the fingerprint region due to the different alkyl structure.
MS (EI) - Molecular ion peak (M⁺) at m/z 228. - Characteristic fragmentation pattern involving the loss of the sec-butyl group.- Molecular ion peak (M⁺) at m/z 228. - Fragmentation pattern differing from the sec-butyl isomer, likely showing loss of fragments from the linear chain.

Biological Activity and Structure-Activity Relationship (SAR)

While direct comparative biological data for these two specific isomers is not extensively available, we can extrapolate potential differences based on established SAR principles for sulfonamides.[1] The steric bulk and lipophilicity of the N1-substituent are known to play a crucial role in the biological activity of sulfonamides.

SAR_Concept cluster_isomers Isomeric Structures cluster_properties Physicochemical Properties cluster_activity Potential Biological Impact n-Butyl Isomer n-Butyl Isomer Steric_Hindrance Steric Hindrance n-Butyl Isomer->Steric_Hindrance Lower Lipophilicity Lipophilicity n-Butyl Isomer->Lipophilicity sec-Butyl Isomer sec-Butyl Isomer sec-Butyl Isomer->Steric_Hindrance Higher sec-Butyl Isomer->Lipophilicity Receptor_Binding Receptor/Enzyme Binding Steric_Hindrance->Receptor_Binding Affects binding pocket fit ADME_Profile ADME Profile Lipophilicity->ADME_Profile Influences absorption & distribution Biological Activity Biological Activity Receptor_Binding->Biological Activity ADME_Profile->Biological Activity

Conceptual framework for the influence of isomerism on biological activity.
  • Steric Hindrance: The branched sec-butyl group is sterically more demanding than the linear n-butyl group. This increased bulk could either enhance or hinder binding to a biological target. If the binding pocket is accommodating, the more rigid conformation of the sec-butyl group might lead to a more defined and stronger interaction. Conversely, a constrained binding site might favor the more flexible n-butyl chain.

  • Lipophilicity: While both isomers have the same molecular formula, their shapes can influence their lipophilicity. Generally, more compact and branched molecules tend to be slightly more lipophilic, which could affect their ability to cross cell membranes and their distribution in the body.

Experimental Protocols

For researchers wishing to conduct a direct comparative study, the following detailed experimental protocols are provided.

Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)[5][6]

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice water

Procedure:

  • In a fume hood, cautiously add acetanilide (1.0 mol) in portions to chlorosulfonic acid (3.0 mol) while maintaining the temperature at approximately 40 °C.

  • Heat the mixture to 60 °C and stir for 1 hour.

  • Add thionyl chloride (1.2 mol) dropwise over 2 hours and continue stirring until gas evolution ceases.

  • Carefully pour the reaction mixture into ice water with vigorous stirring.

  • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization.

Synthesis of N-substituted 4-Acetamidobenzenesulfonamides[7]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • n-Butylamine or sec-Butylamine

  • Sodium carbonate

  • Dichloromethane

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred mixture of the respective butylamine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL), add a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) dropwise.

  • Stir the reaction mixture at room temperature and monitor its completion by Thin Layer Chromatography (TLC).

  • Upon completion, add distilled water (20 mL) and separate the organic phase.

  • Extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic extracts, wash with water (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude N-substituted 4-acetamidobenzenesulfonamide.

Deprotection of the Acetyl Group[8][9]

Materials:

  • N-substituted 4-acetamidobenzenesulfonamide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Reflux the crude N-substituted 4-acetamidobenzenesulfonamide with an excess of dilute hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the final product.

  • Collect the this compound or 4-amino-N-(n-butyl)benzenesulfonamide by filtration, wash with water, and purify by recrystallization.

Conclusion

This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate these two compounds. The provided experimental protocols are designed to be self-validating, ensuring the reliable preparation of both isomers for further investigation. A thorough comparative study of their biological activities will undoubtedly provide valuable insights into the structure-activity relationships of N-alkylated sulfonamides and contribute to the rational design of more effective and selective therapeutic agents.

References

  • PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • LiveJournal. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. This compound. [Link]

  • PMC. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. [Link]

  • SpectraBase. 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. [Link]

  • PubChem. N-Butylbenzenesulfonamide. [Link]

  • PMC. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. [Link]

  • Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf. [Link]

  • ResearchGate. (a) The structure of 4-amino-N-phenylbenzenesulfonamides, with bonds... [Link]

  • ResearchGate. (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • NIST WebBook. Benzenesulfonamide, N-butyl-4-methyl-. [Link]

  • MassBank. msbnk-casmi_2016-sm823401. [Link]

  • SpectraBase. Benzenesulfonamide, N-butyl- - Optional[1H NMR] - Chemical Shifts. [Link]

  • NIST WebBook. Benzenesulfonamide, N-butyl-. [Link]

  • PubChem. This compound. [Link]

  • NIST WebBook. Benzenesulfonamide, N-butyl-. [Link]

  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • Organic Chemistry Portal. Acetyl Protection - Common Conditions. [Link]

  • JOCPR. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

  • SpectraBase. 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. [Link]

  • NIST WebBook. Benzenesulfonamide. [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl. [Link]

  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Doc Brown's Advanced Level Organic Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • NIST WebBook. Benzenesulfonamide, 3-amino-N-butyl-4-methoxy-. [Link]

Sources

In Vivo Validation of 4-amino-N-(sec-butyl)benzenesulfonamide: A Comparative Guide to Assessing Therapeutic Potential in Glaucoma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of 4-amino-N-(sec-butyl)benzenesulfonamide, a novel sulfonamide derivative, as a topical therapeutic agent for glaucoma. We posit that its primary mechanism of action is the inhibition of carbonic anhydrase in the ciliary body, leading to reduced aqueous humor production and a subsequent decrease in intraocular pressure (IOP). This document outlines a scientifically rigorous, multi-stage validation strategy, comparing its potential efficacy and safety profile against the established topical carbonic anhydrase inhibitor, Dorzolamide. We present detailed protocols for preclinical assessment in a validated rabbit model of ocular hypertension, covering pharmacokinetics, efficacy, and ocular toxicity. The objective is to equip researchers and drug development professionals with the necessary experimental designs and rationale to robustly evaluate this compound's therapeutic promise.

Introduction: The Scientific Rationale

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2][3] The sulfonamide class of drugs has a well-established history of lowering IOP by inhibiting carbonic anhydrase, an enzyme crucial for the secretion of aqueous humor.[4][5] this compound belongs to this class and is hypothesized to act on carbonic anhydrase isoenzyme II within the ciliary processes of the eye. By blocking this enzyme, the formation of bicarbonate ions is slowed, which in turn reduces sodium and fluid transport into the posterior chamber, thereby lowering IOP.[4][6]

The development of a novel topical agent like this compound is driven by the need for therapies with improved efficacy, better tolerability, and potentially more convenient dosing regimens compared to existing treatments.

Proposed Mechanism of Action

The core therapeutic hypothesis rests on the inhibition of carbonic anhydrase (CA) in the ciliary epithelium. This process is visualized in the signaling pathway diagram below.

Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium Cell cluster_drug_action Drug Intervention CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA-II) CO2_H2O->CA Catalyzes H2CO3 H₂CO₃ CA->H2CO3 HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociates Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains Drug This compound Drug->CA Inhibits

Caption: Proposed mechanism of carbonic anhydrase inhibition.

The Competitive Landscape: A Comparison with Dorzolamide

To establish the therapeutic value of this compound, its performance must be benchmarked against the current standard of care. Dorzolamide, a topical carbonic anhydrase inhibitor, serves as an appropriate comparator.[4] It is widely used for open-angle glaucoma and ocular hypertension.[2][7]

FeatureThis compound (Hypothesized)Dorzolamide (Established)
Mechanism of Action Selective inhibitor of carbonic anhydrase IIInhibitor of carbonic anhydrase II[1][6]
Administration Route Topical Ophthalmic SolutionTopical Ophthalmic Solution
Reported Efficacy To be determined via in vivo studiesReduces IOP by ~17-22% from baseline[7][8][9]
Key Differentiator Potential for improved ocular bioavailability, reduced systemic side effects, or enhanced potency.Well-established clinical profile, available in combination formulations (e.g., with Timolol)[2][6]
Common Side Effects To be determinedOcular burning/stinging, bitter taste, conjunctivitis[10][11]

Comprehensive In Vivo Validation Strategy

A phased in vivo validation approach is essential to systematically evaluate the potential of this compound. The New Zealand White rabbit is a well-established and appropriate model for glaucoma research due to anatomical similarities of its eyes to human eyes.[12][13]

Experimental Workflow

The following diagram outlines the logical progression of the in vivo studies.

Experimental_Workflow Phase1 Phase 1: Pharmacokinetics & Tolerability Phase2 Phase 2: Efficacy in Ocular Hypertension Model Phase1->Phase2 Establish Dosing Phase3 Phase 3: Dose-Ranging & Comparative Efficacy Phase2->Phase3 Confirm IOP Lowering Phase4 Phase 4: Ocular Safety & Toxicology Phase3->Phase4 Determine Optimal Dose

Caption: Phased approach for in vivo validation studies.

Phase 1: Ocular Pharmacokinetics and Tolerability

Causality: Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, and cleared within the eye. This ensures that the drug reaches the target tissue (ciliary body) at a sufficient concentration. A preliminary tolerability assessment is also performed to identify any immediate adverse reactions.

Protocol: Single-Dose Ocular Pharmacokinetic Study in Rabbits

  • Animal Model: 18 healthy New Zealand White rabbits.

  • Formulation: Prepare a 2% solution of this compound in a sterile, buffered vehicle.

  • Administration: Instill a single 50 µL drop into the conjunctival sac of one eye of each rabbit.[5]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours post-dose), euthanize three rabbits per time point.

  • Tissue Harvesting: Immediately collect aqueous humor, cornea, and iris-ciliary body samples.[5][14]

  • Analysis: Determine the concentration of this compound in each tissue using a validated LC-MS/MS method.[14]

  • Tolerability Assessment: Observe animals for signs of ocular irritation (redness, swelling, discharge) at regular intervals.

Phase 2: Efficacy in an Ocular Hypertension Model

Causality: To test the therapeutic hypothesis, the compound must demonstrate its ability to lower elevated IOP in a relevant disease model. Inducing ocular hypertension (OHT) mimics the primary risk factor for glaucoma.

Protocol: Acute Ocular Hypertension Efficacy Study

  • Animal Model: 12 New Zealand White rabbits.

  • Induction of OHT: Induce transient OHT in one eye of each rabbit. A common method is the subconjunctival injection of a viscous substance like methylcellulose to temporarily obstruct aqueous outflow.[12]

  • Baseline IOP Measurement: Measure baseline IOP in both eyes of all rabbits using a calibrated tonometer (e.g., Tono-Pen) prior to drug administration.

  • Treatment Groups:

    • Group 1 (n=6): Administer a single 50 µL drop of 2% this compound.

    • Group 2 (n=6): Administer a single 50 µL drop of the vehicle as a control.

  • Efficacy Endpoint: Measure IOP in both eyes at 1, 2, 4, 6, and 8 hours post-treatment.

  • Data Analysis: Calculate the mean change in IOP from baseline for each group at each time point. Compare the treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Phase 3: Comparative Efficacy against Dorzolamide

Causality: This phase directly benchmarks the novel compound against the standard of care to determine if it offers a competitive or superior therapeutic effect.

Protocol: Comparative IOP-Lowering Study

  • Animal Model: 18 New Zealand White rabbits with induced OHT.

  • Treatment Groups:

    • Group 1 (n=6): 2% this compound.

    • Group 2 (n=6): 2% Dorzolamide ophthalmic solution.

    • Group 3 (n=6): Vehicle control.

  • Administration: Administer a single 50 µL drop of the assigned treatment to the hypertensive eye.

  • Efficacy Endpoint: Measure IOP at regular intervals for 8-12 hours.

  • Data Analysis: Compare the magnitude and duration of IOP reduction among the three groups.

Illustrative Data Presentation:

Treatment GroupPeak IOP Reduction (Mean % ± SD)Duration of Significant IOP Reduction (Hours)
Vehicle Control 5.2 ± 2.1%< 1
2% Dorzolamide 20.5 ± 3.5%8
2% this compound (To be determined)(To be determined)
Phase 4: Ocular Safety and Toxicology

Causality: Ensuring the safety of a topical ophthalmic drug is paramount. This involves assessing potential irritation and toxicity to the ocular structures after repeated administration, in line with regulatory expectations.[15][16][17]

Protocol: 28-Day Repeated-Dose Ocular Toxicity Study

  • Animal Model: 24 New Zealand White rabbits.

  • Treatment Groups (n=6 per group):

    • Low Dose (e.g., 0.5% solution)

    • Mid Dose (e.g., 2% solution)

    • High Dose (e.g., 5% solution)

    • Vehicle Control

  • Administration: Instill one 50 µL drop into one eye of each rabbit, twice daily, for 28 consecutive days.

  • In-Life Observations: Conduct daily clinical observations and weekly ophthalmic examinations (e.g., slit-lamp biomicroscopy, indirect ophthalmoscopy).

  • Terminal Procedures: At the end of the 28-day period, euthanize the animals.

  • Endpoint Analysis: Perform gross pathology and histopathology on the eyes and adnexa to evaluate for any signs of cellular toxicity or inflammation.[15][18]

Conclusion and Future Directions

This guide outlines a robust preclinical pathway for the in vivo validation of this compound. Successful completion of these studies, demonstrating significant IOP reduction comparable or superior to dorzolamide and a clean safety profile, would provide strong evidence for its therapeutic potential in glaucoma. Positive results would warrant progression to more advanced preclinical studies, including chronic glaucoma models and systemic toxicology, to support an Investigational New Drug (IND) application. The ultimate goal is to translate this promising compound into a novel therapeutic option for patients at risk of vision loss from glaucoma.

References

  • What is the mechanism of Dorzolamide Hydrochloride? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Adopting oculopressure tonometry as a transient in vivo rabbit glaucoma model. (2025). Retrieved from [Link]

  • Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025). Retrieved from [Link]

  • Dorzolamide Hydrochloride 2% Ophthalmic Solution: A Clinical Overview - GlobalRx. (n.d.). Retrieved from [Link]

  • Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info - Drugs.com. (n.d.). Retrieved from [Link]

  • Dorzolamide Hydrochloride - Timolol Maleate Ophthalmic Solution Sterile Ophthalmic Solution - DailyMed. (n.d.). Retrieved from [Link]

  • Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed. (1997). Retrieved from [Link]

  • A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group - PubMed. (1998). Retrieved from [Link]

  • Glaucoma Animal Models - EHU. (n.d.). Retrieved from [Link]

  • Carbonic anhydrase inhibitors in glaucoma – GPnotebook. (2021). Retrieved from [Link]

  • Comparative trial of dorzolamide and acetazolamide - | BioWorld. (1997). Retrieved from [Link]

  • Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. | Semantic Scholar. (1997). Retrieved from [Link]

  • Measurement of vitreous humor pressure in vivo using an optic fiber pressure sensor - NIH. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of Sirolimus Eye Drops Following Topical Ocular Administration in Rabbits - PubMed. (2023). Retrieved from [Link]

  • Intraocular pressure in rabbits by telemetry II: effects of animal handling and drugs. - IOVS. (n.d.). Retrieved from [Link]

  • Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC - NIH. (2025). Retrieved from [Link]

  • Latanoprost and Timolol Pharmacokinetics in Aqueous Humor of Rabbits after Topical Administration | IOVS. (n.d.). Retrieved from [Link]

  • Ocular Pharmacokinetics of Naringenin Eye Drops Following Topical Administration to Rabbits - PMC - NIH. (n.d.). Retrieved from [Link]

  • Topical Pharmacokinetics of Dexamethasone Suspensions in the Rabbit Eye: Bioavailability Comparison Naageshwaran, Vatsala - HELDA - University of Helsinki. (2022). Retrieved from [Link]

  • Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - ResearchGate. (n.d.). Retrieved from [Link]

  • Regulatory Recommendations for Ocular Biologics Development. (n.d.). Retrieved from [Link]

  • Quality Considerations for Topical Ophthalmic Drug Products - FDA. (n.d.). Retrieved from [Link]

  • Ocular Toxicity Regulatory Considerations for Nondrug Food and Drug Administration (FDA) Products and the Environmental Protection Agency (EPA) | Veterian Key. (2016). Retrieved from [Link]

  • Regulatory Toxicology and Pharmacology - FDA. (2020). Retrieved from [Link]

  • APPLICATION NUMBER: - 217064Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. (2023). Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 4-amino-N-(sec-butyl)benzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of key intermediates and active pharmaceutical ingredients (APIs) is a critical endeavor, where efficiency, scalability, and safety are paramount. 4-amino-N-(sec-butyl)benzenesulfonamide is a significant building block in medicinal chemistry. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this compound, offering field-proven insights and experimental data to inform your research and development decisions.

Introduction

This compound is a sulfonamide derivative with applications in the synthesis of various biologically active molecules. The selection of a synthetic route can significantly impact project timelines, cost of goods, and the overall safety and environmental profile of the process. Herein, we compare a classical, multi-step approach commencing from acetanilide with a more modern, convergent synthesis utilizing reductive amination.

Route 1: The Classical Approach via Chlorosulfonation

This traditional route employs a protective group strategy, starting with the readily available and inexpensive acetanilide. The synthesis proceeds through three key transformations: chlorosulfonation, amidation, and deprotection.

Mechanistic Rationale

The acetylation of the amino group in aniline to form acetanilide is a crucial first step (conceptually, we begin with acetanilide). The highly activating amino group in aniline would lead to undesired side reactions and potential decomposition under the harsh conditions of chlorosulfonation. The acetamido group moderates the reactivity of the aromatic ring and directs the incoming chlorosulfonyl group primarily to the para position, ensuring high regioselectivity.

The subsequent reaction of the generated 4-acetamidobenzenesulfonyl chloride with sec-butylamine is a nucleophilic acyl substitution at the sulfonyl group. The final step involves the hydrolysis of the acetamido protecting group, typically under acidic or basic conditions, to unveil the desired primary amino group.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a dry flask equipped with a magnetic stirrer and a gas trap, cautiously add acetanilide (1.0 eq.) in portions to chlorosulfonic acid (3.0 eq.) at a temperature maintained below 40°C.

  • After the addition is complete, heat the mixture to 60-70°C for 1-2 hours to drive the reaction to completion.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water. Dry the product under vacuum.[1]

Step 2: Synthesis of N-(sec-butyl)-4-acetamidobenzenesulfonamide

  • Dissolve the dried 4-acetamidobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath and add sec-butylamine (1.2 eq.) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

Step 3: Hydrolysis of N-(sec-butyl)-4-acetamidobenzenesulfonamide

  • To the crude N-(sec-butyl)-4-acetamidobenzenesulfonamide (1.0 eq.), add a solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield this compound.

Visualization of Route 1

Classical Synthesis Route Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride ClSO3H ProtectedAmide N-(sec-butyl)-4-acetamido- benzenesulfonamide SulfonylChloride->ProtectedAmide sec-Butylamine FinalProduct 4-amino-N-(sec-butyl)- benzenesulfonamide ProtectedAmide->FinalProduct H3O+ / Heat

Caption: Classical synthesis of this compound.

Route 2: Modern Approach via Reductive Amination

This alternative route offers a more convergent and potentially more efficient synthesis by forming the N-sec-butyl bond directly on the pre-formed 4-aminobenzenesulfonamide (sulfanilamide).

Mechanistic Rationale

Reductive amination involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2][3][4] In this case, 4-aminobenzenesulfonamide reacts with 2-butanone to form an imine, which is then reduced by a suitable reducing agent. A key advantage of this method is the avoidance of protecting groups and harsh reagents like chlorosulfonic acid. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they are mild and selective for the iminium ion over the ketone.[3]

Experimental Protocol: Route 2
  • To a stirred suspension of 4-aminobenzenesulfonamide (1.0 eq.) and 2-butanone (1.5 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualization of Route 2

Reductive Amination Route Sulfanilamide 4-Aminobenzenesulfonamide Imine Imine Intermediate (in situ) Sulfanilamide->Imine Butanone 2-Butanone Butanone->Imine FinalProduct 4-amino-N-(sec-butyl)- benzenesulfonamide Imine->FinalProduct NaBH(OAc)3

Caption: Reductive amination route to the target compound.

Head-to-Head Comparison

FeatureRoute 1: Classical ApproachRoute 2: Reductive AminationAnalysis
Number of Steps 31 (one-pot)Route 2 is significantly more step-economical, which can lead to higher overall yields and reduced processing time.
Starting Materials Acetanilide, chlorosulfonic acid, sec-butylamine4-Aminobenzenesulfonamide, 2-butanoneStarting materials for both routes are commercially available. Route 1 involves the highly corrosive and hazardous chlorosulfonic acid.
Reagent Safety Involves highly corrosive and water-reactive chlorosulfonic acid.Utilizes relatively mild and safer reagents. Sodium triacetoxyborohydride is a stable and easy-to-handle reducing agent.Route 2 presents a significantly better safety profile, avoiding the use of highly hazardous materials.
Atom Economy Lower due to the use of a protecting group and stoichiometric reagents in each step.Higher, as it is a more direct conversion with fewer byproducts.The reductive amination approach is more aligned with the principles of green chemistry.
Potential Yield Overall yield is dependent on the yield of each of the three steps. Typically moderate to good.Can provide good to excellent yields in a single transformation.While specific yields depend on optimization, one-pot procedures often offer higher overall throughput.
Purification Requires purification of intermediates and the final product.Typically requires a single final purification step.Reduced number of purification steps in Route 2 simplifies the overall workflow and reduces solvent consumption.
Scalability Scalable, but handling large quantities of chlorosulfonic acid poses significant challenges.Generally highly scalable and amenable to industrial production.The safety and simplicity of Route 2 make it more attractive for large-scale synthesis.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of this compound. The classical approach, while well-established, suffers from a multi-step process, lower atom economy, and significant safety concerns associated with the use of chlorosulfonic acid.

In contrast, the modern reductive amination route offers a more elegant and efficient one-pot synthesis. Its superior safety profile, higher atom economy, and reduced number of steps make it the recommended approach for both laboratory-scale synthesis and industrial production. For researchers and drug development professionals, the adoption of the reductive amination strategy can lead to a more sustainable, cost-effective, and safer manufacturing process.

References

  • Edwards, M. L.; Stemerick, D. M.; McCarthy, J. R. A facile synthesis of secondary amines from alcohols is reported with N-methyltri-fluoromethanesulfonamide () in the Mitsunobu reaction. Tetrahedron Letters1991 , 32 (29), 3591-3594. [Link]

  • Kaczanowska, K.; Kaczanowski, S.; Zielenkiewicz, P. Mitsunobu and related reactions: advances and applications. Chemical Reviews2013 , 113 (1), 407-448. [Link]

  • Dodge, J. A.; Nissen, J. S.; Jones, S. A. Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry2017 , 82 (12), 6604-6614. [Link]

  • Wallach, D. R.; Chisholm, J. D. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry2016 , 81 (17), 8035-8042. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • LiveJournal. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. [Link]

  • Willis, M. C. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters2020 , 22 (23), 9209-9213. [Link]

  • Wikipedia. Reductive amination. [Link]

  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PrepChem.com. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Theochem @ Mercer University. THE SYNTHESIS OF SULFA DRUGS. [Link]

Sources

A Researcher's Guide to Assessing the Isoform Selectivity of 4-amino-N-(sec-butyl)benzenesulfonamide for Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity profile of 4-amino-N-(sec-butyl)benzenesulfonamide, a representative of the benzenesulfonamide class of carbonic anhydrase inhibitors. We will delve into the structural basis of isoform selectivity, present a comparative analysis with established inhibitors, and provide a detailed, self-validating experimental protocol for in-vitro inhibition assays.

The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are vital to fundamental physiological processes, including pH regulation, CO₂ homeostasis, electrolyte secretion, and biosynthesis.[1][2][3] In humans, there are 12 catalytically active CA isoforms, each with a distinct tissue distribution and physiological role.[4][5] This diversity means that while some isoforms are targets for treating diseases like glaucoma (hCA II, XII), epilepsy, or cancer (hCA IX, XII), others are crucial for normal function in non-target tissues.[2][6]

The primary challenge in developing CA inhibitors (CAIs) is achieving selectivity for a specific pathological isoform over others, particularly the widespread and physiologically critical hCA I and hCA II isoforms.[2][7][8] Non-selective inhibition can lead to a host of undesirable side effects, underscoring the necessity for precise selectivity profiling of any new chemical entity.[4][9] The benzenesulfonamide scaffold, to which this compound belongs, is the most extensively studied class of CAIs.[4][10]

The Structural Determinants of Inhibitor Selectivity

The inhibitory action of sulfonamides is primarily anchored by the coordination of the deprotonated sulfonamide group to the catalytic Zn²⁺ ion deep within the active site.[11][12] This interaction is a hallmark of this class of inhibitors. However, this core interaction is common across most CA isoforms. True isoform selectivity is dictated by secondary interactions between the inhibitor's "tail"—the part of the molecule extending away from the zinc-binding sulfonamide group—and the amino acid residues lining the active site cavity.[12][13]

The active sites of the various CA isoforms, while highly homologous, feature key differences in their amino acid composition, size, and hydrophobicity more than 5 Å away from the zinc ion.[11] It is these subtle but critical differences that can be exploited to design isoform-selective inhibitors. The N-(sec-butyl) group of the title compound, for example, will interact with a hydrophobic pocket in the active site, and the nature of this interaction will vary between isoforms, ultimately determining its binding affinity and selectivity profile.[11][12]

cluster_ActiveSite CA Active Site cluster_Pocket Variable Region cluster_Inhibitor Sulfonamide Inhibitor Zn Zn²⁺ Ion Residues Isoform-Specific Amino Acid Residues (e.g., Phe131, Leu198) Scaffold Benzenesulfonamide Core (SO₂NH₂) Scaffold->Zn Primary Binding (Coordination) Tail Substituent Tail (e.g., N-(sec-butyl)) Tail->Residues Secondary Interactions (Dictates Selectivity)

Caption: Structure-Activity Relationship for CA Inhibitor Selectivity.

Comparative Inhibitory Profile: A Quantitative Assessment

To contextualize the performance of this compound, its inhibitory potency (expressed as the inhibition constant, Kᵢ) must be compared against a panel of key CA isoforms and benchmarked against established clinical drugs. While specific, comprehensive data for this exact molecule is not centrally available in the cited literature, the table below presents a representative profile for N-substituted benzenesulfonamides alongside data for well-characterized inhibitors.

Disclaimer: The Kᵢ values for this compound are hypothetical and representative of its chemical class for illustrative purposes. Actual values must be determined experimentally.

Carbonic Anhydrase IsoformThis compound (Kᵢ, nM)Acetazolamide (Kᵢ, nM)[14]Dorzolamide (Kᵢ, nM)[14]Brinzolamide (Kᵢ, nM)[14]
hCA I (Cytosolic) >1,00025030003300
hCA II (Cytosolic) ~80120.540.39
hCA IV (Membrane-bound) ~50074574.1
hCA IX (Transmembrane, Tumor-associated) ~302524047
hCA XII (Transmembrane, Tumor-associated) ~104.5415.8

This comparative analysis is the cornerstone of assessing selectivity. For instance, a desirable anticancer agent would show a low Kᵢ for hCA IX and hCA XII but a significantly higher Kᵢ for the off-target isoforms hCA I and hCA II.[7][8]

Experimental Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay

The following protocol describes a robust, colorimetric esterase activity assay suitable for determining the inhibitory potency of compounds against various CA isoforms.[15] This method relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[15]

Materials and Reagents
  • Purified CA Isoforms: Recombinant human CA isoforms (e.g., hCA I, II, IV, IX, XII).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Rationale: This buffer system maintains a stable pH optimal for CA esterase activity.

  • Substrate (p-NPA) Stock Solution: 3 mM p-nitrophenyl acetate in acetonitrile or DMSO. Rationale: An organic solvent is required as p-NPA has poor aqueous solubility.

  • Test Compound Stock Solution: 10 mM this compound in DMSO.

  • Positive Control Inhibitor: 10 mM Acetazolamide in DMSO. Rationale: A known inhibitor is crucial for validating assay performance.

  • Instrumentation: 96-well clear, flat-bottom microplates and a microplate reader capable of kinetic measurements at 400-405 nm.

Assay Workflow

A 1. Prepare Reagents - Dilute Test Compound & Controls - Prepare CA Working Solution B 2. Plate Setup - Add 158 µL Assay Buffer - Add 2 µL Inhibitor/DMSO A->B C 3. Enzyme-Inhibitor Pre-incubation - Add 20 µL CA Working Solution - Incubate for 15 min at RT B->C D 4. Initiate Reaction - Add 20 µL p-NPA Substrate C->D E 5. Kinetic Measurement - Read Absorbance at 405 nm - Every 30s for 15 min D->E F 6. Data Analysis - Calculate Reaction Rate (V) - Determine % Inhibition - Calculate IC₅₀ / Kᵢ E->F

Caption: Experimental workflow for the CA esterase inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control (Acetazolamide) in DMSO. A typical starting range would be from 10 mM down to 10 nM.

    • Immediately before use, dilute the CA isoform stock solution to the desired working concentration (e.g., 20-60 units/mL) in cold Assay Buffer.

  • Plate Setup (in a 96-well plate):

    • Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.

    • Maximum Activity (Vehicle) Control: 158 µL Assay Buffer + 2 µL of DMSO. Rationale: This well represents 0% inhibition and is the baseline for enzyme activity.

    • Blank (No Enzyme) Control: 180 µL Assay Buffer. Rationale: This well accounts for any non-enzymatic hydrolysis of the substrate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank.

    • Incubate the plate at room temperature for 15 minutes. Rationale: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). Subtract the rate of the Blank control from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Where V_max_activity is the rate from the vehicle control and V_inhibitor is the rate in the presence of the test compound.

  • Determine IC₅₀ and Kᵢ: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration.

By performing this assay across a panel of CA isoforms, a comprehensive selectivity profile for this compound can be generated, providing the critical data needed to evaluate its therapeutic potential.

References

  • Vedani, A., & Huhta, D. W. (1990). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8.
  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-9.
  • De Simone, G., & Supuran, C. T. (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(24), 11098-11109.
  • Li, L., et al. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Computational Biology and Chemistry, 80, 234-243.
  • De Simone, G., & Supuran, C. T. (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(24), 11098-11109.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7071-7083.
  • D'Ascenzio, M., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Scientific Reports, 11(1), 1-15.
  • Angeli, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 62(1), 549-558.
  • Carradori, S., et al. (2018). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. Molecules, 23(10), 2633.
  • El-Sayed, M. A., et al. (2020). Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms. Bioorganic Chemistry, 94, 103444.
  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14397-14419.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Avvaru, B. S., et al. (2010). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of Medicinal Chemistry, 53(23), 8354-8361.
  • Ghandadi, M., et al. (2018). Probing the chemical interaction space governed by 4-aminosubstituted benzenesulfonamides and carbonic anhydrase isoforms. Research in Pharmaceutical Sciences, 13(3), 192-205.
  • BenchChem. (2025). Application Notes and Protocols: Inhibition of Specific Carbonic Anhydrase Isoforms with Ethoxzolamide. BenchChem.
  • Dudutienė, V., et al. (2015). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry, 58(12), 5061-5072.
  • Nocentini, A., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Scientific Reports, 9(1), 1-13.
  • An, Y., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3695-3704.
  • Nocentini, A., et al. (2018). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Journal of Medicinal Chemistry, 61(13), 5765-5770.
  • Hughes, A. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • An, Y., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3695-3704.
  • BenchChem. (2025).
  • D'Amico, F., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1845.
  • Paul, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • An, Y., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3695-3704.
  • Balandis, B., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4296.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Alanazi, A. M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1148-1160.

Sources

A Guide to Ensuring Reproducibility in Carbonic Anhydrase Inhibition Assays: A Comparative Analysis of 4-amino-N-(sec-butyl)benzenesulfonamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of enzyme inhibition assays, particularly those involving carbonic anhydrases (CAs), even minor variations in experimental conditions can lead to significant discrepancies in measured inhibitory potencies. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of CA inhibition assays, using 4-amino-N-(sec-butyl)benzenesulfonamide as a focal point for comparison with other structurally related sulfonamides.

Introduction to this compound and its Therapeutic Context

This compound, with the chemical formula C₁₀H₁₆N₂O₂S, belongs to the well-established class of sulfonamide inhibitors of carbonic anhydrases.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in various physiological processes.[2][3][4] The clinical relevance of CA inhibitors is vast, with applications as antiglaucoma agents, diuretics, antiepileptics, and emerging potential in cancer therapy.[2][3]

The inhibitory activity of sulfonamides is primarily attributed to the binding of the deprotonated sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme.[4] The substituents on the benzene ring and the N-substituent play a crucial role in determining the binding affinity and isoform selectivity of the inhibitor.[5]

The Critical Challenge of Reproducibility in CA Inhibition Assays

While the mechanism of action of sulfonamide inhibitors is well-understood, the reported inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for the same compound can vary significantly across different studies. This lack of reproducibility can stem from a multitude of factors, ranging from the purity of the compound to the specifics of the assay protocol. Understanding and controlling these variables is paramount for generating reliable and comparable data.

Factors Influencing Experimental Reproducibility

Several key factors can impact the outcome and reproducibility of carbonic anhydrase inhibition assays:

  • Purity of the Sulfonamide: The presence of impurities from the synthesis process can significantly alter the apparent inhibitory activity. A detailed synthesis and characterization protocol is essential to ensure the quality of the compound.

  • Assay Methodology: Different assay formats, such as the stopped-flow CO₂ hydration assay and fluorescence-based thermal shift assays, measure different aspects of inhibitor binding and can yield different potency values.[2][6]

  • Enzyme Isoform: With 15 known human CA isoforms, the inhibitory potency of a compound can vary dramatically from one isoform to another.[2] It is crucial to specify the isoform used in any study.

  • Experimental Conditions: Buffer composition, pH, temperature, and pre-incubation time of the enzyme and inhibitor can all influence the binding kinetics and the measured inhibition.[5]

  • Data Analysis: The method used to calculate inhibition constants, such as the Cheng-Prusoff equation, has specific conditions under which it is valid.[7]

Comparative Analysis of Sulfonamide Inhibitors

To provide a framework for comparison, the following table summarizes the inhibition constants (Kᵢ) of various 4-amino-N-substituted benzenesulfonamides against key human carbonic anhydrase isoforms. Acetazolamide, a clinically used CA inhibitor, is included as a reference.

CompoundN-SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (standard)25012255.7[5]
4-amino-N-methylbenzenesulfonamide Methyl5015--[2]
4-amino-N-ethylbenzenesulfonamide Ethyl4510--[2]
4-amino-N-propylbenzenesulfonamide Propyl408--[2]
4-amino-N-butylbenzenesulfonamide Butyl356--[2]
4-amino-N-isobutylbenzenesulfonamide Isobutyl6018--[2]
4-amino-N-tert-butylbenzenesulfonamide tert-Butyl15050--[2]

Note: The inhibitory data for the N-alkylbenzenesulfonamides are from a single study to ensure consistency in experimental conditions. The absence of data for hCA IX and XII for these specific compounds highlights a gap in the current literature.

Standardized Experimental Protocols for Reproducible Results

To promote reproducibility, it is essential to follow well-defined and validated experimental protocols. Below are detailed methodologies for the synthesis of a generic 4-amino-N-alkylbenzenesulfonamide and a standard carbonic anhydrase inhibition assay.

Synthesis and Characterization of this compound

A general and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with the corresponding amine.

Protocol:

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with sec-butylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., pyridine or triethylamine) to form 4-acetamido-N-(sec-butyl)benzenesulfonamide.

  • Hydrolysis: The acetamido group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

  • Purification and Characterization: The crude product should be purified by recrystallization or column chromatography. The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

SynthesisWorkflow Acetanilide Acetanilide Step1 Chlorosulfonation Acetanilide->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 Intermediate1 4-Acetamidobenzenesulfonyl Chloride Step1->Intermediate1 Step2 Amination Intermediate1->Step2 secButylamine sec-Butylamine secButylamine->Step2 Intermediate2 4-Acetamido-N-(sec-butyl) benzenesulfonamide Step2->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis FinalProduct 4-Amino-N-(sec-butyl) benzenesulfonamide Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This is considered the gold standard for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.[5][6]

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • This compound (or other inhibitor) dissolved in DMSO

  • CO₂-saturated water

  • Buffer: 20 mM HEPES or TRIS, pH 7.5

  • pH indicator: Phenol Red (0.2 mM)

  • Sodium sulfate (to maintain constant ionic strength)

Protocol:

  • Enzyme and Inhibitor Pre-incubation: Prepare a solution of the CA enzyme and the inhibitor at various concentrations in the assay buffer. Allow the mixture to pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate, causing a change in pH.

  • Data Analysis: Determine the initial rate of the reaction for each inhibitor concentration. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, provided the necessary conditions are met.[7]

Diagram of Experimental Workflow:

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Carbonic Anhydrase Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Inhibitor Stock (e.g., this compound) Inhibitor->Preincubation Buffer Assay Buffer (HEPES/TRIS, pH 7.5) Buffer->Preincubation CO2_sol CO₂-Saturated Water Mixing Rapid Mixing in Stopped-Flow Instrument CO2_sol->Mixing Preincubation->Mixing Measurement Monitor Absorbance Change of pH Indicator Mixing->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC₅₀ Rate_Calc->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Conclusion and Best Practices for Ensuring Reproducibility

  • Thorough Compound Characterization: Always ensure the purity and identity of your sulfonamide inhibitor through rigorous analytical methods.

  • Detailed Protocol Reporting: When publishing results, provide a comprehensive description of the experimental conditions, including the specific CA isoform, buffer composition, pH, temperature, and pre-incubation times.

  • Use of Reference Compounds: Include a well-characterized standard inhibitor, such as acetazolamide, in every assay to serve as a positive control and to facilitate comparison across different experiments and laboratories.

  • Appropriate Data Analysis: Clearly state the method used for calculating inhibition constants and ensure that the assumptions of the model are met.

  • Cross-Validation of Results: When possible, validate findings using an orthogonal assay method to confirm the observed inhibitory activity.

By embracing these principles of scientific integrity and logical experimental design, the research community can build a more robust and reliable understanding of the structure-activity relationships of carbonic anhydrase inhibitors, ultimately accelerating the development of novel therapeutics.

References

  • Rutkauskas, K., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(9), 11254-11277.
  • Capasso, C., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(21), 9159-9166.
  • ChEMBL Database. (n.d.). CHEMBL1412453. European Bioinformatics Institute. Retrieved from [Link]

  • PubChem Database. (n.d.). Compound Summary for CID 4713533. National Center for Biotechnology Information. Retrieved from [Link]

  • Akhtar, M. S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • PubChem Database. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem BioAssay. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ericksen, S. S., et al. (2023). Data mining of PubChem bioassay records reveals diverse OXPHOS inhibitory chemotypes as potential therapeutic agents against ovarian cancer.
  • Wang, Y., et al. (2017). PubChem BioAssay: 2017 update. Nucleic Acids Research, 45(D1), D955-D963.
  • Nocentini, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1773-1781.
  • Wang, Y., et al. (2011). PubChem's BioAssay Database.
  • Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D1363-D1373.
  • Lindskog, S., & Wistrand, J. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal, 119(5), 857-863.
  • Del Prete, S., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3)
  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). ChEMBL Data Web Services. Retrieved from [Link]

  • Naganagowda, G., & Petsom, A. (2011). 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. Molbank, 2011(4), M739.
  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001.
  • De Vita, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(2), 1145.
  • PubChem. (n.d.). BioAssay Tag Names. National Center for Biotechnology Information. Retrieved from [Link]

  • Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200875.
  • Dudutienė, V., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252535.
  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • PubChem Database. (n.d.). 4-Butylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Database. (n.d.). 4-amino-N-butyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Database. (n.d.). 4-amino-N-(thiazol-2-yl)benzenesulfonamide, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound, 4-amino-N-(sec-butyl)benzenesulfonamide. Given the absence of established biological activity data for this molecule[1][2], this document outlines an investigative approach, grounded in established biochemical principles, to ascertain its potential inhibitory profile against a well-validated enzyme class. We will proceed by hypothesizing a biological target based on the compound's core chemical structure and then detail the necessary experimental protocols to compare its activity against well-known inhibitors.

Introduction: The Rationale for Investigation

This compound is a small molecule featuring a primary arylsulfonamide functional group. This moiety is a well-established pharmacophore present in a wide array of clinically approved drugs and investigational compounds.[3] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, and in many cases, to coordinate with metal ions in enzyme active sites, makes it a privileged scaffold in drug discovery.[4][5] Its derivatives have shown significant activity as inhibitors of enzymes such as proteases, kinases, and, most notably, carbonic anhydrases.[4][6][7][8]

Due to the strong precedent for sulfonamides targeting carbonic anhydrases (CAs), this enzyme family presents the most logical and scientifically sound starting point for elucidating the biological activity of this compound.

Target Hypothesis: Carbonic Anhydrases

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] This reaction is fundamental to numerous physiological processes, including pH regulation, fluid balance, and CO2 transport. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and acute mountain sickness.[9][10][11][12]

The primary rationale for selecting CAs as the initial target class is the well-documented mechanism of inhibition by arylsulfonamides. The deprotonated sulfonamide nitrogen atom coordinates directly with the catalytic Zn(II) ion in the enzyme's active site, acting as a transition-state analog and potently inhibiting its function.[4]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor ZN Zn(II) H2O H₂O ZN->H2O Catalytic Water His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 Inhibitor R-SO₂-NH₂ Deprotonated R-SO₂-NH⁻ Inhibitor->Deprotonated Deprotonation (physiological pH) Deprotonated->ZN Coordination & Inhibition (Displaces H₂O)

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Selection of Benchmark Inhibitors

To provide a meaningful comparison, we will benchmark this compound against two well-characterized and clinically relevant carbonic anhydrase inhibitors:

  • Acetazolamide: A systemic CA inhibitor and the prototypical drug of this class. It is used to treat glaucoma, epilepsy, and altitude sickness.[13] Its broad isoform inhibition profile makes it an excellent positive control.

  • Dorzolamide: A topical CA inhibitor used primarily for the treatment of glaucoma.[9][11] It represents a second-generation, more isoform-selective inhibitor.

Experimental Design and Protocols

The core of this benchmarking study is to determine and compare the half-maximal inhibitory concentration (IC50) of each compound against a representative carbonic anhydrase isoform, typically human Carbonic Anhydrase II (hCA II), which is ubiquitously expressed and commercially available.

Protocol 1: In Vitro hCA II Enzymatic Assay (IC50 Determination)

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate

  • Dimethyl sulfoxide (DMSO)

  • Test Compound: this compound

  • Reference Inhibitors: Acetazolamide, Dorzolamide

  • 96-well microplates

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and reference inhibitors in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in the assay buffer to achieve a final concentration range spanning from low nanomolar to high micromolar.

  • Assay Setup: In a 96-well plate, add 180 µL of Tris-HCl buffer to each well. Add 2 µL of the appropriate compound dilution to the test wells. For control wells, add 2 µL of DMSO (for 100% activity) or 2 µL of a high concentration of Acetazolamide (for 0% activity).

  • Enzyme Addition: Add 10 µL of a pre-determined optimal concentration of hCA II solution to all wells except the "no enzyme" blank. Mix gently and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of the pNPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: Percent Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_DMSO - V₀_blank)] * 100.

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

A Prepare Compound Dilutions (Test & Reference) B Add Buffer & Compounds to 96-well Plate A->B C Add hCA II Enzyme Pre-incubate 15 min B->C D Add pNPA Substrate (Initiate Reaction) C->D E Kinetic Read at 400 nm (Spectrophotometer) D->E F Calculate Reaction Velocities E->F G Plot Dose-Response Curve F->G H Determine IC₅₀ Value G->H

Caption: Workflow for IC50 Determination.

Data Presentation and Interpretation

The quantitative results of the enzymatic assay should be summarized in a clear and concise table. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

Table 1: Comparative Inhibitory Potency against hCA II

CompoundIC50 (µM) [Hypothetical Data]
This compound 5.2 ± 0.4
Acetazolamide0.012 ± 0.001
Dorzolamide0.009 ± 0.001

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Results:

Based on the hypothetical data above, this compound demonstrates inhibitory activity against hCA II, albeit with significantly lower potency (a much higher IC50 value) compared to the established clinical inhibitors, Acetazolamide and Dorzolamide. This would classify it as a weak-to-moderate CA inhibitor.

Conclusion and Future Directions

This guide establishes a foundational strategy for the initial biological characterization of this compound. By leveraging its structural similarity to a known class of enzyme inhibitors, we can systematically probe its activity.

If the compound shows activity (as in our hypothetical example):

  • Isoform Selectivity Profiling: The next critical step is to assess its inhibitory activity against a panel of other human CA isoforms (e.g., CA I, IV, IX, XII) to determine its selectivity profile.

  • Cell-Based Assays: Evaluate its ability to engage the target in a cellular context, for example, by measuring its effect on the extracellular acidification rate (ECAR) in a suitable cell line.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand how structural modifications impact potency and selectivity.

If the compound shows no significant activity against Carbonic Anhydrase:

  • The sulfonamide moiety's prevalence in other inhibitor classes suggests that screening against alternative targets, such as a panel of kinases or proteases, would be a logical next step.[6][7][8][14]

This structured benchmarking approach ensures that novel chemical entities are evaluated rigorously, providing clear, actionable data for further research and development.

References

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]

  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. Retrieved from [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & medicinal chemistry, 18(12), 4427–4440. Retrieved from [Link]

  • Hayakawa, M., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & medicinal chemistry letters, 27(20), 4699–4702. Retrieved from [Link]

  • Poczta, A., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 151, 108076. Retrieved from [Link]

  • Ali, A., et al. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Medicinal Chemistry. Retrieved from [Link]

  • Shu, X., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & medicinal chemistry, 25(15), 4067–4077. Retrieved from [Link]

  • MDPI. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(1), 23. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 25(1), 589. Retrieved from [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]

  • Biological and Pharmaceutical Bulletin. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Biological and Pharmaceutical Bulletin, 47(3), 395-401. Retrieved from [Link]

  • Nature Communications. (2023). Benchmarking compound activity prediction for real-world drug discovery applications. Nature Communications, 14(1), 6618. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2011). Modeling and benchmark data set for the inhibition of c-Jun N-terminal kinase-3. Journal of Chemical Information and Modeling, 51(3), 670-679. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-amino-N-(sec-butyl)benzenesulfonamide, grounded in established safety principles and regulatory frameworks. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and responsibly.

Part 1: Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations designed to protect laboratory personnel and the environment. The foundational principle is that all chemical waste must be managed in accordance with local, state, and federal regulations, which are often based on frameworks established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Hazard Profile of Sulfonamides:

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the sulfonamide class of compounds warrants careful handling. Related structures may exhibit aquatic toxicity, meaning their release into the environment can be harmful to ecosystems.[2][3] Therefore, under no circumstances should this compound or its residues be disposed of down the sink or in regular trash .[4][5] The primary directive is to treat it as a hazardous chemical waste stream to be handled by licensed professionals.[5][6]

Part 2: Pre-Disposal Procedures: Segregation and Accumulation

Proper disposal begins long before the waste container is full. It starts with meticulous procedures at the point of generation.

Personal Protective Equipment (PPE):

Before handling the pure compound or its waste, ensure you are wearing the appropriate PPE. This serves as your primary line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A standard lab coat should be worn at all times.

Waste Stream Segregation:

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[4][7][8] Mixing can cause unforeseen chemical reactions, generating heat, gas, or more hazardous substances.

  • Dedicated Waste Container: this compound waste should be collected in its own designated container.

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[9][10]

  • Solid vs. Liquid: If you generate both solid waste (e.g., contaminated filter paper, residual powder) and liquid waste (e.g., solutions in organic solvents), they must be collected in separate, clearly labeled containers.[9]

Containerization and Labeling:

Proper containerization is critical for safe storage and transport.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap.[4] For liquid waste, ensure the container material is compatible with the solvent used.

  • Proper Labeling: The container must be clearly labeled as hazardous waste. Use your institution's official hazardous waste tags. The label must include:

    • The full chemical name: "Waste this compound"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date you first added waste to the container (Accumulation Start Date).

  • Keep Containers Closed: Waste containers must remain sealed except when you are actively adding waste.[4] This prevents the release of vapors and protects against spills.

Part 3: Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the decision-making process and physical steps for disposing of this compound.

Experimental Workflow: Disposal Decision Tree

cluster_prep Preparation & Segregation cluster_action Accumulation & Storage cluster_final Final Disposal start Generate Waste: This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type 2. Characterize Waste Stream (Solid, Liquid, Contaminated Debris) ppe->waste_type solid_container 3a. Select Labeled Solid Waste Container waste_type->solid_container Solid liquid_container 3b. Select Labeled Liquid Waste Container waste_type->liquid_container Liquid prohibited PROHIBITED: Sink or Trash Disposal waste_type->prohibited transfer 4. Transfer Waste to Appropriate Container solid_container->transfer liquid_container->transfer seal 5. Securely Seal Container transfer->seal saa 6. Store in Designated Satellite Accumulation Area (SAA) seal->saa pickup 7. Container Full? Request Pickup from EHS saa->pickup pickup->saa No disposal 8. Licensed Professional Disposal pickup->disposal Yes

Caption: Disposal workflow for this compound.

Quantitative Disposal Parameters
ParameterGuidelineRationale
Aqueous Waste Disposal Prohibited. Must be collected as hazardous chemical waste.Sulfonamides may be harmful to aquatic life.[2] Sewer disposal is banned for hazardous pharmaceuticals.[11]
Solid Waste Disposal Prohibited in regular trash. Collect as hazardous waste.Prevents environmental release and complies with hazardous waste regulations.[4]
Container Fill Level Do not fill beyond 90% capacity or the container's shoulder.Prevents spills from overfilling and allows for vapor expansion.[4]
Empty Container Residue A container is considered "empty" if no more than 1 inch of residue remains or 3% by weight for containers <110 gallons.[8]This RCRA standard distinguishes between hazardous waste and non-hazardous empty containers.
Empty Container Disposal Deface or remove the original label and dispose of as regular trash, unless it held an acute hazardous waste.[7]Once RCRA-empty, the container itself is no longer considered hazardous waste.

Part 4: Emergency Response

Spill Cleanup:

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Wear PPE: Ensure you are wearing appropriate PPE, including respiratory protection if the material is dusty.[2]

  • Contain and Collect: Gently sweep up the solid material to avoid generating dust.[2][12] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[13][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][14]

  • Inhalation: Move the affected person to fresh air.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

By adhering to these rigorous, well-defined procedures, you build a culture of safety that extends beyond the bench. You ensure the integrity of your research, the well-being of your colleagues, and the protection of our shared environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Chemical Waste Disposal for Laboratories. (n.d.). Specific Waste Industries. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Benzenesulfonamide, N-butyl-. (2016, June). Lanxess. Retrieved from [Link]

  • Requirements for Pesticide Disposal. (n.d.). US EPA. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). US EPA. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-amino-N-(sec-butyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. With these activities comes the inherent responsibility to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a detailed operational plan for handling 4-amino-N-(sec-butyl)benzenesulfonamide, a compound belonging to the sulfonamide and primary aromatic amine classes.

Given that a specific Safety Data Sheet (SDS) for every novel compound may not be readily available, this protocol is built upon established best practices for handling structurally related chemicals known for their potential hazards.[1] Aromatic amines, in particular, are a class of compounds that require careful management due to potential health risks, including carcinogenicity and mutagenicity.[2][3] Therefore, a conservative approach that treats the compound as potentially hazardous is essential.

Hazard Assessment and Risk Mitigation

This compound combines two key functional groups: a sulfonamide and a primary aromatic amine. This structure informs our risk assessment.

  • Primary Aromatic Amines (PAAs): This class of compounds can be toxic and may pose long-term health risks.[2] Exposure routes of concern include inhalation of dusts or aerosols, skin contact, and ingestion.

  • Sulfonamides: While many are used as pharmaceuticals, as a class of chemicals in a laboratory setting, they should be handled with care to avoid sensitization and other potential health effects.

Therefore, all handling procedures must be designed to minimize any potential exposure. This is achieved through a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist item but a critical, risk-informed decision. For this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale and Best Practices
Eye Protection Chemical splash goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]Protects against splashes, dust, and vapors. Regular safety glasses are insufficient. In operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6][7]Always inspect gloves for tears or punctures before use. Never wear fabric or leather gloves.[6] When working, ensure sleeves are worn over the gloves to prevent chemicals from running down the arm and into the glove.[6] Change gloves immediately if contamination is suspected.
Body Protection A flame-resistant lab coat that closes at the front.[4][7]This protects the skin and personal clothing from contamination. The lab coat should be kept clean and laundered separately from personal clothing.
Respiratory Protection Required when handling the solid compound outside of a fume hood or when dusts may be generated.[4]A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used. A proper fit test is essential for respirator effectiveness.
Footwear Closed-toe, chemical-resistant shoes or boots.[6]Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[8]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following step-by-step procedures outline the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][10] The container should be tightly sealed.[9]

Handling and Experimental Use

All manipulations of this compound, especially of the solid powder, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered.[8] Assemble all necessary equipment and reagents.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If adding to water, always add the chemical to the water, not the other way around, especially if there is a potential for an exothermic reaction.[7]

  • Post-Handling: After use, securely seal the primary container. Clean all non-disposable equipment thoroughly. Wash hands and any exposed skin immediately after completing the work.[8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Verify Fume Hood prep_ppe->prep_hood prep_area 3. Prepare Work Area prep_hood->prep_area handle_weigh 4. Weigh Compound prep_area->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_exp 6. Conduct Experiment handle_dissolve->handle_exp cleanup_waste 7. Segregate Waste handle_exp->cleanup_waste cleanup_decon 8. Decontaminate Area cleanup_waste->cleanup_decon cleanup_doff 9. Doff PPE cleanup_decon->cleanup_doff cleanup_wash 10. Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow from preparation to cleanup.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed plan is critical.

Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[4]

  • Assess: Evaluate the size and nature of the spill. For spills larger than what can be safely handled by lab personnel, contact your institution's Environmental Health & Safety (EHS) department.

  • Control: If safe to do so, prevent the spill from spreading.

  • Cleanup Protocol:

    • Don the appropriate PPE as listed in the table above.[11]

    • For a solid spill , gently cover with a damp paper towel to avoid raising dust, then use absorbent pads to clean the area.[11][12]

    • For a liquid spill , cover with an absorbent material (spill pads or pillows), starting from the outside and working inward.[13]

    • Place all contaminated materials (gloves, pads, towels) into a clearly labeled, sealable hazardous waste bag or container.[11]

    • Decontaminate the spill area. A common procedure involves cleaning with a detergent solution, followed by a rinse.[12][13] For certain hazardous compounds, a sequence of 10% bleach followed by 1% sodium thiosulfate may be recommended, but compatibility should be verified.[11]

Personnel Exposure
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal is a legal and ethical requirement to prevent environmental contamination.[3]

  • Waste Identification: All waste containing this compound, including pure compound, contaminated labware (vials, pipette tips), and solutions, must be identified as hazardous chemical waste.[1]

  • Segregation: This waste stream must be kept separate from other laboratory waste to prevent accidental reactions.[1] Do not mix with other waste unless instructed to do so by EHS.

  • Containerization:

    • Solid Waste: Collect in a designated, puncture-resistant, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect in a compatible, leak-proof container. The container must be kept closed when not in use.

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program.[15] Never pour sulfonamide solutions down the drain unless explicitly approved by EHS, as they can be harmful to aquatic life and contribute to antibiotic resistance if they have antimicrobial properties.[16][17]

By adhering to this comprehensive safety and operational plan, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental stewardship.

References

  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • This compound | C10H16N2O2S | CID 4713533. PubChem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • Personal Protective Equipment | US EPA. US EPA.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Personal Protective Kit (PPE Kit). BHS Industrial Equipment.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Benzenesulfonamide, N-butyl-. Lanxess.
  • Spill and Cleaning Protocol | Environmental Health & Safety. Michigan State University.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Drug Spill Training Video. YouTube.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
  • The NIH Drain Discharge Guide. National Institutes of Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.